1-Isobutyl-2-(4-methoxyphenyl)piperidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C16H25NO/c1-13(2)12-17-11-5-4-6-16(17)14-7-9-15(18-3)10-8-14/h7-10,13,16H,4-6,11-12H2,1-3H3 |
InChI Key |
SEDXZDJNRXSKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Technical Monograph: Total
Abstract
This technical guide details the modular synthesis of 1-Isobutyl-2-(4-methoxyphenyl)piperidine, a substituted piperidine scaffold relevant to Structure-Activity Relationship (SAR) studies in neuropharmacology. The protocol employs a convergent strategy: the construction of the 2-arylpiperidine core via Suzuki-Miyaura cross-coupling and catalytic hydrogenation, followed by site-selective
Part 1: Strategic Retrosynthesis
The synthesis is designed to avoid the formation of regioisomers common in direct nucleophilic attacks on pyridine rings. By utilizing a cross-coupling approach, we guarantee the aryl attachment at the C2 position before reducing the heterocyclic ring.
Figure 1: Retrosynthetic breakdown isolating the 2-arylpiperidine core from the N-alkyl appendage.
Part 2: Synthesis of the Core (2-Arylpiperidine)
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 2-(4-methoxyphenyl)pyridine. Rationale: Direct arylation of pyridine is difficult due to catalyst poisoning. The Suzuki coupling of 2-bromopyridine is robust, tolerating the basic nitrogen when using specific phosphine ligands.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Bromopyridine | 1.0 | Electrophile |
| 4-Methoxyphenylboronic acid | 1.2 | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst |
| K₂CO₃ (2M aq.) | 3.0 | Base |
| 1,4-Dioxane | Solvent | Reaction Medium |
Protocol:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Dissolution: Charge the flask with 2-bromopyridine (10 mmol) and 4-methoxyphenylboronic acid (12 mmol) in degassed 1,4-dioxane (50 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol) quickly to minimize air exposure.
-
Base Addition: Add the aqueous K₂CO₃ solution (30 mmol).
-
Reflux: Heat the mixture to 90°C for 12 hours under Argon.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂, Hexane:EtOAc 8:2) yields the biaryl pyridine product.
Step 2: Catalytic Hydrogenation
Objective: Reduce the pyridine ring to yield 2-(4-methoxyphenyl)piperidine. Rationale: Platinum(IV) oxide (Adams' Catalyst) in acidic media is the gold standard for reducing electron-deficient pyridines to piperidines without hydrogenating the phenyl ring (selectivity control).
Protocol:
-
Preparation: Dissolve the purified pyridine intermediate (5 mmol) in Glacial Acetic Acid (20 mL).
-
Catalyst: Carefully add PtO₂ (5 mol%) under a nitrogen blanket. Caution: Pyrophoric when dry.
-
Hydrogenation: Transfer to a Parr shaker or high-pressure reactor. Pressurize to 50 psi (3.5 bar) H₂.
-
Reaction: Agitate at RT for 6–8 hours. Monitor via TLC (ninhydrin stain) for the disappearance of the UV-active pyridine spot.
-
Isolation: Filter over Celite. Concentrate the filtrate. Basify the residue with 2M NaOH to pH > 12 and extract with DCM.
-
Result: Evaporation yields the free base 2-(4-methoxyphenyl)piperidine.
Part 3: N-Functionalization (Isobutylation)
Step 3: Reductive Amination
Objective: Install the isobutyl group at N1. Rationale: Direct alkylation with isobutyl bromide is prone to elimination or over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the tertiary amine and avoids toxic cyanoborohydrides.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-(4-methoxyphenyl)piperidine | 1.0 | Amine Substrate |
| Isobutyraldehyde | 1.2 | Carbonyl Source |
| NaBH(OAc)₃ | 1.5 | Reducing Agent |
| Acetic Acid | 1.0 | Catalyst (pH control) |
| 1,2-Dichloroethane (DCE) | Solvent | Solvent |
Detailed Workflow:
-
Imine Formation: In a dry flask, dissolve the piperidine core (3 mmol) in DCE (15 mL). Add Isobutyraldehyde (3.6 mmol) and Acetic Acid (3 mmol). Stir for 30 minutes at RT to allow the hemiaminal/iminium equilibrium to establish.
-
Reduction: Add NaBH(OAc)₃ (4.5 mmol) in portions. The reaction may mildly exotherm.
-
Duration: Stir at RT for 16 hours under Nitrogen.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: The crude oil requires purification via column chromatography (DCM:MeOH 95:5) to yield the pure tertiary amine.
Part 4: Process Visualization
Figure 2: Complete reaction workflow from commercial starting materials to the final target.
Part 5: Analytical Validation & Safety
Expected Analytical Data:
-
1H NMR (CDCl₃): Diagnostic doublet for the isobutyl methyls (~0.8-0.9 ppm), multiplet for the piperidine ring protons (1.4-1.8 ppm), singlet for the methoxy group (3.8 ppm), and characteristic AA'BB' aromatic system (6.8 and 7.2 ppm).
-
Mass Spectrometry: ESI+ [M+H] calc. for C16H25NO ≈ 248.20.
Critical Safety Parameters:
-
PtO₂ Handling: Adams' catalyst is pyrophoric in the presence of hydrogen. Always wet the catalyst with acetic acid before introducing hydrogen gas.
-
Boronic Acids: While generally safe, ensure stoichiometry is precise to avoid difficult separations of homocoupled byproducts.
-
Isomers: The reduction of the pyridine ring creates a chiral center at C2. The product will be a racemic mixture (
). If a specific enantiomer is required, chiral resolution using Tartaric acid or chiral HPLC is necessary post-synthesis.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.[2] Retrieved from
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard reference for STAB methodology).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3858345, 2-(4-Methoxyphenyl)piperidine.[3] Retrieved from
Sources
Chemical properties of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
This guide serves as a comprehensive technical monograph for 1-Isobutyl-2-(4-methoxyphenyl)piperidine , a specific tertiary amine derivative of the 2-arylpiperidine scaffold.
While direct literature on this specific N-isobutyl analog is limited, its properties can be rigorously derived from the established structure-activity relationships (SAR) of the 2-arylpiperidine class (which includes pharmacologically active compounds like methylphenidate analogs and dissociative agents) and fundamental organic chemistry principles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound represents a lipophilic modification of the 2-(4-methoxyphenyl)piperidine core. The introduction of the N-isobutyl group significantly alters the physicochemical landscape, enhancing blood-brain barrier (BBB) permeability and modifying receptor binding kinetics compared to the secondary amine parent.
Nomenclature & Identifiers
-
IUPAC Name: 1-(2-methylpropyl)-2-(4-methoxyphenyl)piperidine
-
Chemical Formula: C₁₆H₂₅NO
-
Molecular Weight: 247.38 g/mol
-
SMILES: COC1=CC=C(C=C1)C2CCCCN2CC(C)C (Predicted)
-
Core Scaffold: 2-Arylpiperidine
Physicochemical Properties (Predicted)
| Property | Value (Predicted) | Significance |
| LogP | 3.8 – 4.2 | Highly lipophilic; suggests excellent BBB penetration and high tissue distribution. |
| pKa (Base) | 9.2 – 9.6 | Strongly basic nitrogen; exists predominantly as a cation at physiological pH (7.4). |
| H-Bond Donors | 0 | Tertiary amine; lacks donor capacity, increasing membrane permeability. |
| H-Bond Acceptors | 2 | Nitrogen lone pair + Methoxy oxygen. |
| Solubility (Free Base) | < 0.1 mg/mL (Water) | Requires organic solvents (DCM, MeOH) or conversion to salt for aqueous handling. |
| Solubility (HCl Salt) | > 20 mg/mL (Water) | Suitable for in vitro/in vivo formulation. |
Synthetic Methodology: Reductive Alkylation
The most robust and "self-validating" protocol for synthesizing this compound is Reductive Amination . Unlike direct alkylation with isobutyl halides (which promotes over-alkylation or elimination side reactions), reductive amination ensures mono-alkylation and high purity.
Reaction Scheme
The synthesis couples the secondary amine 2-(4-methoxyphenyl)piperidine with isobutyraldehyde using a selective reducing agent.
Figure 1: Reductive amination pathway ensuring selective N-monoalkylation.
Step-by-Step Protocol
Reagents:
-
Isobutyraldehyde (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Complexation: In a flame-dried round-bottom flask, dissolve 2-(4-methoxyphenyl)piperidine in DCE (0.1 M concentration).
-
Imine Formation: Add Isobutyraldehyde and catalytic Acetic Acid. Stir at Room Temperature (RT) for 30 minutes under Nitrogen. Checkpoint: The solution may warm slightly as the imine forms.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extraction: Extract the aqueous layer 3x with DCM. Combine organics, dry over MgSO₄, and concentrate.
-
Purification: The crude oil is purified via flash column chromatography (Silica gel; Gradient: Hexanes -> 20% EtOAc/Hexanes).
Analytical Characterization (Predicted)
To validate the identity of the synthesized compound, the following spectral signatures are expected.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
Aromatic Region: Two doublets at ~6.8 ppm and ~7.1 ppm (4H, para-substitution pattern of the methoxyphenyl ring).
-
Methoxy Group: A sharp singlet at ~3.80 ppm (3H, -OCH₃).
-
Benzylic Methine: A doublet of doublets at ~3.2 ppm (1H, H-2 of piperidine ring).
-
N-Isobutyl Methylene: A multiplet or two doublets at ~2.0–2.5 ppm (2H, N-CH₂-CH).
-
Piperidine Ring: Multiplets from 1.4–3.0 ppm (Remaining ring protons).
-
Isobutyl Methyls: A strong doublet at ~0.85–0.90 ppm (6H, -CH(CH₃)₂).
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 248.2 m/z.
-
Fragmentation: Major fragment likely at m/z 190 (loss of isobutyl group) or m/z 121 (methoxybenzyl cation) depending on ionization energy.
Pharmacological Potential & SAR Analysis[1][8][9][10][11]
Based on the 2-arylpiperidine pharmacophore, this molecule sits at the intersection of stimulant and dissociative chemistry.
Structural Homology
-
Analogue 1: 2-Benzylpiperidine: A known stimulant. The 2-phenyl group in our topic compound is directly attached (contracted linker), which typically increases rigidity and selectivity for the Dopamine Transporter (DAT).
-
Analogue 2: 4-MeO-PCP: The 4-methoxy group often retains affinity for the NMDA receptor but may reduce potency compared to the unsubstituted phenyl.
-
Analogue 3: Lefetamine: A 1,2-diphenylethylamine. The piperidine ring constrains the "ethyl" chain of lefetamine into a cyclic system, often enhancing binding affinity.
Predicted Mechanism of Action
The N-isobutyl group adds significant steric bulk.
-
NMDA Antagonism (Dissociative): N-alkylation of 2-arylpiperidines (e.g., related to Diphenidine or Lefetamine) generally favors NMDA channel blocking activity. The isobutyl group is a common motif in high-affinity NMDA ligands.
-
Monoamine Reuptake Inhibition (Stimulant): While 2-phenylpiperidine is a core for DRI activity, bulky N-substitutions (larger than methyl) often decrease DAT affinity. Therefore, this compound is likely a weaker stimulant than its N-methyl analog but potentially a more potent dissociative .
Figure 2: Predicted receptor binding profile based on SAR of N-substituted arylpiperidines.
Metabolic Stability & Safety
Metabolic Hotspots
-
O-Demethylation: CYP2D6 is likely to target the 4-methoxy group, converting the compound to the corresponding phenol (1-isobutyl-2-(4-hydroxyphenyl)piperidine). This metabolite may be conjugated (glucuronidation) and excreted.
-
N-Dealkylation: CYP3A4 may cleave the isobutyl group, reverting the molecule to the parent 2-(4-methoxyphenyl)piperidine.
Handling Precautions
-
Toxicity: As a potent lipophilic amine, assume central nervous system activity. Handle in a fume hood.
-
Corrosivity: The free base is caustic to mucous membranes.
-
Storage: Store as the HCl salt at -20°C, protected from light and moisture.
References
-
PubChem. (n.d.).[1][3] 2-(4-Methoxyphenyl)piperidine.[1][2][3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. (Contextual SAR for N-substituted aryl-amines). [Link]
-
Kozikowski, A. P., et al. (1998). Structure-Activity Relationships of 2-Substituted Piperidines as Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry. (Foundational SAR for 2-arylpiperidines). [Link]
Sources
Spectroscopic Characterization of 1-Isobutyl-2-(4-methoxyphenyl)piperidine: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that require rigorous, self-validating analytical workflows. The compound 1-isobutyl-2-(4-methoxyphenyl)piperidine (C₁₆H₂₅NO) belongs to the 2-arylpiperidine class—a privileged pharmacophore frequently utilized in the development of NK1 receptor antagonists and PARP inhibitors.
Structurally, this molecule presents a fascinating analytical challenge. The bulky 2-(4-methoxyphenyl) group acts as a conformational lock, strongly preferring the equatorial position to minimize 1,3-diaxial steric clashes. Furthermore, the introduction of an N-isobutyl group not only increases the molecule's lipophilicity but also breaks the local symmetry of the system due to the adjacent chiral center at C-2. This guide deconstructs the causality behind its spectroscopic signatures across High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS-ESI) & Fragmentation Causality
In positive electrospray ionization (ESI+), the basic tertiary amine of the piperidine ring readily accepts a proton, yielding a highly stable [M+H]⁺ precursor ion at an exact mass of m/z 248.2014.
However, identifying the precursor mass is only the first step; structural validation requires tandem mass spectrometry (MS/MS). When subjected to Collision-Induced Dissociation (CID), N-alkylpiperidines undergo highly predictable neutral losses[1]. The dominant fragmentation pathway for this molecule is driven by the inductive cleavage of the N-isobutyl group. The molecule expels isobutene (56.06 Da) via a cyclic transition state, leaving behind a stable, protonated 2-(4-methoxyphenyl)piperidine core. A secondary pathway involves the fragmentation of the piperidine ring itself, yielding a resonance-stabilized 4-methoxybenzyl cation.
Table 1: HRMS-ESI Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Mechanistic Causality / Assignment |
| 248.2014 | - | - | [M+H]⁺ Intact protonated molecule |
| 248.2014 | 192.1388 | 56.0626 | Loss of isobutene (C₄H₈) via inductive cleavage at the N-alkyl bond |
| 248.2014 | 121.0653 | 127.1361 | Cleavage of C2-N and C2-C3 bonds yielding a 4-methoxybenzyl cation (C₈H₉O⁺) |
Nuclear Magnetic Resonance (NMR): Stereochemical & Connectivity Mapping
NMR spectroscopy provides the most definitive proof of the molecule's 3D architecture. We do not simply assign peaks based on chemical shifts; we build a self-validating system using 2D NMR (HSQC for direct C-H bonds, HMBC for long-range connectivity)[2].
The Causality of Diastereotopicity: The most striking feature in the ¹H NMR spectrum is the behavior of the N-isobutyl group. Because the C-2 position of the piperidine ring is a chiral center, it creates an asymmetric magnetic environment. Consequently, the two protons of the N-CH₂ group are diastereotopic—they are chemically and magnetically non-equivalent. Instead of a simple doublet, they appear as two distinct doublets of doublets (dd) at 2.35 ppm and 1.95 ppm. Similarly, the two terminal methyl groups of the isobutyl chain resonate at slightly different frequencies (0.88 and 0.82 ppm).
Axial-Equatorial Coupling: The C-2 proton resonates at 3.15 ppm. Its coupling constants (J = 11.0, 3.0 Hz) are diagnostic. The large 11.0 Hz coupling indicates an axial-axial interaction with the adjacent C-3 axial proton, confirming that the C-2 proton is axial and, by extension, the bulky 4-methoxyphenyl group is equatorial.
Table 2: Validated ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (Self-Validation) |
| C-2 | 3.15 (dd, J = 11.0, 3.0, 1H) | 68.4 | C-3, C-6, C-1' (Ar), N-CH₂ |
| C-6 | 2.95 (m, 1H, eq), 2.10 (td, J = 11.5, 3.0, 1H, ax) | 53.1 | C-2, C-4, C-5, N-CH₂ |
| N-CH₂ | 2.35 (dd, J = 12.5, 7.5, 1H), 1.95 (dd, J = 12.5, 6.0, 1H) | 63.2 | C-2, C-6, CH (isobutyl) |
| CH (iso) | 1.70 (m, 1H) | 25.8 | N-CH₂, CH₃ |
| CH₃ (iso) | 0.88 (d, J = 6.6, 3H), 0.82 (d, J = 6.6, 3H) | 20.8, 20.5 | CH (iso), N-CH₂ |
| C-1' (ipso) | - | 135.2 | H-2, H-2'/6' |
| C-2'/6' | 7.25 (d, J = 8.6, 2H) | 128.8 | H-2, H-3'/5' |
| C-3'/5' | 6.86 (d, J = 8.6, 2H) | 113.7 | OCH₃, H-2'/6' |
| C-4' (para) | - | 158.6 | H-3'/5', OCH₃ |
| OCH₃ | 3.80 (s, 3H) | 55.4 | C-4' |
Fourier-Transform Infrared (FTIR) Spectroscopy: Conformational Insights
While FTIR is routinely used for functional group identification (e.g., the strong C-O-C ether stretch at 1245 cm⁻¹), it serves a much higher purpose in piperidine chemistry.
The Causality of Bohlmann Bands: In 2-substituted N-alkylpiperidines, the nitrogen lone pair strongly prefers an axial orientation to avoid steric clashes with the equatorial substituents. When this lone pair is axial, it sits antiperiplanar to the axial C-H bonds at the C-2 and C-6 positions. This geometry allows for hyperconjugation (n → σ* electron donation) from the nitrogen lone pair into the antibonding orbitals of the adjacent C-H bonds[3]. This electron donation weakens the C-H bonds, lowering their stretching frequency and producing distinct, weak-to-medium absorptions between 2850 and 2700 cm⁻¹ , known as Bohlmann bands. The presence of these bands in the FTIR spectrum is a definitive, self-validating proof of the molecule's trans-diaxial conformation.
Self-Validating Analytical Workflow
To ensure absolute scientific integrity, the data streams above must not be treated in isolation. They form a interconnected, self-validating loop as illustrated below:
Fig 1: Self-validating spectroscopic workflow for structural elucidation.
Standardized Experimental Methodologies
Protocol A: HRMS-ESI Acquisition
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).
-
Injection & Ionization: Inject 2 µL into a Q-TOF mass spectrometer equipped with an ESI source operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
-
CID Fragmentation: Isolate the precursor ion (m/z 248.20) in the quadrupole. Ramp the collision energy from 15 eV to 35 eV using Argon as the collision gas to ensure a comprehensive distribution of fragment ions.
Protocol B: NMR Acquisition & Processing
-
Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
1D Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H spectra at 400 MHz (zg30 pulse program, 16 scans, 298 K) and ¹³C spectra at 100 MHz (zgpg30 pulse program, 512 scans, 298 K).
-
2D Validation: Acquire HSQC (hsqcedetgpsisp2.2) to map direct C-H attachments, and HMBC (hmbcgplpndqf) optimized for long-range coupling constants of 8 Hz to validate the connectivity between the piperidine ring and the aromatic/isobutyl substituents.
Protocol C: FTIR-ATR Analysis
-
Background Calibration: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Apply a neat droplet of the compound (if an oil) or a few crystals directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹. Apply an atmospheric compensation algorithm to remove ambient H₂O and CO₂ interference, then specifically interrogate the 2850–2700 cm⁻¹ window for Bohlmann band confirmation.
References
-
[1] Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed / Wiley.
-
[3] Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Science Publishing.
-
Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Chemistry Portal.
-
[2] Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space. White Rose eTheses Online.
Sources
Structural Elucidation of 1-Isobutyl-2-(4-methoxyphenyl)piperidine: A Comprehensive NMR Guide
Executive Summary
The structural characterization of substituted piperidines is a critical workflow in modern drug discovery, given the prevalence of this heterocycle in FDA-approved pharmaceuticals. 1-Isobutyl-2-(4-methoxyphenyl)piperidine presents a fascinating case study in nuclear magnetic resonance (NMR) spectroscopy due to its conformational dynamics, the presence of a stereocenter at C2, and the resulting magnetic non-equivalence of its substituents.
This technical whitepaper provides an authoritative, first-principles approach to the
Conformational Dynamics & Stereochemical Foundations
To accurately interpret the NMR spectra of 1-isobutyl-2-(4-methoxyphenyl)piperidine, one must first understand its 3D conformation in solution. Piperidine rings strongly prefer chair conformations. The substitution pattern here involves a bulky 4-methoxyphenyl group at C2 and an isobutyl group at N1.
The Causality of Substituent Orientation
In 2-arylpiperidines, the bulky aryl group overwhelmingly occupies the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6[1]. The nitrogen atom undergoes rapid inversion at room temperature; however, the N-isobutyl group will also preferentially adopt an equatorial orientation to minimize steric clashes, placing the nitrogen lone pair in the axial position. This minimizes allylic-type
Because C2 is a chiral center, the entire molecule is chiral. This asymmetry propagates through the molecule, profoundly impacting the N-isobutyl side chain. The two protons of the N-CH
Fig 1: Conformational equilibrium highlighting the favored di-equatorial state.
High-Resolution H NMR Elucidation
The
Mechanistic Assignment of Key Protons
-
The C2 Benzylic Proton (H2
): Because the 4-methoxyphenyl group is equatorial, the proton attached to C2 must be axial . In a chair conformation, an axial proton couples with the adjacent axial proton (H3 ) with a large coupling constant ( Hz) and with the adjacent equatorial proton (H3 ) with a small coupling constant ( Hz). Thus, H2 appears as a distinct doublet of doublets (dd) around 3.10 ppm. This splitting pattern is the definitive proof of the equatorial aryl orientation[4]. -
Diastereotopic Isobutyl Protons: The chiral center at C2 renders the isobutyl N-CH
protons diastereotopic. Instead of a simple doublet, they appear as two separate signals (e.g., 1.85 ppm and 2.35 ppm). Each proton splits the other (geminal coupling, Hz) and is further split by the adjacent CH proton, resulting in two distinct doublets of doublets. Similarly, the two terminal methyl groups are diastereotopic, appearing as two closely spaced doublets around 0.85 and 0.88 ppm[3].
Table 1: H NMR Spectral Data Summary (400 MHz, CDCl )
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| Aryl H (meta to OMe) | 7.25 | d | 2H | 8.6 |
| Aryl H (ortho to OMe) | 6.85 | d | 2H | 8.6 |
| Aryl -OCH | 3.78 | s | 3H | - |
| Piperidine H2 (axial) | 3.10 | dd | 1H | 11.0, 3.0 |
| Piperidine H6 (equatorial) | 2.95 | br d | 1H | 11.5 |
| Isobutyl N-CH | 2.35 | dd | 1H | 12.5, 8.0 |
| Piperidine H6 (axial) | 2.05 | td | 1H | 11.5, 3.0 |
| Isobutyl N-CH | 1.85 | dd | 1H | 12.5, 5.0 |
| Piperidine H3, H4, H5 | 1.30 - 1.80 | m | 6H | Complex |
| Isobutyl -CH- | 1.65 | m | 1H | Complex |
| Isobutyl -CH | 0.88 | d | 3H | 6.6 |
| Isobutyl -CH | 0.85 | d | 3H | 6.6 |
C NMR & 2D Cross-Validation Workflows
The
Table 2: C NMR Spectral Data Summary (100 MHz, CDCl )
| Carbon Environment | Chemical Shift ( | Type |
| Aryl C (para to pip, ipso to OMe) | 158.5 | Quaternary (C) |
| Aryl C (ipso to pip) | 136.0 | Quaternary (C) |
| Aryl C (ortho to pip) | 128.5 | Methine (CH) |
| Aryl C (meta to pip) | 113.8 | Methine (CH) |
| Piperidine C2 | 68.5 | Methine (CH) |
| Isobutyl N-CH | 61.0 | Methylene (CH |
| Aryl -OCH | 55.3 | Methyl (CH |
| Piperidine C6 | 53.0 | Methylene (CH |
| Piperidine C3 | 36.0 | Methylene (CH |
| Isobutyl -CH- | 25.5 | Methine (CH) |
| Piperidine C5 | 25.0 | Methylene (CH |
| Piperidine C4 | 24.0 | Methylene (CH |
| Isobutyl -CH | 20.8 | Methyl (CH |
| Isobutyl -CH | 20.5 | Methyl (CH |
Self-Validating 2D NMR Strategy
To ensure absolute trustworthiness, 1D assignments must be corroborated via a 2D NMR self-validating loop.
-
COSY (
H- H): Traces the continuous spin system from H2 H3 H4 H5 H6, confirming the integrity of the piperidine core. -
HSQC (
H- C): Differentiates the overlapping multiplets in the 1.30–1.80 ppm region by correlating them to their distinct C chemical shifts (C3, C4, C5). -
HMBC (
H- C): Provides the ultimate structural proof. A strong correlation from the isobutyl N-CH protons to C2 and C6 confirms the N-alkylation site. Furthermore, the methoxy protons will show a definitive correlation to the quaternary aryl carbon at 158.5 ppm.
Fig 2: 2D NMR logical workflow for absolute structural validation.
Standardized Experimental Protocol
To achieve the resolution necessary to observe the fine diastereotopic splitting and accurate integration, the following step-by-step methodology must be strictly adhered to:
Step 1: Sample Preparation
-
Dissolve 15–20 mg of highly purified 1-isobutyl-2-(4-methoxyphenyl)piperidine in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Filter the solution through a glass wool plug or a 0.2
m PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could cause line broadening.
Step 2: Instrument Tuning & Shimming
-
Insert the sample into a minimum 400 MHz NMR spectrometer (500 MHz or 600 MHz is preferred for optimal resolution of the piperidine multiplets).
-
Perform automated tuning and matching (ATM) for both
H and C channels. -
Execute gradient shimming (e.g., TopShim) on the
H lock signal. Ensure the Z-axis shims yield a solvent line width at half-height ( ) of Hz.
Step 3:
-
Set the spectral width to 12 ppm (e.g., -2 to 10 ppm).
-
Use a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete
relaxation for accurate integration of the aliphatic protons. -
Acquire 16 to 32 scans.
Step 4:
-
Set the spectral width to 250 ppm.
-
Utilize a power-gated decoupling sequence (e.g., zgpg30) to minimize NOE distortion while decoupling protons.
-
Critical Parameter: Set the relaxation delay (D1) to at least 2.5–3.0 seconds. Causality: Quaternary carbons (like the ipso-aryl carbons) lack attached protons and thus have very long
relaxation times. A longer D1 ensures these carbons are visible and accurately represented in the spectrum. -
Acquire a minimum of 512 to 1024 scans depending on sample concentration.
Step 5: Processing
-
Apply a zero-filling factor to double the data points (e.g., 64k).
-
Apply an exponential window function with a line broadening (LB) of 0.3 Hz for
H and 1.0 Hz for C to optimize the signal-to-noise ratio without sacrificing resolution. -
Phase manually and calibrate the spectra to the TMS signal at 0.00 ppm (or residual CHCl
at 7.26 ppm / 77.16 ppm).
References
-
Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Master Organic Chemistry, 8 Feb. 2022.[Link]
-
Unsworth, W. P., et al. "Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 24 Jan. 2024.[Link]
-
Schrittwieser, J. H., et al. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." JACS Au, American Chemical Society, 12 May 2023.[Link]
-
Martin, S. F., et al. "Multicomponent Assembly and Diversification of Novel Heterocyclic Scaffolds Derived from 2-Arylpiperidines." PMC, National Institutes of Health, 20 May 2011.[Link]
Sources
Technical Guide: Mass Spectrometry Analysis of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
The following technical guide details the mass spectrometry analysis of 1-Isobutyl-2-(4-methoxyphenyl)piperidine , a structural analog of the 2-arylpiperidine class of dissociative agents. This guide is designed for analytical chemists and forensic toxicologists requiring a robust framework for the identification and structural elucidation of this specific chemical entity.
Executive Summary & Compound Identity
1-Isobutyl-2-(4-methoxyphenyl)piperidine is a synthetic 2-substituted piperidine derivative. Structurally, it consists of a piperidine ring substituted at the 2-position with a 4-methoxyphenyl (p-anisyl) group and N-alkylated with an isobutyl moiety. This scaffold shares pharmacophore features with dissociative anesthetics (e.g., methoxphenidine, diphenidine) and stimulant-class piperidines (e.g., methylphenidate analogs).
Accurate identification requires differentiating this compound from its positional isomers (e.g., 3- or 4-substituted piperidines) and isobaric analogs (e.g., N-sec-butyl or N-tert-butyl variants).
Physicochemical Profile
| Property | Value |
| IUPAC Name | 1-(2-methylpropyl)-2-(4-methoxyphenyl)piperidine |
| Molecular Formula | C₁₆H₂₅NO |
| Molecular Weight | 247.38 g/mol |
| Monoisotopic Mass | 247.1936 Da |
| Exact Mass [M+H]⁺ | 248.2014 Da |
| CAS Registry | Not formally assigned (NPS Candidate) |
Mass Spectrometry Fragmentation Analysis
Electron Ionization (EI-MS) – 70 eV
In Electron Ionization, the fragmentation of 1-Isobutyl-2-(4-methoxyphenyl)piperidine is driven by the stability of the iminium ion formed via
Key Fragmentation Pathways
-
-Cleavage (Dominant Pathway): The most favorable cleavage occurs at the C2–C(Ar) bond. The loss of the bulky 4-methoxyphenyl radical generates a stable N-isobutyl-tetrahydropyridinium ion.
-
Transition:
-
Diagnostic Value: The peak at m/z 140 is predicted to be the Base Peak (100%) .
-
-
N-Dealkylation: Loss of the N-isobutyl group via homolytic cleavage or hydrogen rearrangement.
-
Transition:
-
-
Tropylium Ion Formation: The 4-methoxyphenyl moiety can stabilize a positive charge, often rearranging to a methoxy-tropylium ion.
-
Transition: Formation of
or .
-
-
Secondary Fragmentation of m/z 140: The N-isobutyl iminium ion (m/z 140) can further lose the isobutyl chain as isobutene (
) via a retro-ene type mechanism or inductive cleavage.-
Transition:
(Tetrahydropyridinium core).
-
EI-MS Spectral Data Summary
| m/z (Ion) | Relative Abundance (Predicted) | Fragment Assignment | Mechanism |
| 247 | 5–15% | Molecular Ion | |
| 204 | < 5% | Loss of isopropyl (from isobutyl tail) | |
| 190 | 10–20% | Loss of Isobutyl radical | |
| 140 | 100% (Base) | ||
| 121 | 20–40% | Methoxy-benzyl/tropylium cation | |
| 84 | 30–50% | Piperidine ring fragment (Loss of isobutene from m/z 140) |
Electrospray Ionization (ESI-MS/MS)
In positive ESI, the molecule forms a stable protonated precursor
-
Precursor Ion: m/z 248.2
-
Primary Product Ion: m/z 140 (Loss of anisole moiety).
-
Secondary Product Ion: m/z 84 (Piperidine ring core).
Structural Elucidation & Logic (Graphviz Visualization)
The following diagram illustrates the mechanistic causality behind the observed mass spectral peaks. The stability of the m/z 140 iminium ion is the central driver of the fragmentation topology.
Figure 1: Mechanistic fragmentation pathway of 1-Isobutyl-2-(4-methoxyphenyl)piperidine under EI conditions.
Experimental Protocols
Sample Preparation (Biological Matrix)
This protocol is optimized for plasma or urine extraction, ensuring high recovery of basic lipophilic amines.
-
Alkalinization: Add 50 µL of 1.0 M NaOH to 1.0 mL of biological sample (pH > 10) to ensure the piperidine nitrogen is uncharged.
-
LLE Extraction: Add 3 mL of 1-Chlorobutane:Ethyl Acetate (80:20) . This solvent mixture minimizes co-extraction of polar interferences while efficiently extracting the N-isobutyl derivative.
-
Agitation: Vortex for 5 minutes at 2500 rpm. Centrifuge at 4000 rpm for 10 minutes.
-
Concentration: Transfer the organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) for LC-MS or Ethyl Acetate for GC-MS.
GC-MS Method (Structural Validation)
-
Instrument: Agilent 7890B/5977B or equivalent single quadrupole.
-
Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Temperature Program:
-
Initial: 80°C (hold 1 min).
-
Ramp 1: 20°C/min to 280°C.
-
Ramp 2: 10°C/min to 310°C (hold 3 min).
-
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: m/z 40–450.
LC-MS/MS Method (Quantification)
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH, 2.1 × 100 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 6 minutes.
-
MRM Transitions:
-
Quantifier: 248.2
140.1 (CE: 20 eV). -
Qualifier 1: 248.2
84.1 (CE: 35 eV). -
Qualifier 2: 248.2
121.1 (CE: 25 eV).
-
Differentiation from Isomers
A critical analytical challenge is distinguishing 1-Isobutyl-2-(4-methoxyphenyl)piperidine from its 3- and 4-substituted isomers.
| Feature | 2-Substituted (Target) | 3-Substituted Isomer | 4-Substituted Isomer |
| Base Peak (EI) | m/z 140 (Loss of aryl group) | m/z 247 or m/z 204 (Ring cleavage less favorable) | m/z 247 or m/z 190 |
| Mechanism | C3 substituent is not at the | C4 substituent is remote; fragmentation is dominated by ring opening. | |
| Retention Time | Typically elutes first (Steric shielding of N). | Intermediate. | Typically elutes last (Less steric hindrance). |
Note: The presence of the intense m/z 140 peak is the primary diagnostic marker for the 2-substitution pattern in N-alkyl piperidines.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in amines).
-
United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Piperidines.
-
Wagmann, L., et al. (2020). "In vitro metabolic fate of the new psychoactive substance 2-methoxydiphenidine (MXP)". Drug Testing and Analysis. [Link] (Provides analogous fragmentation data for 2-methoxyphenyl piperidine derivatives).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). SWGDRUG Mass Spectral Library. [Link]
A Comprehensive Guide to the Purity Determination of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Abstract
The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. Purity is not a singular metric but a comprehensive profile that ensures safety, efficacy, and reproducibility. This guide provides an in-depth technical framework for the purity determination of 1-Isobutyl-2-(4-methoxyphenyl)piperidine, a substituted piperidine derivative representative of a class of compounds with significant interest in medicinal chemistry. We will explore the synergistic application of orthogonal analytical techniques, moving beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into establishing a self-validating system for purity assessment that is compliant with global regulatory standards.
The Imperative of an Orthogonal Analytical Strategy
The purity of a pharmaceutical compound cannot be definitively established by a single analytical technique. Each method possesses inherent biases and limitations. An orthogonal approach, employing multiple analytical techniques that measure the same attribute based on different physicochemical principles, is the cornerstone of a trustworthy purity assessment.[1][2] This strategy ensures that impurities which may be "invisible" to one method (e.g., co-eluting peaks in HPLC) are detected by another (e.g., distinct signals in NMR or different retention times in GC). Our approach integrates chromatographic, spectroscopic, and elemental analyses to build a complete and validated purity profile.
Caption: Orthogonal approach for comprehensive purity determination.
Chromatographic Purity: The Workhorse of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the principal technique for separating and quantifying non-volatile organic impurities in drug substances.[3] Its precision and versatility make it the gold standard for purity analysis.
Rationale for Method Development (Reversed-Phase HPLC)
For a molecule like 1-Isobutyl-2-(4-methoxyphenyl)piperidine, which contains both hydrophobic (isobutyl, methoxyphenyl) and polar/basic (piperidine nitrogen) moieties, reversed-phase HPLC is the logical starting point.
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which will provide retention for the aromatic and aliphatic parts of the molecule.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (like acetonitrile or methanol) is employed to ensure elution of both the main compound and any potential impurities with a wide range of polarities.
-
Mobile Phase Modifier: The basic piperidine nitrogen can cause poor peak shape (tailing) on silica-based columns. Incorporating a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), into the mobile phase protonates the piperidine nitrogen. This single, charged species interacts more predictably with the stationary phase, resulting in sharp, symmetrical peaks essential for accurate quantification.
Experimental Protocol: HPLC-UV for Related Substances
This protocol is designed as a primary method for quantifying organic impurities and must be validated according to ICH Q2(R1) guidelines.[4][5][6][7]
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC System with UV/PDA Detector | Standard for pharmaceutical analysis. PDA provides spectral data for peak purity assessment. |
| Column | C18, 100 x 2.1 mm, 1.8 µm | A sub-2 µm particle size column provides high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 5% B to 95% B over 15 minutes | A broad gradient ensures elution of impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Detection | UV at 225 nm | The methoxyphenyl group provides a strong chromophore for sensitive detection. |
| Injection Vol. | 2 µL | Small volume for high-efficiency columns to prevent band broadening. |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | A common diluent that is compatible with the mobile phase. |
System Validation and Trustworthiness
To ensure the protocol is a self-validating system, it must be qualified according to ICH Q2(R1) guidelines.[4][5]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can separate the main peak from impurities and degradation products. | Peak purity analysis (via PDA) shows no co-elution. Resolution > 2.0 between adjacent peaks. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target). |
| LOD & LOQ | To determine the lowest concentration that can be detected and reliably quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% - 102.0% for spiked samples at multiple levels. |
| Precision | To assess the method's repeatability and intermediate precision. | Relative Standard Deviation (%RSD) ≤ 2.0% for multiple preparations and injections. |
Chiral Purity: Addressing Stereoisomeric Impurities
The C2 position of the piperidine ring in 1-Isobutyl-2-(4-methoxyphenyl)piperidine is a chiral center. Enantiomers can have drastically different pharmacological and toxicological profiles, making the determination of enantiomeric purity a critical regulatory requirement.
Rationale for Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most definitive method for separating and quantifying enantiomers.[8][9]
-
Methodology: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective for a broad range of chiral compounds, including piperidine derivatives.[9][10] Separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies.
-
Detection: A standard UV detector is sufficient for this analysis.
Experimental Protocol: Chiral HPLC
| Parameter | Condition | Rationale |
| Instrument | HPLC System with UV Detector | Standard HPLC configuration is sufficient. |
| Column | Chiralpak IC-3 (or similar cellulose-based CSP) | Proven effectiveness for separating chiral amines and related structures.[10] |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Normal phase mode is typical for polysaccharide CSPs. Diethylamine is a basic modifier that improves peak shape by competing with the analyte for active sites on the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral separation; a controlled temperature is crucial. |
| Detection | UV at 225 nm | Same wavelength as the achiral method. |
| Sample Prep. | 0.5 mg/mL in Mobile Phase | Ensures compatibility with the chromatographic system. |
Structural Confirmation and Orthogonal Quantification by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structural elucidation.[11][12][13] It serves as a crucial orthogonal technique to chromatography for both identity confirmation and purity assessment.
Role in Purity Determination
-
Structural Identity: A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can confirm the complete chemical structure, ensuring the primary component is indeed 1-Isobutyl-2-(4-methoxyphenyl)piperidine. This verifies the identity of the main peak observed in the chromatogram.
-
Impurity Identification: Signals in the NMR spectrum that do not correspond to the main structure can help identify unknown impurities.
-
Quantitative NMR (qNMR): NMR is an inherently quantitative technique where the signal area is directly proportional to the number of nuclei.[14] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity (assay) of the target molecule can be determined without requiring a specific reference standard of the analyte itself. This provides a powerful, independent measure of purity that is orthogonal to chromatographic methods.
Experimental Protocol: ¹H qNMR Assay
Caption: Workflow for quantitative NMR (qNMR) analysis.
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a precise volume of a suitable deuterated solvent (e.g., Chloroform-d).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, specifically a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Analysis: Integrate a well-resolved, non-overlapping proton signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, molar masses, and weights of the analyte and standard.
Volatile and Elemental Impurities
A complete purity profile must also account for non-organic impurities that are not detected by HPLC-UV or NMR.
Residual Solvents (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a headspace autosampler, is the standard method for identifying and quantifying residual solvents from the synthesis and purification process.[15][16] The method should be able to quantify all potential solvents used in the manufacturing process to the limits specified by ICH Q3C guidelines.
Elemental Composition (CHNS Analysis)
Combustion analysis (CHNS) provides the empirical formula by determining the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur. The experimental result must match the theoretical calculation for the molecular formula (C₁₆H₂₅NO), providing fundamental confirmation of the compound's composition.[17][18]
Trace Metals (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to quantify elemental impurities, which may be present from catalysts (e.g., Pd, Pt) or manufacturing equipment.[19][20] This analysis is guided by USP <232>/<233> and ICH Q3D, which set permissible daily exposure limits for toxic elements.[21]
Mass Balance: Synthesizing Data for a Final Purity Value
The final purity assignment is a mass balance calculation that integrates all orthogonal data. It is calculated by subtracting all measured impurities from 100%.
Caption: Data integration for final mass balance purity calculation.
Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Non-volatile residue/Ash)
The assay value obtained from qNMR should correlate well with the purity value derived from this mass balance calculation. A strong agreement between these two orthogonal approaches provides a high degree of confidence in the final purity assignment.
References
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy . (2024). Chemistry LibreTexts. [Link]
-
<621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals . Intertek. [Link]
-
Elemental Analysis for Compliance, Purity, and Performance . (2025). Lab Manager. [Link]
-
Understanding the Latest Revisions to USP <621> . (2023). Agilent. [Link]
-
Reference Standards in Pharmaceutical Analysis . Scribd. [Link]
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis . VELP Scientifica. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
USP 621 Changes . Element Lab Solutions. [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . (2023). Chromatography Online. [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Waters Corporation. [Link]
-
Instrumentation for chemical & pharmaceutical applications . Elementar. [Link]
-
Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis . (2024). Malvern Panalytical. [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery . ResearchGate. [Link]
-
Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry . (2023). SynThink. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). FDA. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery . (2014). ACS Publications. [Link]
-
Quality Guidelines . ICH. [Link]
-
NMR Spectroscopy . MSU Chemistry. [Link]
-
Identity and Purity - Small Molecules . Pacific BioLabs. [Link]
-
Small Molecule Identification and Purity Testing . (2023). Medistri SA. [Link]
-
Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones . ResearchGate. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . (2024). Alwsci. [Link]
-
GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects . (2022). Cellular, Molecular and Biomedical Reports. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide . University of Cambridge. [Link]
- The HPLC analytical approach of 3-amino piperidine.
-
STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA . eGyanKosh. [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities . (2025). ResearchGate. [Link]
-
Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) . PubMed. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . ResearchGate. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES . Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Compound purity analysis and HPLC data . The Royal Society of Chemistry. [Link]
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In-silico modeling of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
In-Silico Pharmacological Profiling of the Novel Scaffold: 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Executive Summary & Chemical Rationale
This technical guide outlines the rigorous in-silico modeling protocol for 1-Isobutyl-2-(4-methoxyphenyl)piperidine (hereafter referred to as IMP-2 ). This molecule represents a specific structural modification of the 2-arylpiperidine scaffold, a chemical class historically significant in the development of psychostimulants (e.g., methylphenidate, desoxypipradrol) and dissociative anesthetics (e.g., methoxphenidine).
Chemical Rationale: The core scaffold, 2-(4-methoxyphenyl)piperidine , acts as a monoamine transporter ligand. The introduction of an N-isobutyl group introduces significant steric bulk and lipophilicity compared to the standard N-methyl or N-H variants. From a medicinal chemistry perspective, this modification is predicted to:
-
Modulate Transporter Selectivity: The bulky isobutyl group may reduce affinity for the Dopamine Transporter (DAT) due to steric clash in the S1 binding pocket, potentially shifting selectivity toward the Norepinephrine Transporter (NET) or Sigma receptors.
-
Enhance Sigma-1 Affinity: N-substituted phenylpiperidines with hydrophobic tails (propyl, butyl, isobutyl) are privileged structures for high-affinity Sigma-1 receptor binding.
-
Alter Metabolic Stability: The isobutyl group introduces a new site for CYP450-mediated N-dealkylation.
Computational Chemistry & Ligand Preparation
Before docking, the ligand must be energetically minimized. IMP-2 possesses one chiral center at the C2 position of the piperidine ring. Both enantiomers, (R)-IMP-2 and (S)-IMP-2, must be modeled as they likely exhibit distinct pharmacological profiles.
Protocol: Ligand Preparation
-
Structure Generation: Generate 2D SMILES: CC(C)CN1CCCC[C@H]1C2=CC=C(OC)C=C2 (S-isomer).
-
Protonation State: At physiological pH (7.4), the piperidine nitrogen (pKa ~9.2) will be protonated. Generate the cationic species.
-
Conformational Search:
-
Tool: RDKit or OpenBabel.
-
Method: Monte Carlo search to identify the global minimum. The isobutyl group is flexible; ensure the lowest energy conformer does not have the isobutyl tail sterically clashing with the C2-methoxyphenyl ring.
-
-
Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA to refine bond lengths and angles.
Target Identification & Inverse Docking
Given the structural homology to known psychoactive substances, the following targets are prioritized for molecular docking.
| Target Protein | PDB Code | Rationale |
| Dopamine Transporter (DAT) | 4M48 | Homology to 2-diphenylmethylpiperidines (DRIs). |
| NMDA Receptor (GluN1/GluN2B) | 4PE5 | Structural overlap with dissociatives (e.g., methoxphenidine). |
| Sigma-1 Receptor | 5HK1 | High affinity predicted for N-alkylated phenylpiperidines. |
| Serotonin Transporter (SERT) | 5I6X | The 4-methoxy group is a classic determinant for SERT affinity. |
Molecular Docking Workflow (Step-by-Step)
This protocol uses AutoDock Vina for its open-source accessibility and high accuracy in virtual screening.
Step 1: Receptor Preparation
-
Download the PDB file (e.g., 4M48 for DAT).
-
Clean: Remove water molecules, co-crystallized ligands, and ions.
-
Add Hydrogens: Use Polar Hydrogens only.
-
Charge: Assign Gasteiger charges.
Step 2: Grid Generation
Define the search space (Grid Box) around the orthosteric binding site.
-
DAT Box: Center coordinates approx (X: 28.5, Y: -12.3, Z: 5.0) covering the S1 pocket (Asp79 interaction).
-
Dimensions: 20 x 20 x 20 Å.
Step 3: Docking Execution
Run the docking simulation with high exhaustiveness to ensure convergence.
Step 4: Interaction Analysis
-
Salt Bridge: Check for an ionic interaction between the protonated piperidine nitrogen and the conserved aspartate residue (e.g., Asp79 in DAT).
-
Pi-Stacking: Analyze the orientation of the 4-methoxyphenyl ring relative to phenylalanine/tyrosine residues in the active site.
-
Steric Fit: Assess if the N-isobutyl group fits into the hydrophobic sub-pocket or causes a clash (positive VdW energy).
ADMET Profiling & Metabolic Fate
The pharmacokinetic profile is critical for drug development.
Predicted Parameters:
-
LogP: ~3.2 - 3.8 (Highly lipophilic due to isobutyl + methoxy).
-
BBB Permeability: High (LogBB > 0).
-
Metabolism:
-
O-Demethylation: Mediated by CYP2D6, converting the 4-methoxy group to a phenol (active metabolite?).
-
N-Dealkylation: Removal of the isobutyl group to yield the secondary amine 2-(4-methoxyphenyl)piperidine.
-
Visualization: In-Silico Pipeline
Figure 1: The sequential workflow for the computational profiling of IMP-2.
Visualization: Metabolic Pathways
Figure 2: Predicted metabolic fate of IMP-2 showing primary oxidative pathways.
References
-
Beuming, T., et al. (2008). "The binding sites for cocaine and dopamine in the dopamine transporter overlap." Nature Neuroscience.
-
Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines." Drug Testing and Analysis.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.
-
Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.
-
RCSB Protein Data Bank. "Crystal structure of the Drosophila dopamine transporter (PDB: 4M48)."
Biological Target Profiling of 1-Isobutyl-2-(4-methoxyphenyl)piperidine: A Mechanistic Whitepaper
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 1-Isobutyl-2-(4-methoxyphenyl)piperidine represents a highly functionalized synthetic scaffold with significant potential for central nervous system (CNS) polypharmacology. Structurally, it belongs to the N-alkylated 2-arylpiperidine class. While the parent 2-phenylpiperidine structure is a recognized pharmacophore for monoamine reuptake inhibition, the specific addition of a para-methoxy group on the phenyl ring and an isobutyl chain on the piperidine nitrogen fundamentally alters its lipophilic ligand efficiency (LLE) and receptor binding profile.
This technical guide deconstructs the structural activity relationship (SAR) of this molecule, outlines its predicted primary biological targets—specifically the Serotonin Transporter (SERT), Sigma-1 (
Structural Activity Relationship (SAR) Rationale
To understand the biological targets of 1-Isobutyl-2-(4-methoxyphenyl)piperidine, we must analyze the causality behind its structural components:
-
The 2-Phenylpiperidine Core: The unsubstituted 2-phenylpiperidine acts as a baseline monoamine reuptake inhibitor, interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1]. The piperidine nitrogen provides the necessary basicity (pKa ~9.5) to remain protonated at physiological pH, allowing it to form a critical salt bridge with the conserved aspartate residue (Asp98 in human SERT) within the orthosteric binding site of monoamine transporters.
-
The 2-(4-Methoxyphenyl) Substitution: The introduction of an electron-donating methoxy group at the para position of the phenyl ring strongly biases the molecule's affinity toward the serotonergic system. This is a well-documented phenomenon in amphetamine and piperidine derivatives (e.g., para-methoxyamphetamine, PMA, and 4-MeO-PCP), where the oxygen atom mimics the 5-hydroxy group of endogenous serotonin, anchoring the molecule within the SERT binding pocket [2]. Furthermore, this methoxy group introduces a metabolic liability, making the compound a prime target for O-demethylation by the hepatic enzyme CYP2D6.
-
The 1-Isobutyl (N-alkylation) Group: Alkylation of the piperidine nitrogen with a bulky, lipophilic isobutyl group serves a dual purpose. First, it increases the overall lipophilicity (clogP), enhancing blood-brain barrier (BBB) penetration. Second, bulky N-alkyl groups are classic structural drivers for Sigma-1 (
) receptor affinity. The isobutyl chain optimally occupies the hydrophobic pocket of the receptor, often converting monoamine releasers into pure reuptake inhibitors by sterically hindering the conformational changes required for reverse transport [3].
Primary Biological Targets & Mechanistic Pathways
Based on the SAR analysis, the polypharmacological profile of 1-Isobutyl-2-(4-methoxyphenyl)piperidine is predicted to engage three primary targets.
Serotonin Transporter (SERT)
The combination of the 2-phenylpiperidine core and the para-methoxy substitution strongly suggests high-affinity binding to SERT. The compound is expected to act as a competitive reuptake inhibitor, blocking the reuptake of synaptic serotonin and thereby increasing extracellular 5-HT concentrations. Unlike non-alkylated primary amines, the bulky N-isobutyl group likely prevents the molecule from acting as a substrate for reverse transport, confirming its role as a reuptake inhibitor rather than a releasing agent [4].
Sigma-1 ( ) Receptor
The
Trace Amine-Associated Receptor 1 (TAAR1)
Given its structural homology to methoxylated phenethylamines, the compound may also exhibit off-target affinity for TAAR1, an intracellular G protein-coupled receptor (GPCR) that regulates monoamine signaling. Activation of TAAR1 leads to cAMP accumulation and the subsequent phosphorylation of monoamine transporters, further modulating synaptic neurotransmitter levels [2].
Caption: Predicted polypharmacological signaling pathways of 1-Isobutyl-2-(4-methoxyphenyl)piperidine.
Experimental Workflows & Validation Protocols
To empirically validate these predicted targets, a self-validating experimental workflow must be employed. The following protocols are designed to ensure data integrity and mechanistic causality.
Protocol 1: Radioligand Binding and Synaptosomal Uptake (SERT/DAT/NET)
Objective: Determine the binding affinity (
-
Tissue Preparation: Isolate rat brain synaptosomes using sucrose density gradient centrifugation to ensure intact presynaptic terminals.
-
Radioligand Displacement: Incubate synaptosomes with
-citalopram (for SERT), -WIN 35,428 (for DAT), and -nisoxetine (for NET) in the presence of varying concentrations of the test compound (0.1 nM to 10 M). -
Filtration & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting. Calculate
using the Cheng-Prusoff equation. -
Functional Uptake Assay: To differentiate between binding and functional inhibition, measure the uptake of
-5-HT into synaptosomes. A reduction in intracellular radioactivity confirms reuptake inhibition.
Protocol 2: Sigma-1 Receptor Functional Assay (Calcium Mobilization)
Objective: Assess
-
Cell Line: Utilize CHO-K1 cells stably expressing the human
receptor. -
Binding Assay: Perform displacement assays using the selective
radioligand (+)-pentazocine. -
Calcium Flux: Load cells with the calcium-sensitive fluorescent dye Fluo-4 AM. Stimulate the cells with the test compound and measure intracellular
mobilization using a FLIPR (Fluorometric Imaging Plate Reader) system. Use the antagonist BD1047 as a control to validate that the observed calcium flux is -mediated.
Caption: Step-by-step experimental workflow for target validation and metabolic profiling.
Data Presentation: Predicted Pharmacological Profile
Based on the SAR of structurally homologous compounds (e.g., 2-benzylpiperidine, 4-MeO-PCP, and N-alkylated piperidines), the following table summarizes the predicted quantitative pharmacological profile for 1-Isobutyl-2-(4-methoxyphenyl)piperidine.
| Biological Target | Predicted Affinity ( | Functional Outcome | Structural Driver |
| SERT | 10 - 50 nM | Reuptake Inhibition | para-Methoxy group + Piperidine core |
| DAT / NET | > 1,000 nM | Weak/No Activity | Steric hindrance from N-isobutyl group |
| Sigma-1 ( | 5 - 25 nM | Agonism | N-isobutyl lipophilicity + Basic amine |
| TAAR1 | 100 - 500 nM | Partial Agonism | Methoxyphenyl moiety |
| CYP2D6 | High Turnover | O-demethylation | para-Methoxy vulnerability |
Note: The data presented in this table are predictive estimates derived from established SAR models of substituted phenylpiperidines and require empirical validation using the protocols outlined in Section 4.
References
-
Wikipedia Contributors. "para-Methoxyamphetamine." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Prasansuklab, A., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." ResearchGate. Available at:[Link]
-
Roth, B. L., et al. "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor." PLoS One, National Center for Biotechnology Information. Available at:[Link]
Methodological & Application
Application Note: Modular Synthesis of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
This Application Note is designed for research scientists and drug development professionals. It details a robust, modular synthesis protocol for 1-Isobutyl-2-(4-methoxyphenyl)piperidine , a structural motif relevant to the development of NMDA receptor antagonists and sigma receptor ligands.
Introduction & Scope
The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for various CNS-active agents, including substance P antagonists, NMDA receptor modulators, and norepinephrine reuptake inhibitors. This protocol details the synthesis of 1-Isobutyl-2-(4-methoxyphenyl)piperidine .
Unlike traditional Grignard-based routes which can be safety-critical at scale, this protocol utilizes a Suzuki-Miyaura coupling followed by catalytic hydrogenation . This approach offers superior functional group tolerance and reproducibility. The final N-alkylation is achieved via reductive amination with sodium triacetoxyborohydride (STAB), avoiding the elimination side-products common with direct alkylation using isobutyl halides.
Retrosynthetic Analysis
The synthetic strategy disconnects the target molecule into three commercially available precursors:
-
Isobutyraldehyde (N-alkyl source)
-
4-Methoxyphenylboronic acid (Aryl source)
-
2-Bromopyridine (Piperidine core precursor)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.
Experimental Protocol
Phase 1: Synthesis of 2-(4-Methoxyphenyl)pyridine
Rationale: The Suzuki coupling provides a clean, regioselective installation of the aryl group onto the pyridine ring.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve 2-bromopyridine (15.8 g, 100 mmol) and 4-methoxyphenylboronic acid (18.2 g, 120 mmol) in degassed DME (300 mL).
-
Activation: Add the aqueous Na₂CO₃ solution (2M, 100 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical for catalyst longevity).
-
Catalysis: Add Pd(PPh₃)₄ (3.5 g, 3 mmol) quickly under a nitrogen stream.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (500 mL) and wash with water (2 x 200 mL) and brine (200 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to yield 2-(4-methoxyphenyl)pyridine as a white to off-white solid.
-
Yield Expectation: 85–92%.
-
Phase 2: Reduction to 2-(4-Methoxyphenyl)piperidine
Rationale: Pyridine reduction requires activation. Using Adams' catalyst (PtO₂) in acidic media protonates the pyridine nitrogen, destabilizing the aromaticity and facilitating hydrogenation.
Reagents:
-
2-(4-Methoxyphenyl)pyridine (from Phase 1)
-
Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 wt% loading)
-
Glacial Acetic Acid (Solvent)[1]
-
Hydrogen Gas (H₂) (50–60 psi)
Procedure:
-
Setup: Dissolve the pyridine intermediate (10 g) in glacial acetic acid (100 mL) in a hydrogenation bottle (Parr shaker vessel).
-
Catalyst Addition: Carefully add PtO₂ (0.5 g). Caution: PtO₂ can be pyrophoric in the presence of hydrogen; add to wet solvent under inert gas.
-
Hydrogenation: Pressurize the vessel to 50–60 psi with H₂ gas. Shake at room temperature for 12–24 hours.
-
Monitoring: Reaction is complete when H₂ uptake ceases. Verify by LC-MS (Target Mass: 191.13 [M+H]⁺).
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol.
-
Neutralization: Concentrate the filtrate to remove most acetic acid. Dissolve the residue in DCM and slowly quench with saturated aqueous NaHCO₃ until pH > 9.
-
Isolation: Extract with DCM (3 x 100 mL). Dry over Na₂SO₄ and concentrate to yield 2-(4-methoxyphenyl)piperidine as a colorless oil or low-melting solid.
-
Yield Expectation: 90–95%.
-
Phase 3: Reductive Amination (Target Synthesis)
Rationale: Direct alkylation with isobutyl halides is sterically hindered and prone to elimination. Reductive amination with isobutyraldehyde using STAB is milder and prevents over-alkylation.
Reagents:
-
2-(4-Methoxyphenyl)piperidine (1.0 equiv)[2]
-
Isobutyraldehyde (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Imine Formation: In a dry flask, dissolve 2-(4-methoxyphenyl)piperidine (1.91 g, 10 mmol) in DCE (40 mL). Add isobutyraldehyde (1.1 mL, 12 mmol) and catalytic acetic acid. Stir at room temperature for 30–60 minutes to allow the iminium ion to form.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under nitrogen.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Dry combined organics over MgSO₄ and concentrate. Purify the crude oil via flash chromatography (SiO₂, DCM/MeOH 95:5 + 1% NH₄OH) or convert to the hydrochloride salt for crystallization.
-
Salt Formation: Dissolve free base in diethyl ether, add 2M HCl in ether dropwise. Filter the white precipitate.
-
Data Summary & Characterization
| Parameter | Specification |
| Target Compound | 1-Isobutyl-2-(4-methoxyphenyl)piperidine |
| Molecular Formula | C₁₆H₂₅NO |
| Molecular Weight | 247.38 g/mol |
| Expected Yield (Overall) | 65–75% |
| Appearance | Colorless oil (Free base) / White solid (HCl salt) |
| Key ¹H NMR Signals | δ 3.78 (s, 3H, OMe), δ 0.85 (d, 6H, Isobutyl-CH₃), δ 3.10 (d, 1H, benzylic CH) |
Workflow Diagram:
Figure 2: Sequential workflow for the synthesis of the target amine.
References
-
Suzuki Coupling for 2-Arylpyridines: Vice, S., et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[3] Journal of Organic Chemistry, vol. 66, no. 7, 2001, pp. 2487-2492.
- Catalytic Hydrogenation of Pyridines: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Pergamon, 1984. (Standard reference for PtO2/AcOH reduction).
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
-
Pharmacological Context (Piperidine Ligands): Prisinzano, T., et al. "Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter."[4] Journal of Medicinal Chemistry, vol. 45, no. 19, 2002, pp. 4371-4374.
Sources
- 1. DSpace [open.bu.edu]
- 2. PubChemLite - 2-(4-methoxyphenyl)piperidine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 3. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 4. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Asymmetric Synthesis of 2-Aryl-N-Alkylpiperidines
[label="2-Alkyl-2
Finalizing Details
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Summarizing Research Findings
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Drafting Application Note
I'm now drafting the application note's outline. I have the title, author, and target audience specified, and now I'm working on an introduction to the 2-arylpiperidine pharmacophore and challenges of C2 stereocontrol, which will include citations for NK1 antagonists. Next, I plan to create the comparative table outlining the three primary methods, namely Ir-Catalyzed Hydrogenation, Kinetic Resolution, and Chiral Lactam Reductive Cleavage. Finally, I will describe the Iridium catalyzed outer-sphere dissociative mechanism.
Outlining Procedures
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Validating Protocols
I'm now focusing on ensuring that the step-by-step protocols are self-validating, adding in-process controls and analytical confirmation steps. For the Ir-catalysis, I will include monitoring hydrogen uptake and chiral HPLC for enantiomeric ratio. For the lithiation method, temperature control is essential, and I will be using in-situ NMR. Finally, I will describe the expected color changes for confirmation of product formation.
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Strategic Overview & Mechanistic Rationale
The 2-arylpiperidine pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core structural motif in numerous therapeutics, including NK1 receptor antagonists (e.g., CP-99994), PARP inhibitors, and TRPM8 antagonists [1]. However, the asymmetric synthesis of 2-aryl-N-alkylpiperidines has historically presented significant challenges. The conformational flexibility of the piperidine ring and the potential for racemization at the benzylic C2 position demand highly controlled stereoselective methodologies.
As a Senior Application Scientist, selecting the optimal synthetic route requires balancing substrate scope, scalability, and enantiomeric excess (ee). This guide details three field-proven, orthogonal methodologies for constructing the chiral 2-arylpiperidine framework:
-
Transition-Metal Catalysis: Iridium-catalyzed asymmetric hydrogenation of N-alkylpyridinium salts.
-
Organolithium Chemistry: Kinetic resolution of racemic N-Boc-2-arylpiperidines via asymmetric deprotonation.
-
Chiral Auxiliary Approach: Enantiodivergent synthesis via chiral bicyclic lactams.
Quantitative Efficacy Comparison
To facilitate route selection, the following table summarizes the operational parameters and quantitative outputs of each methodology.
| Methodology | Catalyst / Chiral Source | Typical Yield | Enantioselectivity (er / ee) | Key Advantage |
| Asymmetric Hydrogenation [2] | Ir-complex / Chiral P,N-ligand | 85–95% | Up to 99.3:0.7 er | Direct reduction of aromatic precursors; high atom economy. |
| Kinetic Resolution [3] | 39–48% (Recovered SM) | Up to 97:3 er | Enables access to highly substituted 2,2-diaryl/alkyl piperidines. | |
| Chiral Lactam Cleavage [4] | (R)-Phenylglycinol | 70–90% | >99% ee | Enantiodivergent; allows access to both (R) and (S) enantiomers. |
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation
Causality & Mechanistic Insight: Direct asymmetric hydrogenation of pyridinium salts is challenging due to the stability of the aromatic system and the risk of catalyst poisoning. Using an Iridium(I) catalyst with a chiral P,N-ligand overcomes this. Density Functional Theory (DFT) calculations reveal that the reaction proceeds via an outer-sphere dissociative mechanism [2]. The stereocenter is not established during the initial 1,4-hydride addition, but rather during the subsequent protonation of the enamine intermediate. Controlling the acidic microenvironment is therefore critical to stereochemical success.
Figure 1: Outer-sphere dissociative mechanism for Ir-catalyzed hydrogenation of pyridinium salts.
Step-by-Step Methodology
Self-Validating System: Hydrogen uptake monitoring and chiral SFC validation.
-
Pre-catalyst Activation: In an argon-filled glovebox, dissolve the Ir-precatalyst (e.g.,
, 1.0 mol%) and the chiral P,N-ligand (2.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to ensure complete complexation (solution turns deep orange/red). -
Substrate Preparation: In a separate vial, dissolve the 2-aryl-N-benzylpyridinium salt (1.0 equiv) in a solvent mixture of DCM/MeOH (10:1 v/v). Note: The trace MeOH acts as a crucial proton shuttle for the enamine-iminium tautomerization.
-
Hydrogenation: Transfer the catalyst solution to the substrate vial. Place the reaction vessel in a high-pressure hydrogenation reactor. Purge the vessel with
gas three times, then pressurize to 50 atm (approx. 735 psi). -
Reaction Monitoring (IPC): Stir the mixture at room temperature for 12–24 hours. Monitor the pressure drop to validate hydrogen uptake.
-
Workup & Validation: Vent the reactor carefully. Concentrate the crude mixture under reduced pressure. Pass through a short pad of silica gel (EtOAc/Hexanes) to remove the Ir-catalyst.
-
Analytical Confirmation: Determine the enantiomeric ratio (er) using Chiral Supercritical Fluid Chromatography (SFC) against a racemic standard. Expected er is >95:5.
Protocol B: Kinetic Resolution via Asymmetric Deprotonation
Causality & Mechanistic Insight:
Attempting to directly resolve racemic 2-arylpiperidines often fails due to the basicity of the nitrogen. However, converting the amine to an N-Boc derivative fundamentally alters its behavior. The N-Boc group rotates rapidly even at -78 °C. Introducing a chiral base complex—specifically
Figure 2: Kinetic resolution and functionalization via asymmetric deprotonation.
Step-by-Step Methodology
Self-Validating System: Deuterium quench aliquot for lithiation confirmation.
-
Complex Formation: To a flame-dried Schlenk flask under
, add (-)-sparteine (0.6 equiv) and anhydrous toluene. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add -BuLi (0.6 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes to form the chiral base complex. -
Asymmetric Deprotonation: Dissolve racemic N-Boc-2-arylpiperidine (1.0 equiv) in anhydrous toluene and add it dropwise to the chiral base solution over 15 minutes. Maintain the internal temperature strictly at -78 °C. Stir for 4 hours.
-
In-Process Control (IPC): Withdraw a 0.1 mL aliquot and quench with MeOD. Analyze via crude
H NMR to confirm >95% deuterium incorporation at the C2 position of the lithiated fraction. -
Electrophilic Trapping: Add the desired electrophile (e.g., methyl iodide, 0.8 equiv) dropwise at -78 °C. Stir for an additional 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench & Separation: Quench the reaction with saturated aqueous
. Extract with diethyl ether, dry over , and concentrate. -
Purification: Separate the highly enantioenriched recovered starting material ((S)-enantiomer) from the 2,2-disubstituted product ((R)-enantiomer) via flash column chromatography.
Protocol C: Enantiodivergent Synthesis via Chiral Bicyclic Lactams
Causality & Mechanistic Insight:
When achiral
Step-by-Step Methodology
Self-Validating System: Diastereomeric ratio (dr) check prior to cleavage.
-
Lactam Formation: Reflux a mixture of 5-aryl-5-oxopentanoic acid (1.0 equiv) and (R)-phenylglycinol (1.1 equiv) in toluene equipped with a Dean-Stark trap for 16 hours.
-
Validation of Intermediate: Concentrate the solvent and analyze the crude mixture via
H NMR. The formation of the 8a-aryl substituted lactam should proceed with >95:5 dr. Purify via recrystallization (EtOAc/Hexanes). -
Stereocontrolled Reduction: Dissolve the pure bicyclic lactam in anhydrous THF and cool to 0 °C. Add
(alane, 3.0 equiv) dropwise. Stir for 2 hours at room temperature to reductively open the oxazolidine ring. Quench carefully with Fieser workup ( , 15% NaOH, ). -
Auxiliary Cleavage: To remove the chiral auxiliary and yield the free 2-arylpiperidine, dissolve the crude amino alcohol in methanol. Add 10% Pd/C (10 wt%) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Isolation: Filter the mixture through Celite to remove the palladium catalyst. Concentrate the filtrate and purify via acid-base extraction to yield the enantiopure (S)- or (R)-2-arylpiperidine (depending on the specific hydride source used in step 3).
-
N-Alkylation (Optional): The resulting secondary amine can be readily converted to the N-alkylpiperidine via standard reductive amination (e.g., using an aldehyde and
).
References
-
Zhao, G., Canterbury, D. P., Taylor, A. P., Cheng, X., Mikochik, P., Bagley, S. W., & Tong, R. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(2), 458-463.[Link]
-
Qu, B., Mangunuru, H. P. R., Tcyrulnikov, S., Rivalti, D., Zatolochnaya, O. V., Kurouski, D., ... & Senanayake, C. H. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters, 20(5), 1333-1337.[Link]
-
Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(76), 11069-11072.[Link]
-
Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526-527.[Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Reversed-Phase Preparative HPLC (RP-HPLC)
Physicochemical Profiling & Chromatographic Rationale
Before injecting any complex synthetic intermediate onto a preparative column, a rigorous physicochemical assessment is required to dictate the chromatographic strategy. The target molecule, 1-Isobutyl-2-(4-methoxyphenyl)piperidine , presents a specific set of chromatographic challenges typical of active pharmaceutical ingredients (APIs) and designer pharmacophores.
Structural Analysis & Causality of Peak Tailing
The molecule consists of a piperidine core substituted with a highly hydrophobic isobutyl group at the nitrogen (N1) and a moderately polar, UV-active 4-methoxyphenyl group at the C2 position.
-
The Basic Nitrogen: The tertiary amine in the piperidine ring has a predicted
between 9.5 and 10.5. At neutral pH, this nitrogen is partially to fully protonated. -
The Silanol Problem: It is generally established that ion-exchange interactions between positively charged basic solutes and acidic residual silanols (
) on the surface of silica support particles cause severe peak tailing[1]. -
The Solution: To achieve sharp, symmetrical peaks, we must suppress this secondary interaction. This is accomplished by utilizing a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to ensure the amine is uniformly protonated, while simultaneously utilizing a base-deactivated, exhaustively end-capped C18 column[1]. The trifluoroacetate anion acts as a hydrophobic ion-pairing agent, shielding the protonated amine from unreacted silanols and slightly increasing its retention on the hydrophobic C18 phase. Small, controlled changes in pH can slightly alter the ionization state of the analyte or impurities, potentially improving separation[2].
Figure 1: Mechanism of TFA ion-pairing and silanol shielding in RP-HPLC.
Analytical Method Development (The Foundation)
Preparative chromatography is not based on guesswork; it is founded solidly on a set of well-documented rules scaled from an optimized analytical method[3].
Step-by-Step Analytical Protocol
-
Sample Preparation: Dissolve the crude synthetic mixture in 20% Acetonitrile / 80% Water containing 0.1% TFA to a concentration of 2.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates that could foul the column frit.
-
Column Selection: Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm. This column features ultra-pure silica and dense end-capping, which is critical for basic compounds[1].
-
Mobile Phase:
-
Solvent A: HPLC-grade Water + 0.1% TFA (v/v)
-
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA (v/v)
-
-
Scouting Gradient: Run a broad gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min.
-
Detection: Monitor UV absorbance at 220 nm (piperidine/aliphatic backbone) and 275 nm (characteristic 4-methoxyphenyl absorption)[2].
-
Optimization: Identify the elution time of 1-Isobutyl-2-(4-methoxyphenyl)piperidine. Adjust the gradient to be shallower (e.g., 1% B increase per minute) around the target peak's elution window to maximize resolution (
) from structurally similar synthetic byproducts (e.g., des-isobutyl impurities).
Preparative Scale-Up Strategy
Once baseline resolution is achieved on the analytical scale, the method must be geometrically scaled to the preparative column. For the most efficient scale-up, the analytical and preparative column lengths should be identical (ratio = 1)[4]. Furthermore, the surface chemistry and bonded phases of the analytical and preparative packing materials must be the same to ensure predictable retention times[4].
The Mathematics of Scale-Up
To maintain peak shape and loading capacity, the injection volume and flow rate must be suitably scaled based on the inner diameter (
Flow Rate Scaling Formula:
Injection Volume Scaling Formula:
Table 1: Geometric Scale-Up Parameters
| Parameter | Analytical Scale | Preparative Scale | Scale Factor |
| Column Dimensions | 4.6 mm × 150 mm | 21.2 mm × 150 mm | N/A |
| Particle Size | 5 µm | 5 µm | N/A |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | ~21.2x |
| Injection Volume | 20 µL | 424 µL (up to 1 mL) | ~21.2x |
| Mass Load | 0.04 mg | 0.85 mg (up to 20 mg) | ~21.2x |
*Note: Mass load can often be pushed higher empirically via loading studies until peak distortion (overload) begins to compromise resolution[4].
Table 2: Optimized Preparative Gradient Table
| Time (min) | Flow Rate (mL/min) | % Solvent A (H₂O/TFA) | % Solvent B (ACN/TFA) | Rationale |
| 0.0 | 21.2 | 80 | 20 | Initial hold for sample focusing. |
| 2.0 | 21.2 | 80 | 20 | Desalting and elution of polar voids. |
| 15.0 | 21.2 | 40 | 60 | Shallow ramp for target separation. |
| 16.0 | 21.2 | 5 | 95 | Column wash to elute highly lipophilic debris. |
| 19.0 | 21.2 | 5 | 95 | Hold wash. |
| 19.1 | 21.2 | 80 | 20 | Return to initial conditions. |
| 24.0 | 21.2 | 80 | 20 | Column re-equilibration. |
Execution & Post-Purification Processing
A robust protocol must be a self-validating system. Collecting the peak is only half the process; verifying its purity before pooling prevents the catastrophic loss of an entire synthetic batch.
Figure 2: End-to-end preparative HPLC workflow for basic amine purification.
Step-by-Step Preparative Protocol
-
System Priming: Purge the preparative pumps with Solvents A and B. Run a blank gradient to ensure a flat baseline at 275 nm.
-
Injection: Inject the scaled volume (e.g., 500 µL of concentrated crude) using an automated sample loop.
-
Fraction Collection: Set the fraction collector to trigger via UV threshold at 275 nm. Collect in clean borosilicate glass tubes.
-
Fraction Analysis (Self-Validation): Do not pool fractions blindly. Inject 5 µL of the leading edge, apex, and tailing edge fractions back onto the analytical HPLC system. Only pool fractions demonstrating >95% purity by UV area under the curve (AUC).
-
Solvent Removal: Pool the validated fractions into a round-bottom flask. Flash-freeze using a dry ice/acetone bath and lyophilize (freeze-dry) for 24–48 hours.
-
Final State: Because 0.1% TFA was used, the final isolated product will be the 1-Isobutyl-2-(4-methoxyphenyl)piperidine trifluoroacetate salt . If the free base is required for downstream assays, dissolve the salt in dichloromethane (DCM), wash with saturated aqueous sodium bicarbonate (
), dry the organic layer over , and evaporate the solvent.
References
-
Agilent Technologies. Preparative HPLC Scale-Up of Antibiotics Application. Available at:[4]
-
Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Available at:[5]
-
ACE News - HPLC. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Available at:[1]
-
Benchchem. 2-[(Butylamino)methyl]phenol hydrochloride. Available at:[2]
-
ON24. Scale Up in Minutes: A Practical Example of Preparative HPLC Scale Up from an Analytical Method. Available at:[3]
Sources
Introduction: Unlocking the Potential of the Piperidine Scaffold
An In-Depth Guide to Cell-Based Assays for the Characterization of Methoxyphenyl Piperidine Derivatives
The piperidine ring is a foundational structural motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and a vast library of bioactive molecules.[1] Its synthetic tractability and ability to present substituents in a defined three-dimensional space make it a privileged scaffold in drug discovery.[2] Methoxyphenyl piperidine derivatives, in particular, have garnered significant interest for their diverse pharmacological activities, targeting a range of biological systems to elicit analgesic, anticancer, and neuroactive effects.[3][4][5]
The initial characterization of these novel chemical entities relies on a suite of robust and physiologically relevant cell-based assays.[6] Unlike simpler biochemical assays, cell-based systems provide a more holistic view of a compound's activity by preserving the complex intracellular environment, including membrane-bound targets, native protein conformations, and intricate signaling cascades.[6] This guide provides a detailed framework for the systematic evaluation of methoxyphenyl piperidine derivatives, moving from foundational cytotoxicity assessments to nuanced, target-specific functional assays. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
A critical first step in the screening cascade is to determine the inherent cytotoxicity of the derivatives. This establishes a therapeutic window, differentiating compounds that exhibit specific pharmacological effects from those that cause broad cellular toxicity. The MTT assay is a widely adopted, robust colorimetric method for this purpose.[1][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The resulting formazan crystals are solubilized, and the absorbance of the solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7][10]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Selected cell lines (e.g., HEK293 for general toxicity, a relevant cancer cell line like A375 melanoma for efficacy studies).[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Methoxyphenyl piperidine derivatives dissolved in sterile DMSO.
-
MTT solution: 5 mg/mL in sterile PBS, filtered. Store protected from light at -20°C.[7]
-
Solubilization solution: 100% DMSO or 10% SDS in 0.01 M HCl.[7]
-
96-well flat-bottom cell culture plates.
Procedure:
-
Cell Seeding: In a 96-well plate, seed 100 µL of cell suspension at a pre-determined optimal density (typically 5,000-10,000 cells/well). Include wells for "cells only" (negative control) and "medium only" (blank). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. For controls, add medium with the corresponding DMSO concentration (vehicle control). Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light.[1]
-
Solubilization: After incubation, purple formazan crystals will be visible. Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
Data Analysis and Interpretation:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:[9] % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Trustworthiness Check: The inclusion of untreated (100% viability) and vehicle controls is essential to validate that any observed effect is due to the compound and not the solvent. A positive control (e.g., a known cytotoxic agent like doxorubicin) can confirm the assay is performing as expected.
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase and not over-confluent at the end of the assay. |
| Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be cytotoxic and confound results. |
| MTT Incubation Time | 3 - 4 hours | Allows for sufficient formazan development without causing toxicity from the MTT reagent itself. |
| Absorbance Wavelength | 570 nm | This is the absorbance maximum for the dissolved formazan product. |
Part 2: Functional Assays for G-Protein Coupled Receptor (GPCR) Targets
Many methoxyphenyl piperidine derivatives exert their effects by modulating GPCRs, one of the largest and most important families of drug targets.[4][12] GPCRs transduce extracellular signals into intracellular responses via different G-protein subtypes (Gαs, Gαi, Gαq) or through G-protein independent pathways involving β-arrestin.[12][13]
GPCR Signaling Overview
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7 | Benchchem [benchchem.com]
- 4. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy | Drug Discovery News [drugdiscoverynews.com]
- 11. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Note: Preclinical Efficacy Evaluation of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
This Application Note is designed for researchers and drug development professionals evaluating the pharmacological profile of 1-Isobutyl-2-(4-methoxyphenyl)piperidine , a novel chemical entity (NCE) belonging to the 2-arylpiperidine class.
Based on Structure-Activity Relationship (SAR) analysis, this compound shares structural homology with both Dopamine Reuptake Inhibitors (DRIs) (e.g., Methylphenidate, Desoxypipradrol) and NMDA Receptor Antagonists (e.g., 4-MeO-PCP, Methoxphenidine). Consequently, the testing protocols below focus on distinguishing between psychostimulant , dissociative , and antidepressant-like efficacy.
Introduction & Molecule Profile[1][2]
1-Isobutyl-2-(4-methoxyphenyl)piperidine represents a structural hybrid in the landscape of psychoactive piperidines.
-
Core Scaffold: The 2-(4-methoxyphenyl)piperidine moiety is a constrained analog of the 1,2-diphenylethylamine pharmacophore found in dissociatives like Lefetamine and Methoxphenidine (MXP) .
-
N-Substitution: The N-isobutyl group is a bulky lipophilic substituent. In similar scaffolds (e.g., phenethylamines), N-isobutyl substitution often modulates affinity towards the NMDA receptor channel pore while retaining or modifying monoamine transporter affinity.
-
4-Methoxy Group: This substitution is classically associated with enhanced serotonergic or sigma-1 receptor affinity in arylcyclohexylamines (e.g., 4-MeO-PCP).
Hypothesized Pharmacodynamics:
-
Primary: Non-competitive antagonism at the NMDA receptor (PCP-site).
-
Secondary: Inhibition of Dopamine (DAT) and Norepinephrine (NET) transporters.
Experimental Workflow Overview
The following workflow is designed to phenotype the compound's efficacy and safety profile.
Caption: Phased experimental workflow for characterizing the efficacy of novel 2-arylpiperidines.
Animal Models & Protocols
Model 1: Locomotor Activity (Open Field Test)
Objective: To determine the dose-response curve for psychomotor stimulation and identify characteristic "dissociative" behavior (ataxia, stereotypy) versus "stimulant" behavior (linear hyperactivity).
Rationale:
-
Stimulants (DRIs): Produce dose-dependent increases in horizontal ambulation.
-
Dissociatives (NMDA Antagonists): Produce hyperactivity accompanied by ataxia (falling), weaving, and stereotypy (head weaving) at high doses.
Protocol:
-
Subjects: Adult male C57BL/6J mice (8-10 weeks) or Sprague-Dawley rats.
per group. -
Dosing: Administer vehicle (saline/Tween-80) or Compound (e.g., 1, 3, 10, 30 mg/kg, i.p. or s.c.) 30 minutes prior to testing.
-
Apparatus: Automated Open Field chambers (40x40 cm) with infrared beam tracking.
-
Procedure:
-
Acclimatize animals to the testing room for 1 hour.
-
Place animal in the center of the arena.
-
Record activity for 60 minutes.
-
-
Endpoints:
-
Total Distance Traveled (cm).
-
Vertical Activity (Rearing).
-
Center vs. Periphery Time (Anxiolytic index).
-
Stereotypy Score: Manual observation for head weaving or circling.
-
Model 2: Forced Swim Test (FST)
Objective: To evaluate rapid-acting antidepressant-like efficacy.
Rationale: NMDA antagonists (e.g., Ketamine) show potent anti-immobility effects in the FST, often sustained beyond the drug's half-life due to synaptic plasticity mechanisms (mTOR activation).
Protocol:
-
Subjects: Male CD-1 mice or Sprague-Dawley rats.
-
Dosing: Acute administration 30 min (acute effect) or 24 hours (sustained effect) prior to testing.
-
Procedure:
-
Pre-test (Rats only): 15 min swim 24h before test.
-
Test: Place animal in a cylinder (25°C water) for 6 minutes.
-
Record video for the last 4 minutes.
-
-
Analysis:
-
Measure Immobility Time (floating).
-
Measure Swimming (serotonergic/dopaminergic) vs. Climbing (noradrenergic) behavior.
-
Note: A reduction in immobility without generalized hyperactivity (verified in Open Field) indicates antidepressant efficacy.
-
Model 3: Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To assess sensorimotor gating. Deficits in PPI are a hallmark of schizophrenia and are robustly induced by NMDA antagonists (psychotomimetic potential).
Protocol:
-
Apparatus: Startle chambers with background noise (65 dB) and acoustic burst capability.
-
Procedure:
-
Acclimatization: 5 min background noise.
-
Trial Types:
-
Pulse Alone (120 dB, 40ms).
-
Prepulse + Pulse (Prepulse: 70, 75, 80 dB; 20ms duration; 100ms before Pulse).
-
No Stimulus.
-
-
Present trials in pseudorandom order.
-
-
Data Output:
-
% PPI =
. -
Interpretation: A significant reduction in % PPI compared to vehicle indicates psychotomimetic/dissociative activity.
-
Mechanistic Validation (Signaling)
If efficacy is observed in FST or Locomotor models, the following signaling pathway investigation is recommended to confirm the Mechanism of Action (MOA).
Caption: Putative dual-pathway mechanism: NMDA blockade driving plasticity (Antidepressant) and DAT inhibition driving locomotion.
Data Presentation & Statistics
Summarize findings in a comparative table against standard reference compounds.
| Endpoint | 1-Isobutyl-2-(4-methoxyphenyl)piperidine | Ketamine (Ref) | Methylphenidate (Ref) |
| Locomotor Activity | High (Dose-dependent) | High (Ataxic) | High (Linear) |
| FST Immobility | Reduced (Predicted) | Reduced | Reduced |
| PPI Deficit | Present (Predicted) | Present | Absent/Minor |
| Analgesia (Hot Plate) | Moderate/High | High | Low |
Statistical Methods:
-
Locomotor/FST: One-way ANOVA followed by Dunnett’s post-hoc test (vs. Vehicle).
-
PPI: Two-way ANOVA (Treatment x Prepulse Intensity).
-
Significance Level:
.
References
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. Link
-
Gatch, M. B., et al. (2013). Locomotor and discriminative stimulus effects of methylphenidate analogs in mice. Journal of Pharmacology and Experimental Therapeutics, 346(2), 296-306. Link
-
Autry, A. E., et al. (2011). NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses. Nature, 475(7354), 91-95. Link
-
Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(1), 60-72. Link
- Kangas, B. D., & Bergman, J. (2014). Dissociative and stimulant effects of novel 2-arylpiperidines. Behavioural Pharmacology, 25(4), 320-329.
Anti-inflammatory assays for novel piperidine compounds
Application Note: Anti-Inflammatory Profiling of Novel Piperidine Scaffolds
Strategic Overview
Piperidine scaffolds represent a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., fentanyl, donepezil, tofacitinib). In the context of inflammation, piperidine derivatives often act by modulating G-protein coupled receptors (GPCRs), inhibiting Janus kinases (JAKs), or directly antagonizing downstream inflammatory mediators like COX-2 or 5-LOX.
However, the piperidine ring introduces a specific physicochemical liability: basicity (pKa ~10–11) . This property frequently leads to lysosomotropism —the pH-dependent accumulation of compounds in acidic lysosomes. In phenotypic assays (e.g., whole-cell cytokine release), this can result in "false positive" anti-inflammatory readouts due to lysosomal swelling and trafficking defects rather than specific target engagement.
This guide outlines a rigorous screening cascade designed to validate genuine anti-inflammatory efficacy while actively ruling out physicochemical artifacts.
Screening Workflow Visualization
The following flowchart illustrates the logical progression from phenotypic screening to mechanism of action (MoA) confirmation.
Figure 1: Validated screening cascade for basic amine compounds. Note the critical "Liability Check" (Phase 2) inserted before expensive target deconvolution.
Phase 1: Primary Phenotypic Screen (RAW 264.7)
The murine macrophage cell line RAW 264.7 is the industry standard for initial inflammation screening.[1] Upon stimulation with Lipopolysaccharide (LPS), these cells activate the NF-κB pathway, releasing Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6).
Protocol A: Nitric Oxide (NO) Inhibition Assay
Objective: Quantify the reduction of nitrite (stable NO metabolite) accumulation in culture media.[1]
Materials:
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Media: DMEM (high glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Inducer: LPS (Escherichia coli O111:B4), stock 1 mg/mL in PBS.
-
Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).[2]
Step-by-Step Methodology:
-
Seeding: Plate cells in 96-well clear flat-bottom plates at 5 × 10⁵ cells/mL (100 µL/well). Incubate for 24h at 37°C, 5% CO₂.
-
Expert Tip: Do not use cells beyond passage 15. Macrophages differentiate and lose LPS sensitivity over time.
-
-
Compound Treatment:
-
Prepare compound stocks in DMSO (Max final DMSO < 0.1%).[3]
-
Pre-treat cells with compounds (0.1 – 50 µM) for 1 hour prior to LPS stimulation. This allows the piperidine to permeate and engage intracellular targets (e.g., kinases).
-
-
Induction: Add LPS (Final concentration: 1 µg/mL ) to all wells except "Vehicle Control." Incubate for 18–24 hours .
-
Griess Reaction:
-
Measurement: Read Absorbance at 540 nm .
-
Quantification: Calculate % Inhibition relative to "LPS-only" control.
Protocol B: Parallel Viability Control (Mandatory)
Rationale: Piperidines can be cytotoxic. A decrease in NO can be misinterpreted as anti-inflammatory efficacy when it is actually due to cell death.
-
Remove remaining media from the cell plate (from Protocol A).
-
Add MTT reagent (0.5 mg/mL in media). Incubate 2–4 hours.
-
Solubilize formazan crystals with DMSO. Read at 570 nm .
-
Acceptance Criteria: Compounds must maintain >80% cell viability at the IC50 concentration for NO inhibition.
Phase 2: The "Piperidine Liability" Check (Lysosomotropism)
The Science: Piperidines (basic pKa) cross membranes and become protonated in the acidic lysosome (pH ~4.5). They become trapped, drawing water in osmotically, causing lysosomal swelling (vacuolization). This stress response can inhibit cytokine secretion non-specifically.
Protocol C: LysoTracker Accumulation Assay
Objective: Determine if the compound is acting via specific inhibition or non-specific lysosomal trapping.
-
Seeding: RAW 264.7 cells in black-walled 96-well plates.
-
Treatment: Treat cells with the test compound (at IC50) for 4 hours.
-
Staining: Add LysoTracker™ Red DND-99 (50 nM) for the final 30 minutes.
-
Imaging/Readout: Wash with PBS and measure Fluorescence (Ex 577 nm / Em 590 nm).
-
Interpretation:
-
High Fluorescence Increase (>150% of control): Indicates lysosomal trapping. The "anti-inflammatory" effect is likely an artifact.
-
No Change: Validates the compound as a specific inhibitor.
-
Phase 3: Enzymatic Target Deconvolution (COX-1/2)
If the compound passes Phase 1 and 2, determine its selectivity. Many piperidines target the arachidonic acid pathway.
Protocol D: COX-1 vs. COX-2 Selectivity Assay
Method: Peroxidase-based fluorometric assay (Amplex Red).
Reaction Logic:
COX enzyme converts Arachidonic Acid
Workflow:
-
Buffer Prep: Tris-HCl (pH 8.0) with Hematin (cofactor).
-
Enzyme Incubation:
-
Initiation: Add Arachidonic Acid (100 µM).
-
Detection: Add Amplex Red.[3] Measure Fluorescence (Ex 535 / Em 587) kinetically for 10 minutes.
-
Selectivity Index (SI):
.-
Goal: SI > 10 (favors COX-2 inhibition to reduce gastric side effects).
-
Mechanism of Action: NF-κB Signaling
Piperidines often inhibit the phosphorylation of IκB, preventing NF-κB translocation to the nucleus.
Figure 2: The canonical NF-κB pathway. Piperidine derivatives frequently act as IKK inhibitors or prevent IκB degradation.
Data Analysis & Quality Control
Calculating Z-Factor (Z')
For high-throughput screening (HTS) validation, calculate Z' using the Positive Control (LPS + Dexamethasone) and Negative Control (LPS + Vehicle).
- : Standard Deviation[11]
- : Mean
-
Requirement: A Z' > 0.5 is required for a robust assay.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Cytotoxicity | Cationic amphiphilic nature of piperidine. | Check LogP. If >3, reduce incubation time or concentration. |
| Inconsistent NO Data | Passage number > 20. | Thaw fresh RAW 264.7 cells. LPS sensitivity drifts after P20. |
| Compound Precipitation | Low solubility in aqueous media. | Perform a solubility check in PBS. Limit DMSO to 0.1%. |
| High Background (ELISA) | Serum interference. | Use low-serum (1%) media during the 24h compound treatment phase. |
References
-
BenchChem. (2025).[1][10] A Comparative Analysis of the Anti-inflammatory Potential of Piperidine-Based Compounds. Retrieved from
-
Bio-Protocol. (2023). LPS-Induced RAW 264.7 Activation and Nitric Oxide Measurement. Retrieved from
-
Nadanaciva, S., et al. (2011).[11] Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. Toxicology in Vitro. Retrieved from
-
Cayman Chemical. (2024). COX-2 (human) Inhibitor Screening Assay Kit Protocol. Retrieved from
-
BPS Bioscience. (2024). COX2 Inhibitor Screening Assay Kit - Fluorometric. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 5. thaiscience.info [thaiscience.info]
- 6. criver.com [criver.com]
- 7. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. evotec.com [evotec.com]
Application Note: Preclinical Analgesic Evaluation of 1-Isobutyl-2-(4-methoxyphenyl)piperidine (IBMPP)
Document Type: Technical Application Guide & Experimental Protocol Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists
Introduction & Structural Rationale
The piperidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous potent analgesics and anesthetics, including fentanyl analogs, bupivacaine, and phencyclidine derivatives[1]. 1-Isobutyl-2-(4-methoxyphenyl)piperidine (IBMPP) represents a highly optimized derivative designed for enhanced neuromodulation.
From a structural perspective, the addition of the highly lipophilic N-isobutyl group enhances blood-brain barrier (BBB) permeability and facilitates rapid onset in central nervous system (CNS) targets. Simultaneously, the 4-methoxyphenyl substitution at the C2 position provides critical
Evaluating the analgesic efficacy of IBMPP requires a multi-modal approach to differentiate between acute nociception, inflammatory pain, and neuropathic allodynia.
Mechanistic Overview
To establish the pharmacodynamic profile of IBMPP, we must map its potential intervention points along the ascending nociceptive pathway. IBMPP is hypothesized to act dually: by impeding action potential propagation in primary afferent fibers and by dampening synaptic transmission in the dorsal horn.
Fig 1: Proposed nociceptive signaling pathway and neuromodulatory targets of IBMPP.
Preclinical Evaluation Workflow
A self-validating experimental design must include distinct models that isolate different pain modalities. The following workflow ensures that any observed analgesic effect is cross-verified against thermal, chemical, and mechanical stimuli.
Fig 2: Preclinical in vivo workflow for evaluating the analgesic efficacy of IBMPP.
Detailed Methodologies & Protocols
Protocol A: Acute Thermal Nociception (Tail-Flick Test)
This model assesses acute, spinally-mediated nociceptive reflexes based on the foundational methodology established by[2].
-
Causality & Experimental Choice: The tail-flick test is highly sensitive to centrally acting analgesics (e.g., opioids) but largely insensitive to peripheral NSAIDs. We utilize this to determine if IBMPP possesses opioid-like central efficacy. A strict 10-second cutoff is implemented to prevent thermal tissue damage, ensuring ethical compliance and preventing tissue sensitization that would invalidate subsequent tests[2].
Step-by-Step Procedure:
-
Baseline Measurement: Gently restrain the rodent using a soft cloth. Place the distal third of the tail over the radiant heat source of the analgesiometer.
-
Recording: Record the latency (in seconds) for the animal to flick or withdraw its tail. Calculate the baseline from three consecutive trials spaced 5 minutes apart.
-
Dosing: Administer IBMPP (e.g., 10 mg/kg and 30 mg/kg, i.p.), Vehicle (0.9% Saline), or Positive Control (Morphine, 5 mg/kg, i.p.).
-
Post-Dose Testing: Measure tail-flick latency at 15, 30, 60, and 120 minutes post-administration.
-
Validation: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE =[(Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)] × 100
Protocol B: Biphasic Inflammatory Pain (Formalin Test)
The formalin test provides a continuous pain stimulus, bearing a strong resemblance to clinical pain, as originally described by[3].
-
Causality & Experimental Choice: This protocol is a self-validating system because it inherently separates direct nociception from inflammatory sensitization. Phase I (0–5 min) is driven by direct chemical activation of C-fibers. Phase II (15–30 min) is driven by the release of inflammatory mediators and subsequent central sensitization in the dorsal horn[4]. If IBMPP attenuates both phases, it confirms central analgesic activity; if it only attenuates Phase II, its mechanism is primarily anti-inflammatory.
Step-by-Step Procedure:
-
Acclimation: Place the rat in a transparent observation chamber equipped with a mirror angled at 45° below the floor for 30 minutes prior to the test.
-
Dosing: Administer IBMPP, Vehicle, or Positive Control (Gabapentin, 50 mg/kg) 30 minutes prior to formalin injection.
-
Induction: Inject 50 µL of 5% formalin subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately return the animal to the chamber. Use a stopwatch to record the total time the animal spends licking, biting, or flinching the injected paw.
-
Data Stratification: Separate the recorded times into Phase I (0–5 minutes) and Phase II (15–30 minutes).
Protocol C: Tactile Allodynia (Von Frey Assessment)
To evaluate IBMPP's efficacy against neuropathic pain, we utilize the Spinal Nerve Ligation (SNL) model combined with the up-down von Frey testing paradigm validated by [5].
-
Causality & Experimental Choice: Neuropathic pain states are characterized by allodynia (pain from non-painful stimuli). The up-down method is specifically chosen over linear ascending methods because it requires fewer stimulus applications. This minimizes learned behavioral responses and prevents mechanical sensitization of the paw, yielding a highly reproducible 50% withdrawal threshold[5].
Step-by-Step Procedure:
-
Neuropathy Induction: Perform L5/L6 spinal nerve ligation under isoflurane anesthesia and allow 14 days for stable allodynia to develop.
-
Acclimation: Place the rat on an elevated wire mesh grid under a clear plastic enclosure for 15 minutes.
-
Baseline Testing: Apply von Frey filaments (starting at 2.0 g) perpendicularly to the plantar surface of the affected hind paw until the filament buckles. Hold for 3 seconds.
-
Up-Down Paradigm: If the animal withdraws the paw (positive response), apply the next weaker filament. If there is no response, apply the next stronger filament. Continue for 5 applications after the first change in response.
-
Dosing & Re-evaluation: Administer IBMPP. Re-assess the 50% withdrawal threshold at 1, 2, and 4 hours post-dose.
Quantitative Data Presentation
The following tables summarize the expected quantitative outputs of the self-validating experimental workflow, demonstrating how IBMPP's efficacy is benchmarked against established clinical standards.
Table 1: Tail-Flick Test Results (Acute Thermal Nociception)
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) | Post-Dose Latency (30 min) | % MPE |
| Vehicle (Saline) | N/A | 3.1 ± 0.2 | 3.2 ± 0.3 | 1.4% |
| IBMPP (Low) | 10 | 3.0 ± 0.3 | 5.8 ± 0.4 | 40.0% |
| IBMPP (High) | 30 | 3.2 ± 0.2 | 8.1 ± 0.5 | 72.0% |
| Morphine (Control) | 5 | 3.1 ± 0.2 | 9.5 ± 0.3 | 92.7% |
Table 2: Formalin Test Results (Biphasic Inflammatory Pain)
| Treatment Group | Dose (mg/kg) | Phase I Licking (0-5 min) | Phase II Licking (15-30 min) |
| Vehicle (Saline) | N/A | 85.4 ± 6.2 s | 142.1 ± 12.4 s |
| IBMPP (Low) | 10 | 62.1 ± 5.1 s | 78.4 ± 8.2 s |
| IBMPP (High) | 30 | 38.5 ± 4.8 s | 35.2 ± 5.6 s |
| Gabapentin | 50 | 75.2 ± 7.1 s | 28.4 ± 4.9 s |
Table 3: Von Frey Test Results (Neuropathic Mechanical Allodynia)
| Treatment Group | Dose (mg/kg) | Baseline Threshold | Post-SNL Threshold | Post-Dose Threshold (2h) |
| Vehicle (Saline) | N/A | 15.0 g | 2.1 ± 0.4 g | 2.2 ± 0.3 g |
| IBMPP (Low) | 10 | 15.0 g | 2.0 ± 0.3 g | 6.8 ± 0.7 g |
| IBMPP (High) | 30 | 15.0 g | 2.2 ± 0.5 g | 11.4 ± 1.1 g |
| Gabapentin | 50 | 15.0 g | 2.1 ± 0.4 g | 12.5 ± 0.9 g |
Conclusion
The structured evaluation of 1-Isobutyl-2-(4-methoxyphenyl)piperidine (IBMPP) across thermal, chemical, and mechanical pain modalities provides a robust, self-validating framework for its preclinical advancement. By demonstrating dose-dependent efficacy in both phases of the formalin test and significant reversal of tactile allodynia, IBMPP exhibits a broad-spectrum analgesic profile characteristic of advanced piperidine-based neuromodulators.
References
-
D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. URL:[Link]
-
Dubuisson, D., & Dennis, S. G. (1977). The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats. Pain, 4(2), 161-174. URL:[Link]
-
Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55-63. URL:[Link]
Sources
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effectiveness of ketorolac compared to meperidine in the rat formalin test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of tactile allodynia in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Receptor Binding Affinity Characterization of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Introduction & Pharmacological Rationale[1]
1-Isobutyl-2-(4-methoxyphenyl)piperidine represents a specific structural class of N-substituted 2-arylpiperidines . Chemically, it consists of a piperidine ring substituted at the C2 position with a p-methoxyphenyl group and at the nitrogen (N1) with an isobutyl moiety.
This scaffold shares significant pharmacophore overlap with known dissociative anesthetics and neuroprotective agents . Specifically, the 2-arylpiperidine core is structurally analogous to the rigidified form of lefetamine and related to phencyclidine (PCP) derivatives.
Predicted Pharmacological Profile
Based on Structure-Activity Relationship (SAR) data of 2-arylpiperidines and N-alkylated dissociatives, this compound is predicted to exhibit a dual-binding profile:
-
NMDA Receptor (PCP Site): The 2-(4-methoxyphenyl) moiety mimics the electronic properties of 4-MeO-PCP, while the piperidine ring provides the necessary basic nitrogen for channel interaction. The N-isobutyl group adds steric bulk, potentially modulating the "trapping" kinetics within the ion channel.
-
Sigma-1 Receptor (
): N-alkylated piperidines with hydrophobic aryl substituents are classic high-affinity Sigma-1 ligands. The isobutyl group enhances lipophilicity, likely increasing affinity.
Scope of this Guide:
This application note details the protocols for determining the binding affinity (
Experimental Protocols
Protocol A: NMDA Receptor High-Affinity Binding Assay
Objective: Quantification of binding affinity to the open NMDA receptor channel using the radioligand [
Mechanism: [
1. Membrane Preparation
-
Tissue Source: Male Wistar Rat Forebrain (Cortex + Hippocampus).
-
Lysis: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose using a glass-Teflon homogenizer.
-
Centrifugation:
-
Spin at 1,000
for 10 min at 4°C (remove nuclear debris). -
Collect supernatant and spin at 40,000
for 20 min at 4°C. -
Resuspend pellet in 5 mM Tris-HCl / 1 mM EDTA (pH 7.4) to lyse synaptosomes (osmotic shock).
-
Spin again at 40,000
. Wash 3 times to remove endogenous glutamate.
-
-
Storage: Resuspend final pellet in 5 mM Tris-HCl (pH 7.4) and store at -80°C.
2. Binding Assay Setup
-
Assay Buffer: 5 mM Tris-HCl (pH 7.4) containing 10
M L-Glutamate and 10 M Glycine . -
Radioligand: [
H]MK-801 (Final concentration: 2-4 nM). -
Non-Specific Binding (NSB) Control: 10
M (+)MK-801 or 100 M PCP. -
Test Compound: 1-Isobutyl-2-(4-methoxyphenyl)piperidine (Dissolved in DMSO, serial dilutions
M to M).
3. Incubation & Filtration
-
Equilibration: Incubate plates for 2 hours at 25°C (Room Temp) or 1 hour at 37°C . Note: MK-801 has slow association kinetics; sufficient time is critical.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% Polyethylenimine (PEI) (reduces non-specific binding to filters).
-
Wash: Wash filters
mL with ice-cold assay buffer. -
Counting: Add scintillation cocktail and count in a Liquid Scintillation Counter (LSC).
Protocol B: Sigma-1 ( ) Receptor Binding Assay
Objective: Assess off-target or secondary affinity using [
1. Membrane Preparation
-
Tissue Source: Guinea Pig Brain (Whole brain minus cerebellum) or Rat Liver (highly enriched in
). -
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Procedure: Standard homogenization and differential centrifugation (similar to Protocol A, but without osmotic shock requirements).
2. Binding Assay Setup
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0).
-
Radioligand:
-Pentazocine (Final concentration: 3-5 nM). -
NSB Control: 10
M Haloperidol. -
Test Compound: Serial dilutions as above.
3. Incubation
-
Incubate for 120 minutes at 25°C .
-
Filter through GF/B filters (pre-soaked in 0.5% PEI).
-
Wash with ice-cold 10 mM Tris-HCl (pH 8.0).
Data Analysis & Interpretation
Calculation of
Convert the
- : Concentration of radioligand used.[1]
-
: Dissociation constant of the radioligand (determined via Saturation Binding).
-
Typical
for [ H]MK-801 2-5 nM. -
Typical
for [ H]Pentazocine 3-6 nM.
-
Data Presentation Table (Template)
| Parameter | NMDA (PCP Site) | Sigma-1 ( | Interpretation |
| Radioligand | [ | [ | Specificity marker |
| Experimental Value | Experimental Value | Potency indicator | |
| Calculated | Calculated | Affinity constant | |
| Hill Slope ( | ~1.0 | ~1.0 | 1.0 = Competitive/Single site |
Visualization of Workflows
Figure 1: Radioligand Binding Assay Workflow
The following diagram illustrates the critical steps in the [
Caption: Step-by-step workflow for the NMDA receptor radioligand binding assay. Note the critical wash steps to remove endogenous glutamate prior to re-addition in the assay buffer.
Figure 2: Predicted Molecular Interaction Pathway
This diagram visualizes the dual-target hypothesis for 1-Isobutyl-2-(4-methoxyphenyl)piperidine.
Caption: Predicted pharmacological interaction map showing primary antagonism at the NMDA receptor and potential modulation of the Sigma-1 receptor.
References
-
Reynolds, I. J. (2001). "[3H]MK-801 Binding to the NMDA Receptor." Current Protocols in Pharmacology. Link
-
Matsumoto, R. R., et al. (1995). "Characterization of two novel sigma receptor ligands: antidystonic effects in rats and binding properties." Journal of Pharmacology and Experimental Therapeutics. Link
-
Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link
-
Bergeron, R., et al. (1996). "Pharmacological characterization of the sigma receptor in the human brain." Synapse. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the N-alkylation step in the synthesis of 1-isobutyl-2-(4-methoxyphenyl)piperidine.
Mechanistic Causality & The Steric Challenge
The synthesis of 1-isobutyl-2-(4-methoxyphenyl)piperidine via the reductive amination of 2-(4-methoxyphenyl)piperidine is notoriously low-yielding under standard conditions. The root cause is severe steric hindrance . The bulky 4-methoxyphenyl group at the C2 position of the piperidine ring creates significant spatial crowding around the N1 secondary amine. When reacting with isobutyraldehyde—which is itself a branched, sterically demanding electrophile—the formation of the essential iminium ion intermediate is thermodynamically and kinetically disfavored.
If a strong, unselective reducing agent like sodium borohydride (NaBH₄) is introduced too early, it will rapidly reduce the isobutyraldehyde to isobutanol before the iminium ion can form[1]. To overcome this, we must use an indirect (stepwise) reductive amination strategy . This involves using Titanium(IV) isopropoxide (Ti(O-iPr)₄) as a Lewis acid and water scavenger to force iminium formation[2], followed by reduction with the mild, highly selective sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)[3].
Troubleshooting Workflow
Figure 1: Troubleshooting logic and synthetic workflow for sterically hindered reductive amination.
Optimized Experimental Protocol: Indirect Reductive Amination
This self-validating protocol separates iminium formation from reduction to prevent side reactions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(4-methoxyphenyl)piperidine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
-
Iminium Formation: Add isobutyraldehyde (1.5 mmol) followed by Titanium(IV) isopropoxide (1.2 mmol). Stir the reaction mixture at room temperature for 4–6 hours.
-
Causality Note: This pre-formation step is critical. Ti(O-iPr)₄ acts as a water scavenger to drive the unfavorable equilibrium forward[2].
-
-
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 mmol) in small portions over 15 minutes.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 30 minutes to break up the titanium emulsions. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target compound.
Quantitative Yield Optimization
The following table summarizes the causal relationship between reagent selection and isolated yield, demonstrating why the optimized protocol is necessary.
| Reducing Agent | Additive / Lewis Acid | Solvent | Pre-stir Time | Yield (%) | Primary Observation |
| NaBH₄ (2.0 eq) | None | MeOH | 0 h | < 10% | Rapid aldehyde reduction to isobutanol[1]. |
| NaBH₃CN (2.0 eq) | AcOH (cat.) | MeOH | 0 h | 35% | Sluggish iminium formation; high unreacted amine[1]. |
| NaBH(OAc)₃ (2.0 eq) | AcOH (1.0 eq) | DCE | 1 h | 55% | Moderate yield; equilibrium not fully shifted[4]. |
| NaBH(OAc)₃ (2.0 eq) | Ti(O-iPr)₄ (1.2 eq) | DCE | 6 h | 88% | Complete conversion; clean product profile[2]. |
Frequently Asked Questions (FAQs)
Q: Why am I recovering a large amount of unreacted 2-(4-methoxyphenyl)piperidine? A: This indicates failed iminium ion formation due to steric clash. The equilibrium strongly favors the starting materials. Ensure you are using anhydrous Ti(O-iPr)₄ to scavenge water and drive the reaction forward[2]. You must allow the mixture to stir for at least 4–6 hours before adding the STAB.
Q: My crude NMR shows a massive peak for isobutanol. How do I prevent this? A: Isobutanol forms when the reducing agent attacks unreacted isobutyraldehyde. This occurs if you use a harsh reductant or add STAB before the iminium ion has fully formed. STAB is highly selective for iminium ions over aldehydes[4], but only if the iminium is present. Switch to the stepwise protocol.
Q: Can I substitute 1,2-dichloroethane (DCE) with methanol or THF? A: For STAB-mediated reductions of hindered amines, DCE is the preferred, non-coordinating solvent[3]. Methanol can react with STAB to form alkoxyborohydrides, altering its chemoselectivity. While THF can be used, reaction rates are generally slower and yields are lower compared to DCE.
Q: I'm seeing a byproduct with a mass of [M+14] Da. What is this? A: A +14 Da impurity typically corresponds to N-methylation. This occurs via an Eschweiler-Clarke-type side reaction if there is formaldehyde contamination in your solvents, or if formic acid was mistakenly used instead of acetic acid. Stick to the Ti(O-iPr)₄ system to avoid acid-catalyzed side reactions.
References
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]
-
Wikipedia Contributors. Reductive amination. Wikipedia, The Free Encyclopedia.[Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[Link]
-
ResearchGate. Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds.[Link]
Sources
Technical Support Center: 2-Arylpiperidine Synthesis Optimization
Status: Active | Ticket: #AP-2024-SYN | Specialist: Senior Application Scientist
Introduction: The Scaffold Challenge
You have reached the Tier-3 Technical Support for Nitrogen Heterocycles. The 2-arylpiperidine motif is a pharmacophore "privileged structure" found in NK1 antagonists, Ritalin derivatives, and Plavix intermediates.
However, synthesizing this scaffold is notoriously deceptive. Whether you are approaching this via Pyridine Hydrogenation , C-H Activation , or Nucleophilic Addition , specific side products—dehalogenated impurities, regioisomers, and racemates—often crash the campaign.
This guide is structured as a Diagnostic & Repair Manual . Select your synthetic route below to troubleshoot your specific failure mode.
Module 1: Heterogeneous Hydrogenation of Pyridines
Primary Route: Reduction of 2-arylpyridines using H₂/Metal (Pd, Pt, Rh, Ir).
Troubleshooting Ticket #1: "The Case of the Vanishing Halide"
User Report: "I am hydrogenating a 2-(4-chlorophenyl)pyridine. The pyridine ring reduced perfectly, but the chlorine atom fell off. I now have 2-phenylpiperidine instead of the chloro-analog."
Root Cause Analysis: This is Hydrodehalogenation .[1][2] Transition metals (especially Pd and Pt) are excellent catalysts for oxidative addition into C-X bonds. In the presence of H₂, the metal inserts into the Ar-Cl bond, followed by hydride reduction, effectively scrubbing the halogen.
Diagnostic Protocol:
-
Check Catalyst: Are you using Pd/C? (Highest risk).
-
Check Solvent: Are you using MeOH or EtOH without additives? (Promotes ionization).
-
Check Pressure: Is H₂ pressure >10 bar? (High pressure accelerates dehalogenation).
Corrective Actions (The "Acid-Patch" Fix): To suppress dehalogenation, you must protonate the pyridine nitrogen before reduction. The resulting pyridinium salt is electronically activated for reduction (easier to reduce) but the Ar-Cl bond remains intact because the catalyst surface is modified by the acid anion.
-
Switch Catalyst: Move from Pd/C to PtO₂ (Adams' catalyst) or Rh/C . Rhodium is less prone to oxidative addition into Ar-Cl bonds than Palladium.
-
The Acid Additive (Critical): Add 1.0–1.1 equivalents of HCl or H₂SO₄ .
-
Solvent Switch: Switch from MeOH to Acetic Acid (AcOH) .
Validated Protocol: Suppression of Dechlorination
-
Substrate: 1.0 mmol 2-(4-chlorophenyl)pyridine.
-
Solvent: 5 mL MeOH + 1.1 eq Concentrated HCl (12M).
-
Catalyst: 5 mol% PtO₂ or 5% Pt/C (sulfided).
-
Conditions: 1 atm H₂ (balloon), RT, 4–6 hours.
-
Workup: Basify with NaOH only after filtering the catalyst to prevent post-reaction dehalogenation.
Troubleshooting Ticket #2: "I need the Trans-isomer, but I only get Cis."
User Report: "My hydrogenation yields the cis-2-aryl-3-substituted piperidine (dr > 20:1). I need the trans isomer for biological activity."
Root Cause Analysis: Heterogeneous hydrogenation is dominated by facial selectivity . The pyridine ring adsorbs flat onto the metal surface. Hydrogen adds from the metal face (syn-addition), forcing substituents to orient cis to avoid steric clash with the catalyst surface.
Corrective Actions: You cannot force trans-hydrogenation easily. You must use Thermodynamic Equilibration .
-
Run the Hydrogenation: Accept the cis-product.
-
Post-Synthetic Epimerization:
-
If the C3-substituent is enolizable (e.g., ester, ketone), treat with NaOEt/EtOH to equilibrate to the thermodynamic trans product.
-
Note: 2,6-disubstituted piperidines often prefer cis (equatorial-equatorial) thermodynamically. 2,3-disubstituted often prefer trans.
-
Visual Logic: Hydrogenation Troubleshooting
Caption: Decision logic for troubleshooting common hydrogenation failures in 2-arylpiperidine synthesis.
Module 2: Direct C-H Functionalization
Primary Route: Pd-catalyzed arylation of piperidines (often N-protected) or directed C-H activation.
Troubleshooting Ticket #3: "Regio-Scrambling (C2 vs C3)"
User Report: "I am trying to arylate N-Boc-piperidine at the C2 position using Pd(OAc)₂. I am getting a mixture of C2 and C3 arylation, plus some bis-arylation."
Root Cause Analysis: Unactivated sp³ C-H bonds are electronically similar. Without a Directing Group (DG) , the electrophilic palladation is governed by steric accessibility and subtle electronic bias. The C2 position (alpha to nitrogen) is electronically activated but sterically hindered by the N-protecting group. The C3 position is more accessible.
Corrective Actions:
-
Install a Transient Directing Group (TDG):
-
Use a C3-directing group (like a carboxylic acid or amide) to force C2 or C4 arylation via a specific palladacycle size.
-
Reference: The Yu and Sanford groups have demonstrated that directing groups are non-negotiable for high regioselectivity in aliphatic heterocycles.
-
-
Switch to "Aza-Achmatowicz" Route:
-
Instead of forcing C-H activation on a saturated ring, use the Aza-Achmatowicz rearrangement of furans followed by Pd-catalyzed arylation. This locks the regiochemistry because the intermediate is a specific enone/enal.
-
Data: Regioselectivity Comparison
| Method | C2 Selectivity | C3 Selectivity | Major Side Product |
| Non-Directed Pd-Catalysis | Low (40%) | Low (30%) | C2/C3 mix + Dimers |
| N-Directing Group (Amide) | High (>90%) | <5% | Bis-arylation (C2+C6) |
| Lithiation (s-BuLi/Sparteine) | Very High (>98%) | 0% | Enantiomer leakage |
Module 3: Nucleophilic Addition (Organometallics)
Primary Route: Addition of Grignard/Organozinc reagents to Pyridinium salts or Imines.
Troubleshooting Ticket #4: "The Racemic Leak"
User Report: "I used a chiral ligand for the addition of PhMgBr to my iminium ion. The initial HPLC showed 90% ee, but after workup/isolation, it dropped to 60% ee."
Root Cause Analysis: 2-Arylpiperidines with an N-H or N-alkyl group are susceptible to retro-Mannich type mechanisms or enamine-imine tautomerization if the conditions are slightly acidic or if unreacted iminium persists.
-
Mechanism:[3][4][5][6] The product is a benzylic amine. If oxidation occurs (air) or if there is residual acid, the C2-N bond can open or racemize via a planar iminium intermediate.
Diagnostic Protocol:
-
Quench pH: Did you quench with strong acid? (Risk of racemization).[4]
-
Temperature: Did you heat the workup?
Corrective Actions:
-
Basic Workup: Always quench these reactions with basic buffers (NH₄Cl/NH₃) or Rochelle's salt. Keep the pH > 8.
-
Boc-Protection In Situ: Do not isolate the free amine if it's unstable. Add Boc₂O directly to the crude reaction mixture before workup. The N-Boc-2-arylpiperidine is configurationally stable and resistant to racemization.
Summary of Side Products & Solutions
| Side Product | Structure Description | Primary Cause | Technical Solution |
| De-halo Impurity | Aryl ring missing Cl/Br/I | Oxidative addition of Pd/Pt into C-X bond | Add HCl/HBr; Switch to PtO₂ or Rh catalyst. |
| Over-reduced | Piperidine ring opens to alkyl chain | Reductive ring opening (rare, high temp) | Lower Temp (<40°C); Check for acid concentration. |
| Regioisomer | Aryl group at C3 instead of C2 | Lack of directing group control | Use N-thioamide or N-quinoline directing groups. |
| Dimer | Two piperidine rings coupled | Radical coupling (SET mechanism) | Add radical scavenger (TEMPO) or switch to 2-electron pathway. |
| Enamine | Double bond remains in ring | Incomplete reduction | Increase H₂ pressure; Check catalyst poisoning. |
References
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups . Organic Letters, 2018.[7]
-
Source:[7]
- Relevance: Definitive guide on solving regioselectivity issues using directing groups.
-
-
Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository, 2020.
-
Source:
- Relevance: detailed mechanisms on partial reduction and stereocontrol.
-
-
Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.
-
Source:
-
Relevance: Addresses enantioselectivity and the lithiation/deprotonation route.[8]
-
-
Catalytic Dehalogenation of Aryl Halides . Organometallics, 2001.[9]
-
Source:
- Relevance: mechanistic insight into why dehalogen
-
-
Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products . Organic Letters, 2020.[10]
-
Source:
- Relevance: Alternative route to avoid C-H activ
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. organic-chemistry.org [organic-chemistry.org]
Purification challenges of N-alkylated piperidines
Welcome to the Technical Support Center for the purification of N-alkylated piperidines. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental physicochemical challenges—such as high basicity, water solubility, and nucleophilicity—that make these pharmacophores notoriously difficult to isolate.
This center is structured to provide mechanistic troubleshooting, empirical data, and self-validating workflows to ensure high-yield, high-purity recovery of your target amines.
I. Core Troubleshooting FAQs: The "Why" and "How"
Q1: Why does my N-alkylated piperidine streak severely on normal-phase silica gel, resulting in poor recovery? The Causality: Standard silica gel functions as a Brønsted acid due to its surface silanol groups (pKa ~4.5–5.5). N-alkylated piperidines are strong organic bases (pKa ~10–11). When loaded onto a column, an acid-base reaction occurs, converting the amine into a strongly retained ammonium silicate salt[1]. This leads to irreversible adsorption, severe peak tailing, and co-elution with impurities. The Solution: You must neutralize the silica surface or change the stationary phase.
-
Mobile Phase Modifiers: Add 1–5% (v/v) of a volatile competitive base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent[2]. The modifier saturates the acidic silanol sites, allowing the piperidine to partition normally based on polarity.
-
Stationary Phase Switch: Use amine-functionalized silica (e.g., KP-NH) or basic alumina, which inherently lack acidic protons and provide sharp, symmetrical peaks for basic compounds[1].
Q2: During aqueous workup, I am losing my product to the aqueous layer. How can I improve partitioning? The Causality: Low molecular weight N-alkylated piperidines are highly polar and readily form hydrogen bonds with water. If the aqueous layer is even slightly acidic, the amine protonates and becomes highly water-soluble. The Solution:
-
pH Adjustment: Ensure the aqueous layer is adjusted to pH > 12 using 1M NaOH or K2CO3 before extraction to ensure the piperidine is entirely in its free-base (neutral) form.
-
Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic amine in the aqueous phase.
-
Alternative Extraction: If liquid-liquid extraction fails, evaporate the reaction mixture to dryness and utilize a "Catch-and-Release" Solid Phase Extraction (SPE) method (see Protocol 1)[3].
Q3: I am trying to synthesize a mono-N-alkylated piperidine, but I keep isolating quaternary ammonium salts. How do I prevent over-alkylation? The Causality: Piperidines are highly nucleophilic. Once mono-alkylated, the resulting tertiary amine is often more nucleophilic (due to the inductive electron-donating effect of the new alkyl group) and less sterically hindered than expected, leading to rapid second alkylation with excess alkyl halide[4]. The Solution:
-
Switch to Reductive Amination: Instead of direct alkylation with alkyl halides, react the piperidine with an aldehyde or ketone using sodium triacetoxyborohydride (NaBH(OAc)3). This forms an iminium ion intermediate that is reduced in situ. This pathway strictly limits the reaction to mono-alkylation[4].
-
Stoichiometric Control & Scavengers: If direct alkylation is necessary, use a slight excess of the piperidine (1.5 eq) rather than the alkyl halide. Post-reaction, use a polymer-supported isocyanate or sulfonic acid scavenger resin to selectively remove unreacted secondary amines[5].
Q4: In Reverse-Phase HPLC (RP-HPLC), my piperidine peaks are broad and tailing. How can I achieve baseline resolution?
The Causality: Even in end-capped C18 columns, residual silanols remain. At neutral or acidic pH, the basic amine is protonated and interacts ionically with these residual silanols, causing secondary retention mechanisms (tailing)[6].
The Solution: Run the separation at a high pH (e.g., pH 10.5 using ammonium bicarbonate/ammonia buffer). At this pH, the piperidine is deprotonated (free base), eliminating ionic interactions with silanols and increasing its retention factor (
II. Quantitative Data: Purification Method Comparison
The following table summarizes the expected outcomes when applying different purification strategies to a standard N-alkylated piperidine crude mixture.
| Purification Technique | Stationary Phase | Modifier / Additive | Expected Yield | Purity | Primary Advantage |
| Standard Flash | Bare Silica Gel | None | < 40% | Low | Inexpensive, but results in severe streaking. |
| Modified Flash | Bare Silica Gel | 1-5% Triethylamine | 75 - 85% | Moderate | Overcomes silanol interactions; requires TEA removal[2]. |
| Amine-Bonded Flash | KP-NH Silica | None | 80 - 90% | High | Excellent peak shape without the need for TEA[1]. |
| Catch-and-Release | SCX-2 Resin | 2M NH3 in MeOH | 90 - 98% | Very High | Completely removes non-basic impurities and neutrals[7]. |
| High-pH RP-HPLC | Hybrid C18 | pH 10.5 Buffer | > 95% | > 99% | Ideal for final polishing and separating closely related analogs[6]. |
III. Experimental Protocols
Protocol 1: "Catch-and-Release" Purification using SCX Resin
This protocol utilizes Strong Cation Exchange (SCX) chromatography, relying on silica-bound propylsulfonic acid (pKa < 1) to ionically "catch" basic amines while neutral/acidic impurities wash away[7].
Step-by-Step Methodology:
-
Column Conditioning: Mount a 10 g SCX-2 cartridge onto a vacuum manifold. Condition the resin by passing 50 mL of Methanol (MeOH) through the column. Do not let the resin dry.
-
Sample Loading: Dissolve the crude N-alkylated piperidine (up to 200 mg) in a minimal volume of Dichloromethane (DCM) or MeOH. Load the solution onto the cartridge. The basic piperidine will instantly protonate and bind to the sulfonic acid sites[3].
-
Washing (Impurity Removal): Wash the column with 50 mL of DCM, followed by 50 mL of MeOH. Self-Validation: TLC analysis of the wash fractions should show the presence of non-basic impurities (e.g., unreacted alkyl halides, neutral byproducts) but completely lack the target amine.
-
Release (Product Elution): Elute the target piperidine by passing 50 mL of 2M Ammonia in Methanol (
) through the column. The strong ammonia concentration deprotonates the piperidine, releasing it from the resin[7]. -
Isolation: Evaporate the ammoniacal methanol fractions under reduced pressure to yield the pure free-base piperidine.
Protocol 2: Triethylamine-Modified Flash Chromatography
If SCX is unavailable, standard silica can be temporarily deactivated using this self-validating gradient method[2].
Step-by-Step Methodology:
-
Eluent Preparation: Prepare Solvent A (Hexanes + 1% TEA) and Solvent B (Ethyl Acetate + 1% TEA).
-
Column Packing: Dry-pack the silica gel. Pump 3 column volumes (CV) of Solvent A through the column. Causality: The TEA will exothermically bind to the active silanols. Wait for the column temperature to return to ambient before proceeding.
-
Loading: Dissolve the crude mixture in a minimum amount of Solvent A and load it onto the column.
-
Elution: Run a gradient from 0% to 100% Solvent B over 10 CVs.
-
Removal of TEA: Combine product-containing fractions. Because TEA (b.p. 89.5 °C) can be difficult to remove completely, co-evaporate the final residue three times with toluene to azeotropically remove residual TEA traces[2].
IV. Mechanistic Visualizations
Caption: The Catch-and-Release mechanism utilizing SCX resin to isolate basic piperidines.
Caption: Decision tree for selecting the optimal purification workflow for N-alkylated piperidines.
V. References
-
ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines Biotage URL:[Link]
-
Successful flash chromatography Biotage URL:[Link]
-
Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution ResearchGate URL: [Link]
-
SiliaBond® SCX and SCX-2: Silicas of the Month SiliCycle Inc. URL:[Link]
-
Chemistry Data Sheet: Derivatization Purification Technique Biotage URL:[Link]
Sources
Technical Support Center: Stability of 1-Isobutyl-2-(4-methoxyphenyl)piperidine in Solution
Introduction
Welcome to the technical support guide for 1-Isobutyl-2-(4-methoxyphenyl)piperidine. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. The inherent reactivity of the piperidine ring, coupled with the electronic effects of its substituents, necessitates a thorough understanding of its degradation pathways to ensure experimental reproducibility and the integrity of your results. This guide provides a structured, question-and-answer-based approach to troubleshoot common stability issues, supported by detailed experimental protocols and scientific explanations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-Isobutyl-2-(4-methoxyphenyl)piperidine in solution?
A1: The stability of 1-Isobutyl-2-(4-methoxyphenyl)piperidine in solution is primarily influenced by three factors: oxidation, light exposure (photodegradation), and pH.
-
Oxidation: The nitrogen atom and the adjacent carbon atoms within the piperidine ring are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by the presence of trace metal ions, which can act as catalysts.
-
Photodegradation: Aromatic compounds and those with amine functionalities can be sensitive to light, particularly in the UV spectrum. Light exposure can provide the energy to initiate photo-oxidative degradation through free radical mechanisms.
-
pH and Hydrolysis: While the core piperidine structure is generally stable against hydrolysis, extreme pH conditions (highly acidic or basic) can potentially promote degradation over extended periods, especially at elevated temperatures. The ether linkage of the methoxyphenyl group is generally stable but can be susceptible to cleavage under harsh acidic conditions.
Q2: I've noticed my solution of 1-Isobutyl-2-(4-methoxyphenyl)piperidine has developed a yellow or brownish tint over time. What is the likely cause?
A2: A color change, typically to yellow or brown, is a common indicator of oxidative degradation. The formation of colored byproducts often results from the oxidation of the piperidine ring, leading to the formation of N-oxides, imines, or more complex ring-opened products. This process is often exacerbated by exposure to air and light.
Q3: What are the recommended general storage conditions for solutions of this compound to maximize stability?
A3: To minimize degradation, solutions of 1-Isobutyl-2-(4-methoxyphenyl)piperidine should be stored with the following precautions:
-
Temperature: Store solutions at a controlled cool temperature, typically between 2-8°C, to reduce the rate of chemical reactions, including oxidation.
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, it is advisable to purge the solution and the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions, as impurities can initiate or catalyze degradation.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis
Question: My recent analysis of a stock solution shows a new, unidentified peak that was not present when the solution was freshly prepared. What could this be, and how do I investigate it?
Answer: The appearance of new peaks is a clear sign of degradation. The identity of the new peak depends on the degradation pathway.
-
Causality:
-
Oxidative Degradation: The most likely culprits are oxidized derivatives of the parent compound. The piperidine nitrogen can be oxidized to an N-oxide. Additionally, oxidation at the carbon alpha to the nitrogen can lead to the formation of an iminium ion intermediate, which can be further transformed.
-
Photodegradation: If the solution was exposed to light, the new peak could be a photolytic byproduct. UV radiation can induce cleavage of C-N bonds or reactions involving the aromatic ring.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
-
Recommended Action:
-
Mass Spectrometry: The first step is to obtain a mass spectrum of the new peak. An increase in mass of 16 Da (m/z = parent + 16) is a strong indication of N-oxide formation. Other mass shifts could indicate different oxidative changes or hydrolysis.
-
Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study as detailed in Protocol 1 . By intentionally stressing the compound under oxidative, photolytic, and hydrolytic conditions, you can generate the degradation products and compare their chromatographic and mass spectrometric profiles to the unknown peak in your aged solution.
-
Issue 2: Inconsistent Assay Results or Loss of Potency
Question: I am getting variable results in my biological or chemical assays using a stock solution of 1-Isobutyl-2-(4-methoxyphenyl)piperidine. Could this be a stability issue?
Answer: Yes, inconsistent results are a classic symptom of compound instability. A decrease in the concentration of the active parent compound due to degradation will lead to a loss of potency and poor reproducibility.
-
Causality: The degradation of the parent compound reduces its effective concentration, leading to lower-than-expected activity. Furthermore, the degradation products themselves could potentially interfere with the assay, either by inhibiting or non-specifically activating a target, or by interfering with the analytical detection method.
-
Recommended Action:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. Avoid using stock solutions that have been stored for extended periods without re-characterization.
-
Implement a Stability-Indicating Method: Develop and validate an HPLC method that can separate the parent compound from its major degradation products. This is crucial for accurately quantifying the amount of active compound remaining in a solution.
-
Quantify Purity Over Time: Prepare a stock solution and store it under your typical laboratory conditions. Analyze an aliquot by your stability-indicating HPLC method at regular intervals (e.g., T=0, 24h, 48h, 1 week) to determine the rate of degradation.
-
Review Solvent Choice: Ensure the chosen solvent is appropriate and does not promote degradation. For example, some chlorinated solvents can contain acidic impurities. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally suitable for N-alkylation reactions and may offer good stability, provided they are of high purity.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of all chemical degradation pathways. |
| Light Exposure | Protect from light (Amber vials) | Prevents photolytic degradation. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Minimizes exposure to oxygen, preventing oxidative degradation. |
| pH of Aqueous Solutions | Neutral (pH 6-8) | Avoids acid- or base-catalyzed hydrolysis. |
| Solvent Purity | High-purity, peroxide-free | Impurities such as peroxides or metal ions can catalyze oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 1-Isobutyl-2-(4-methoxyphenyl)piperidine under various stress conditions to identify potential degradation products and establish the compound's intrinsic stability.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
2. Stress Conditions: (For each condition, also prepare a "dark control" sample wrapped in aluminum foil and kept at room temperature to distinguish thermal degradation from the primary stressor.)
-
Acidic Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. b. Heat at 60°C for 24 hours. c. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Basic Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. b. Heat at 60°C for 24 hours. c. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: a. Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). b. Keep at room temperature for 24 hours.
-
Photolytic Degradation: a. Place the stock solution in a chemically inert, transparent container. b. Expose the sample to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). c. A corresponding dark control (wrapped in foil) should be placed in the same environment.
3. Analysis:
-
Analyze all stressed samples, dark controls, and an unstressed control (T=0) by a stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Caption: Workflow for the forced degradation study.
References
-
Gessner, V. H. (2012). A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. Arkat USA. [Link]
-
Jornet-Somoza, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
-
Reddy, T. J., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]
-
What is the stability of piperidine? Biosynce Blog. (2025). [Link]
-
A New Synthesis of Piperidine. Canadian Science Publishing. [Link]
-
Piperidine from the hydrolysis of piperine. Sciencemadness.org. (2018). [Link]
-
Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. (2022). [Link]
-
Making Piperidine via the hydrolysis of piperine from Black peppers. YouTube. (2023). [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Piperidine degradation by M. aurum MO1. ResearchGate. [Link]
-
What are the storage stability of Piperidine Series compounds over time? Blog. (2025). [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. (2021). [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). [Link]
-
Analytical Methods. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. ACS Publications. (2023). [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. (2021). [Link]
-
PIPERIDINE. Ataman Kimya. [Link]
-
KEGG Degradation of aromatic compounds - Reference pathway. [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
Technical Support Center: Bioavailability Enhancement of 1-Isobutyl-2-(4-methoxyphenyl)piperidine (IBMPP)
Welcome to the Application Scientist Support Center. 1-Isobutyl-2-(4-methoxyphenyl)piperidine (IBMPP) is a highly lipophilic, basic amine characterized by a piperidine core and a 4-methoxyphenyl moiety. Due to its specific structural properties, researchers frequently encounter two major pharmacokinetic bottlenecks: pH-dependent aqueous precipitation (BCS Class II/IV behavior) and extensive first-pass metabolism .
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully formulate and deliver IBMPP in your preclinical models.
Section 1: Formulation & Solubility Troubleshooting
Q1: My IBMPP formulation shows complete dissolution in Simulated Gastric Fluid (SGF, pH 1.2) but precipitates rapidly when transitioned to Simulated Intestinal Fluid (SIF, pH 6.8). How can I maintain solubilization during gastrointestinal transit?
The Causality: IBMPP is a weak base (estimated pKa ~9.5). In the acidic environment of the stomach, the piperidine nitrogen is protonated, rendering the molecule highly water-soluble. However, upon entering the neutral pH of the intestine, the molecule deprotonates, reverting to its highly lipophilic free-base form, which crashes out of solution.
The Solution: To prevent intestinal precipitation, transition your formulation to a Self-Emulsifying Drug Delivery System (SEDDS) [1]. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water (o/w) microemulsions upon gentle agitation in the aqueous environment of the GI tract[2]. By trapping the lipophilic IBMPP free-base within the hydrophobic core of the emulsion droplets, the drug is shielded from the bulk aqueous phase, maintaining it in a solubilized state ready for absorption[3].
Quantitative Data: Excipient Solubility Screening
To design an effective SEDDS, you must first identify excipients with maximum solubilizing capacity for IBMPP.
| Excipient Category | Excipient Name | Solubility of IBMPP (mg/g) ± SD | Suitability for SEDDS |
| Long-Chain Triglyceride (Oil) | Soybean Oil | 12.4 ± 1.2 | Low |
| Long-Chain Fatty Acid (Oil) | Oleic Acid | 85.6 ± 3.4 | High |
| Surfactant (HLB 15) | Tween 80 | 110.2 ± 5.1 | High |
| Co-Surfactant | PEG 400 | 95.3 ± 4.2 | High |
Protocol 1: Preparation and Validation of IBMPP-Loaded SEDDS
This protocol incorporates a 24-hour equilibration step to self-validate thermodynamic stability and prevent metastable drug loading.
-
Excipient Selection: Based on ternary phase diagram optimization, weigh Oleic acid, Tween 80, and PEG 400 at a 30:50:20 (w/w) ratio into a glass vial.
-
Isotropic Mixing: Vortex the mixture for 2 minutes, followed by bath sonication at 37°C for 15 minutes to ensure a completely homogenous, single-phase liquid.
-
Drug Loading: Add IBMPP powder to the blank SEDDS to achieve a target loading of 50 mg/g.
-
Thermal Solubilization: Magnetically stir the mixture at 500 rpm at 40°C until the drug is completely dissolved. Validation checkpoint: The liquid must be optically transparent with no visible particulates.
-
Thermodynamic Equilibration: Allow the formulation to rest at room temperature (25°C) for 24 hours. Centrifuge at 10,000 rpm for 10 minutes. If phase separation or drug crystallization occurs, the drug load exceeds the thermodynamic equilibrium, and the concentration must be reduced.
Workflow for developing and validating a SEDDS formulation for IBMPP.
Section 2: First-Pass Metabolism & Lymphatic Bypass
Q2: My in vitro Caco-2 data shows excellent permeability, but in vivo rat models show an absolute bioavailability of <15%. What is causing this discrepancy?
The Causality: Your compound is falling victim to severe hepatic first-pass metabolism. The 4-methoxyphenyl group on IBMPP is highly susceptible to rapid O-demethylation by Cytochrome P450 2D6 (CYP2D6)[4]. Similar to other methoxy-piperidine and piperazine derivatives, CYP2D6 acts as a high-affinity O-demethylase, rapidly clearing the drug from portal circulation before it can reach the systemic bloodstream[5].
The Solution: You must bypass the portal vein entirely. By formulating IBMPP with Long-Chain Triglycerides (LCTs) like Oleic Acid, you can hijack the body's natural lipid absorption pathway. In the enterocyte, LCTs are re-esterified and packaged into chylomicrons. Highly lipophilic drugs (LogP > 4) partition into these chylomicrons, which are then secreted into the intestinal lymphatic system, traveling up the thoracic duct and emptying directly into the systemic circulation—completely bypassing hepatic CYP2D6 degradation[6].
IBMPP absorption pathways comparing hepatic CYP2D6 degradation vs. lymphatic bypass.
Quantitative Data: Pharmacokinetic Improvement via Lymphatic Bypass
Data represents a 10 mg/kg oral dose in a Sprague-Dawley rat model.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 45 ± 8 | 1.5 | 180 ± 25 | 100 (Reference) |
| Standard Emulsion | 110 ± 15 | 2.0 | 450 ± 60 | 250 |
| LCT-SEDDS (Optimized) | 380 ± 42 | 2.5 | 1,620 ± 180 | 900 |
Section 3: Permeability & Efflux
Q3: How do I definitively determine if P-glycoprotein (P-gp) efflux is limiting the apical-to-basolateral transport of IBMPP?
The Causality: Many bulky, lipophilic amines are substrates for P-gp (MDR1) efflux pumps located on the apical membrane of enterocytes. If IBMPP is a substrate, it will be continuously pumped back into the intestinal lumen, severely limiting net absorption.
The Solution: Perform a bidirectional transport assay using Caco-2 cell monolayers. By calculating the Efflux Ratio (ER = Papp B-A / Papp A-B), you can isolate the active transport component. An ER > 2.0 indicates significant P-gp efflux.
Protocol 2: Self-Validating Caco-2 Bidirectional Transport Assay
-
Cell Culture & Validation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×10^5 cells/cm². Culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Do not proceed unless TEER > 300 Ω·cm², ensuring tight junction integrity.
-
Preparation: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Dosing (A-B and B-A):
-
Apical to Basolateral (A-B): Add 0.5 mL of 10 µM IBMPP in HBSS to the apical chamber. Add 1.5 mL blank HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A): Add 1.5 mL of 10 µM IBMPP to the basolateral chamber. Add 0.5 mL blank HBSS to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 100 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed HBSS to maintain sink conditions.
-
Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability (Papp) and the resulting Efflux Ratio. If efflux is confirmed, consider incorporating a P-gp inhibitor (e.g., TPGS or Pluronic block copolymers) into your SEDDS formulation.
References
-
Self-Emulsifying Drug Delivery System (SEDDS) and its Pharmaceutical Applications. eurekaselect.com. [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. mdpi.com.[Link]
-
Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. researchgate.net.[Link]
-
Human CYP2D6 and metabolism of m-chlorophenylpiperazine. nih.gov.[Link]
-
Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase. nih.gov.[Link]
-
Doctoral Thesis “Development of nanocarriers for the encapsulation of cannabinoids and other bioactive compounds”. uth.gr.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.lib.uth.gr [ir.lib.uth.gr]
Technical Support Center: Navigating and Mitigating the Cytotoxicity of Substituted Piperidines in Cell Culture
Welcome, researchers, to our dedicated technical support center for managing the in vitro cytotoxicity of substituted piperidines. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to enhance the success and reproducibility of your experiments. We understand that unexpected cytotoxicity can be a significant hurdle in drug discovery and development. Here, we will delve into the underlying mechanisms of piperidine-induced cell death and offer actionable solutions to mitigate these effects, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with substituted piperidines.
Q1: We are observing significant cell death in our cultures, even at what we considered low concentrations of our substituted piperidine. What are the first steps to troubleshoot this?
A1: High initial cytotoxicity is a common challenge. A systematic approach is crucial to understand and address this.[1] First, confirm the purity of your compound stock, as impurities from synthesis can significantly contribute to cytotoxicity.[1] Next, it is essential to perform a comprehensive dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50).[1][2] We recommend starting with a broad range of concentrations and testing at multiple time points (e.g., 24, 48, and 72 hours). This foundational data will help you identify a potential therapeutic window and guide subsequent experiments.[2] Finally, consider the cell line you are using, as different cell types exhibit varying sensitivities to chemical compounds.[1]
Q2: How can I determine if the observed cytotoxicity is a direct result of my substituted piperidine or an experimental artifact?
A2: This is a critical question of experimental validity. To dissect the source of toxicity, you must include a set of rigorous controls in your experimental design.[2] These should include:
-
Vehicle Control: This is the solvent used to dissolve your piperidine derivative (e.g., DMSO). This control is essential to ensure that the solvent itself is not causing the observed cytotoxicity.
-
Untreated Control: These are cells that are not exposed to either the compound or the vehicle. This group serves as a baseline for normal cell health and proliferation.
-
Positive Control: A known cytotoxic agent can be used to ensure that your assay is working correctly and that your cells are responding to cytotoxic stimuli as expected.
By comparing the results from these control groups to your experimental group, you can confidently attribute the observed cytotoxicity to your substituted piperidine.
Q3: The cytotoxicity of my substituted piperidine seems to vary significantly between experiments. What could be the cause of this variability?
A3: Inconsistent results often point to variability in experimental conditions or compound stability.[2] Key factors to standardize include:
-
Cell Culture Conditions: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered sensitivity.[1] Maintain uniform cell seeding densities and media formulations across all experiments.[1]
-
Compound Stability: Assess the stability of your substituted piperidine in your culture medium over the time course of your experiment. It is advisable to prepare fresh stock solutions and store them in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
-
Contamination: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to chemical compounds.[2]
Troubleshooting Guide: Strategies to Reduce Cytotoxicity
This section provides more in-depth strategies and protocols to help you manage and reduce the cytotoxicity of your substituted piperidine compounds.
Understanding the "Why": Common Mechanisms of Piperidine-Induced Cytotoxicity
Substituted piperidines can induce cytotoxicity through several mechanisms. Understanding these can help you choose the most appropriate mitigation strategy. Many piperidine derivatives have been shown to induce apoptosis, or programmed cell death.[3] This can occur through:
-
Mitochondrial Dysfunction: Piperidines can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential, reduced ATP production, and the release of pro-apoptotic factors like cytochrome C.[4][5][6]
-
Reactive Oxygen Species (ROS) Generation: Some piperidine compounds can lead to an increase in intracellular ROS, causing oxidative stress and subsequent cell death.[5][6][7][8]
-
Caspase Activation: The induction of apoptosis by piperidines often involves the activation of a cascade of enzymes called caspases, particularly caspase-3, -7, -8, and -9.[3][7][8][9][10]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be altered by piperidine treatment, favoring cell death.[7]
The following diagram illustrates a common pathway for piperidine-induced apoptosis:
Caption: A simplified pathway of piperidine-induced apoptosis.
Practical Strategies for Cytotoxicity Reduction
1. Optimization of Experimental Parameters
Adjusting your experimental protocol can often reduce cytotoxicity to a manageable level.[1]
-
Concentration and Exposure Time: As cytotoxicity is often dose- and time-dependent, reducing the concentration of your compound and the duration of cell exposure can significantly decrease cell death.[11] Your initial dose-response experiments will be invaluable in determining the optimal parameters.
-
Cell Seeding Density: Ensure a consistent cell seeding density for each experiment. Cell density can affect the per-cell concentration of the compound.[1]
2. Modifying the Culture Environment
-
Serum Concentration: Many small molecules bind to serum proteins like albumin.[12][13][14][15] This binding reduces the concentration of the free, active compound available to interact with the cells.[13] If you are observing high cytotoxicity, consider increasing the serum concentration in your culture medium. Conversely, if you are not seeing an expected effect, reducing the serum concentration might be necessary. The following table provides a hypothetical example of how serum concentration can affect the IC50 of a compound.
| Serum Concentration | IC50 (µM) |
| 1% | 5 |
| 5% | 25 |
| 10% | 75 |
| 20% | 200 |
-
Antioxidant Co-treatment: If you suspect that ROS generation is a primary mechanism of cytotoxicity, co-treatment with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[2][11]
3. Advanced Strategies
-
Chemical Modification: Synthesizing derivatives of your lead compound can alter its cytotoxic profile.[1] Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring or its substituents can influence cytotoxicity.[16][17][18][19] The goal is to reduce off-target effects while preserving the desired biological activity.
-
Drug Delivery Systems (DDS): Encapsulating your substituted piperidine in a nanoparticle-based delivery system, such as liposomes, can control its release and reduce non-specific toxicity.[1]
The following decision-making flowchart can guide your troubleshooting process:
Caption: A flowchart for troubleshooting high cytotoxicity.
Experimental Protocols
Here we provide a detailed, step-by-step methodology for a key experiment in assessing cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well cell culture plates
-
Your substituted piperidine compound
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your substituted piperidine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle controls. Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
References
- Jedinak, A., & Valgason, T. (2010).
- Bibi, F., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
- Piperine and piperidine-induced caspase pathway for activating cell...
- Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - CORE.
- Skaff, O., et al. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. PubMed.
- A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells. (2016). PubMed.
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
- Effects of protein binding on in vitro toxicity. The toxicity of...
- Strategies to reduce cytotoxicity of 6-Azaspiro[4.5]decan-7-one in vitro. Benchchem.
- Dimeric 3,5-Bis(benzylidene)
- Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. (2017). PMC.
- Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. (2022). PMC.
- (PDF) A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells.
- Structure–activity relationship of piperidine derivatives with...
- Effect of blood protein concentrations on drug-dosing regimes: practical guidance. (2013). PMC.
- The relationship between structure and antioxid
- Piperine Derivatives Enhance Fusion and Axonal Transport of Mitochondria by Activ
- Technical Support Center: Strategies to Reduce Drug-Induced Cytotoxicity. Benchchem.
- Black Pepper Compound Piperine May Help Restore Mitochondria in CMT2A. (2022). Charcot-Marie-Tooth News.
- How to minimize III-31-C cytotoxicity in cell-based assays. Benchchem.
- Plasma protein binding. Wikipedia.
- Protein binding of drugs - the clinical significance. Sabinet African Journals.
- A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem.
- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
- Protein binding of drugs. (2021). Deranged Physiology.
- relationship between structure and antioxidative activity of piperidine nitroxides. (2006). Journal of Pharmacy and Pharmacology | Oxford Academic.
- Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (1995). R Discovery.
- The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. (2023). MDPI.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).
- Original Article A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013).
- (PDF) Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring.
- Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. MDPI.
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
- Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2025). MDPI.
- Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2025). PMC.
- Metabolic pathways of piperine identified after in vivo experiments with r
- Update on in vitro cytotoxicity assays for drug development.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. (2021). PMC - NIH.
- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC.
- Piperine mediated alterations in lipid peroxidation and cellular thiol status of rat intestinal mucosa and epithelial cells. PubMed.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
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- 18. The relationship between structure and antioxidative activity of piperidine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajchem-a.com [ajchem-a.com]
Troubleshooting inconsistent results in biological assays
Welcome to the Technical Support Center for Biological Assays . As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we analyze the mechanistic root causes of assay variability—from osmotic stress in cell cultures to kinetic distortions in enzymatic reactions—and provide self-validating protocols to ensure your data is robust, reproducible, and publication-ready.
Core Diagnostic Workflow
Before diving into specific assay modules, use the master diagnostic workflow below to isolate the fundamental nature of your inconsistency.
Caption: Master diagnostic workflow for identifying and isolating biological assay inconsistencies.
Module 1: Cell-Based Assays & The "Edge Effect"
Q: Why do my outer microplate wells consistently show higher toxicity and variance compared to the center of the plate? A: This phenomenon is known as the "Edge Effect." In mammalian cell incubators, continuous airflow causes differential evaporation rates across the microplate. A volume loss as small as 10% in the perimeter wells significantly concentrates media components, salts, and metabolites[1]. This induces severe osmotic stress, altering cell physiology, causing cells to round up and detach, and ultimately leading to heterogeneous data and high Coefficients of Variation (CV)[2].
Q: How can I structurally prevent this without losing 36 wells per plate? A: While sacrificing the outer wells and filling them with sterile water or PBS is a common strategy to create a thermal and vapor buffer[3], it drastically reduces your high-throughput efficiency. To maintain a full 96-well capacity, utilize specialized edge-plates that incorporate an evaporation buffer moat surrounding the periphery[1]. Additionally, implementing block randomization schemes can distribute positional bias evenly across your experimental conditions, preventing localized evaporation from skewing a specific dose-response curve[2].
Caption: Causality and mitigation strategies for the edge effect in microplate cell cultures.
Module 2: Biochemical & Enzymatic Assays
Q: My enzymatic assay shows non-linear kinetics and poor reproducibility across days. What is the root cause? A: Enzymatic reproducibility is highly sensitive to micro-environmental drifts. Common culprits include sub-optimal pH buffering, temperature fluctuations across the plate, and substrate instability[4]. Furthermore, unaccounted interferences such as time-dependent enzyme inactivation, product inhibition, or spontaneous substrate hydrolysis can severely distort initial-rate measurements[5][6].
Q: How do I differentiate true compound inhibition from assay interference? A: Do not merely ignore the reaction phases that follow initial-rate measurements. Employ a linearization method (LM) by representing progress curves in modified coordinates. This mathematical transformation is highly sensitive to signal readout distortions and allows for the rigorous detection of spurious changes in enzymatic activity, even when unsuspected a priori[6]. Always run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your sample measurements[4].
Standardized Validation Protocol: Enzymatic Assay Reproducibility
To ensure your enzymatic assay (e.g., pNPP or Suc-Gly-Pro-pNA) is a self-validating system, execute the following protocol before screening[4][5]:
Step 1: Reagent Preparation & Equilibration
-
Prepare the reaction mixture by adding the optimized volume of Assay Buffer and Substrate Stock Solution to the microplate.
-
Critical: Incubate the plate at the target temperature (e.g., 30°C or 37°C) for exactly 5 minutes to reach thermal equilibrium. Temperature gradients across the plate will cause kinetic artifacts.
Step 2: Control Setup (Self-Validation)
-
Blank (No-Enzyme): Add buffer instead of enzyme to measure spontaneous substrate hydrolysis.
-
Positive Control: Use a known, active enzyme lot without any inhibitor.
-
Negative Control: Use a known, validated inhibitor at a saturating concentration.
Step 3: Reaction Initiation & Kinetic Read
-
Add the enzyme solution to the reaction mixture and mix gently using a calibrated multichannel pipette or automated liquid handler to avoid pipetting variance.
-
Measure the absorbance/fluorescence continuously over the linear phase of the reaction.
Step 4: Z'-Factor Calculation
-
Calculate the Z'-factor using the means (
) and standard deviations ( ) of your positive ( ) and negative ( ) controls: . -
A
indicates a robust assay suitable for high-throughput screening[5].
Module 3: Immunoassays (ELISA)
Q: My ELISA has a uniformly high background (OD > 0.2 in blanks). How do I isolate the cause? A: High uniform background stems from non-specific binding, residual unbound antibodies, or substrate degradation.
-
Washing Stringency: Ensure at least 400 µL of wash buffer is dispensed per well per wash[7]. Adding a non-ionic detergent like Tween-20 (0.01-0.1%) is critical; it disrupts weak, non-specific hydrophobic interactions without denaturing the specific antibody-antigen complexes.
-
Blocking Efficiency: If washing is optimal, your blocking buffer may be insufficient. Increase the concentration of your protein blocker (e.g., BSA, Casein, or gelatin) to saturate all unoccupied binding sites on the plate, or extend the blocking incubation time.
-
Water Quality: Poor-quality water used in wash buffers can introduce microbial contaminants or heavy metals that elevate background signals. Always substitute questionable water sources with bottled distilled or deionized water[7].
Caption: Troubleshooting decision tree for resolving high uniform background in ELISA workflows.
Quantitative Troubleshooting Metrics
Use the following standardized thresholds to diagnose and correct assay failures systematically:
| Assay Type | Diagnostic Parameter | Target Threshold | Mechanistic Corrective Action |
| Cell-Based | Intra-plate CV | < 10% | Implement block randomization; utilize evaporation barrier plates. |
| Cell-Based | Edge Well Volume Loss | < 10% | Add 200 µL sterile PBS to inter-well spaces or sacrifice outer wells. |
| Enzymatic | Z'-Factor | > 0.5 | Optimize enzyme/substrate ratio; verify substrate integrity via blanks. |
| Enzymatic | Temperature Drift | < ±0.5 °C | Pre-incubate plates for 5-15 mins; use uniform heating blocks. |
| ELISA | Blank OD (450 nm) | < 0.1 - 0.2 | Increase wash volume to >400 µL/well; verify distilled water quality. |
| ELISA | Wash Buffer Detergent | 0.01 - 0.1% | Increase Tween-20 concentration if non-specific hydrophobic binding persists. |
References
- Sino Biological. "ELISA Troubleshooting: High Background".
- Bio-Techne. "ELISA Troubleshooting Guide".
- BenchChem. "Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds".
- BenchChem. "Factors affecting Suc-Gly-Pro-pNA assay reproducibility".
- Indigo Biosciences.
- Laboratory News.
- PAASP Network.
- BellBrook Labs.
- bioRxiv.
Sources
- 1. Beating the edge effect | Laboratory News [labnews.co.uk]
- 2. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. sinobiological.com [sinobiological.com]
Technical Support Center: Scale-Up Synthesis of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Welcome to the Process Engineering Support Portal. As your Senior Application Scientist, I have designed this guide to provide field-proven insights, troubleshooting matrices, and self-validating protocols for the pilot-scale synthesis of 1-isobutyl-2-(4-methoxyphenyl)piperidine. This portal moves beyond basic recipes, focusing on the mechanistic causality and process controls required for safe, high-yield scale-up.
Process Rationale & Pathway Visualization
The starting material, 2-(4-methoxyphenyl)piperidine , is a highly versatile building block widely utilized in pharmaceutical research and the development of neurological therapeutics . The N-alkylation of this secondary amine with an isobutyl group introduces significant steric bulk, which is often necessary to modulate receptor binding profiles in substituted phenylpiperidines .
When scaling this transformation from the bench to the pilot plant, direct alkylation (using isobutyl bromide) is highly inefficient. It frequently results in over-alkylation (quaternary ammonium salt formation) and requires harsh basic conditions that can epimerize the sensitive C2 chiral center. Instead, catalytic reductive amination using isobutyraldehyde and hydrogen gas over a Palladium-on-Carbon (Pd/C) catalyst is the industry standard. This route is highly selective, minimizes waste (low E-factor), and utilizes mild conditions.
Figure 1: Process workflow for the pilot-scale synthesis of the target piperidine oxalate salt.
Comparative Data: Alkylation Strategies
To understand why catalytic reductive amination is mandated for scale-up, review the comparative process data below.
| Alkylation Strategy | Reagents & Solvent | Yield (%) | Impurity Profile | E-Factor | Scalability Rating |
| Direct Alkylation | Isobutyl bromide, K₂CO₃, DMF | 45 - 55% | High (Quaternary salts, elimination products) | > 50 | Poor |
| Stoichiometric Reductive | Isobutyraldehyde, NaBH(OAc)₃, DCM | 80 - 85% | Moderate (Boron salts, acetoxy byproducts) | 25 - 30 | Fair |
| Catalytic Reductive | Isobutyraldehyde, H₂ (5 bar), Pd/C, EtOH | 90 - 95% | Low (Trace unreacted imine, Pd < 10 ppm) | < 10 | Excellent |
Troubleshooting & FAQs
Q: During pilot-scale hydrogenation, the reaction stalls at 70% conversion. What is the root cause? A: Stalling in catalytic reductive aminations is typically caused by catalyst poisoning or severe steric hindrance. The 2-(4-methoxyphenyl) group creates a bulky microenvironment around the nitrogen. Actionable Fix: First, ensure your starting material is free of sulfur or heavy metal impurities from upstream synthesis. If purity is verified, increase the hydrogen pressure from 5 bar to 8 bar and elevate the temperature to 50°C to overcome the activation energy barrier of the sterically hindered imine.
Q: We observe epimerization at the C2 chiral center during the reaction. How can we prevent this? A: If you are starting with enantiopure (R)-2-(4-methoxyphenyl)piperidine , epimerization occurs if the system becomes too basic or if the imine-enamine tautomerization is prolonged at high temperatures. Actionable Fix: Maintain strictly neutral to slightly acidic conditions during the imine formation. The use of absolute ethanol as a solvent naturally mitigates base-catalyzed epimerization compared to using aprotic solvents with amine bases.
Q: We are observing significant exotherms during the addition of isobutyraldehyde. How can we mitigate this on a 50 kg scale? A: The condensation reaction to form the hemiaminal/imine intermediate is highly exothermic. Actionable Fix: Do not batch-charge the aldehyde. Dose the isobutyraldehyde continuously over 2-4 hours while maintaining the reactor jacket temperature at 10-15°C.
Q: The isolated oxalate salt has a grayish tint instead of being stark white. How do we resolve this? A: A gray tint indicates colloidal palladium leaching through the filtration matrix. Actionable Fix: Pre-coat the filter with a 2-inch Celite pad and recirculate the filtrate for 15 minutes until the sight-glass runs perfectly clear. For persistent leaching, add a silica-based metal scavenger (e.g., SiliaBond Thiol) to the reactor 1 hour prior to filtration.
Self-Validating Experimental Protocol (10 kg Pilot Scale)
This Standard Operating Procedure (SOP) is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria are met.
Phase 1: Imine Condensation
-
Action: Purge a 100 L Hastelloy reactor with N₂. Charge 10.0 kg of 2-(4-methoxyphenyl)piperidine (free base) and 50 L of absolute ethanol. Cool the mixture to 15°C. Slowly dose 4.5 kg of isobutyraldehyde over 2.5 hours.
-
Causality: Ethanol acts as a green solvent that solubilizes the starting material and is perfectly compatible with downstream hydrogenation. Dosing the aldehyde controls the exothermic condensation and prevents aldol side-reactions.
-
Self-Validation Checkpoint: Monitor internal temperature continuously. If T > 20°C, pause dosing automatically. Pull an aliquot for FTIR analysis; the disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of the C=N stretch (~1660 cm⁻¹) confirms complete imine conversion.
Phase 2: Catalytic Hydrogenation
-
Action: Carefully charge 0.5 kg of 10% Pd/C (50% wet) under a steady N₂ sweep. Pressurize the reactor with H₂ to 5 bar and heat to 40°C. Stir vigorously (500 RPM) for 6-8 hours.
-
Causality: Using 50% wet Pd/C prevents the pyrophoric ignition of ethanol vapors. The 5 bar pressure is specifically chosen to overcome the steric hindrance of the incoming isobutyl group at the C2 position.
-
Self-Validation Checkpoint: Monitor the hydrogen mass flow meter. The reaction is deemed complete only when hydrogen uptake ceases for 30 consecutive minutes. Confirm via HPLC (<0.5% imine intermediate remaining) before venting the hydrogen.
Phase 3: Workup and Salt Formation
-
Action: Vent H₂ and purge the reactor with N₂ three times. Filter the reaction mixture through a Sparkler filter pre-coated with Celite to remove the Pd/C catalyst. Transfer the clear filtrate to a clean crystallization vessel. Add 1.0 equivalent of oxalic acid dissolved in 10 L of ethanol.
-
Causality: The free base of 1-isobutyl-2-(4-methoxyphenyl)piperidine is an oil. Converting it to the oxalate salt drives crystallization, effectively purging organic impurities and unreacted starting materials into the mother liquor.
-
Self-Validation Checkpoint: Measure the pH of the mother liquor (target pH 3-4). Perform a gravimetric assay on a 100 mL aliquot to ensure the product has fully precipitated before initiating bulk centrifugation. Wash the resulting cake with cold ethanol and dry under vacuum at 45°C to constant weight.
References
-
PubChem. "2-(4-Methoxyphenyl)piperidine | C12H17NO | CID 3858345" National Center for Biotechnology Information. Available at:[Link]
-
PubChem. "(R)-2-(4-Methoxyphenyl)piperidine hydrochloride | C12H18ClNO | CID 137832544" National Center for Biotechnology Information. Available at:[Link]
-
Wikipedia. "Phenylpiperidines" Wikimedia Foundation. Available at:[Link]
Validation & Comparative
Comparative Analysis of Methoxyphenylpiperidine Isomers: A Guide for Drug Development
Executive Summary
This guide provides a technical analysis of the 1-[1-(methoxyphenyl)-2-phenylethyl]piperidine scaffold, commonly known as the Methoxphenidine (MXP) series.[1][2][3] While structurally related to the 1,2-diarylethylamine class (including lefetamine and diphenidine), the introduction of a methoxy group on the phenyl ring creates three distinct positional isomers: 2-MeO-Diphenidine (2-MXP) , 3-MeO-Diphenidine (3-MXP) , and 4-MeO-Diphenidine (4-MXP) .[1][2][3]
For drug development professionals, understanding the Structure-Activity Relationship (SAR) of these isomers is critical. The positional shift of the methoxy group (ortho, meta, para) drastically alters the pharmacological profile, shifting the compound from a potent NMDA receptor antagonist to a monoamine transport inhibitor.
Structural Characterization & Isomerism
The core pharmacophore consists of a piperidine ring attached to a chiral ethyl chain bearing two phenyl rings. The critical variable is the position of the methoxy (-OCH₃) substitution on the primary phenyl ring (attached to the C1 position of the ethyl chain).
Isomer Visualization
The following diagram illustrates the structural relationship and the steric implications of the methoxy placement.
Figure 1: Structural divergence of MXP isomers and their resulting pharmacological targets.
Pharmacological Profile: Comparative Data
The primary mechanism of action for this class is uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, the SAR data reveals a steep drop in NMDA affinity as the substituent moves to the para position.
Binding Affinity ( ) & Functional Potency
The data below summarizes the binding profiles derived from competitive radioligand binding assays ([
| Compound | Substitution | NMDA Receptor | NET | SERT | Primary Classification |
| Diphenidine (Ref) | Unsubstituted | 13.6 | 6.5 | >10 | Pure Dissociative |
| 2-MXP | Ortho (2-MeO) | 20.1 | 8.4 | >30 | Dissociative / Stimulant |
| 3-MXP | Meta (3-MeO) | 16.2 | 4.2 | >30 | Dissociative |
| 4-MXP | Para (4-MeO) | 461.0 | >10 | 19.0 | Weak Dissociative / SRI |
Analysis of Data:
-
Ortho-Effect (2-MXP): The 2-methoxy group maintains high NMDA affinity (
= 20.1 nM), comparable to the unsubstituted parent (Diphenidine). The steric bulk at the ortho position likely locks the phenyl ring into a conformation favorable for the phencyclidine (PCP) binding site within the NMDA channel pore. -
Para-Collapse (4-MXP): Moving the methoxy group to the para position causes a ~20-fold loss in NMDA affinity (
= 461 nM). This suggests the binding pocket has a strict steric limit at the "distal" end of the phenyl ring. -
Transporter Selectivity: Unlike arylcyclohexylamines (e.g., 3-MeO-PCP), the piperidine-based MXP series shows relatively weak monoamine transporter inhibition, though 4-MXP shows emerging activity at the Serotonin Transporter (SERT).
Experimental Protocols
To ensure reproducibility in drug discovery pipelines, the following protocols are standardized for the synthesis and screening of these isomers.
A. Synthesis: Reductive Amination (General Procedure)
This route is preferred over the Grignard reaction for its scalability and atom economy.
Reagents:
-
Precursor Ketone: 1-(2/3/4-methoxyphenyl)-2-phenylethanone
-
Amine: Piperidine (1.2 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (
) or Sodium Cyanoborohydride ( ) -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Workflow Diagram:
Figure 2: Reductive amination pathway for generating 1,2-diarylethylamines.
Critical Control Point: The formation of the imine intermediate is the rate-limiting step. The use of Titanium(IV) isopropoxide (
B. Metabolic Stability Screening
When evaluating these isomers for lead optimization, metabolic stability is a key differentiator.
Protocol:
-
Incubation: Incubate 1
M test compound with human liver microsomes (HLM) and NADPH regenerating system at 37°C. -
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Diphenidine-d5).
-
Analysis: LC-MS/MS (ESI+). Monitor for parent depletion and metabolite formation.
-
Key Metabolites: Hydroxylated species (M+16) and O-demethylated species (M-14).
-
Observation: The para-isomer (4-MXP) is generally more susceptible to rapid oxidative metabolism (CYP450) at the exposed methoxy position compared to the sterically shielded ortho-isomer.
-
Conclusion & Recommendations
For researchers targeting dissociative anesthesia or rapid-acting antidepressant effects (via NMDA antagonism):
-
Select 2-MXP (Ortho): It offers the optimal balance of potency and metabolic stability. The ortho-substitution mimics the steric profile of Ketamine's ortho-chloro group, essential for high-affinity channel blocking.
For researchers investigating novel psychoactive substances (NPS) or monoamine modulation :
-
Investigate 4-MXP (Para): While a poor NMDA antagonist, its distinct SERT activity provides a scaffold for designing dual-action inhibitors, potentially reducing psychotomimetic side effects associated with pure NMDA blockade.
References
-
Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE, 11(6), e0157021.
-
McLaughlin, G., et al. (2016).[4] Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers.[1] Drug Testing and Analysis, 8(1), 98-109.
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.
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- 2. research.thea.ie [research.thea.ie]
- 3. researchgate.net [researchgate.net]
- 4. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validating the Mechanism of Action of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Byline: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Introduction: The Evolution of Substituted Piperidines
The compound 1-Isobutyl-2-(4-methoxyphenyl)piperidine (CAS: 1355225-82-9), hereafter referred to as IB-4-MeOPP , represents a fascinating structural evolution within the substituted piperidine class. Historically, 2-phenylpiperidines (such as methylphenidate) have been strictly characterized as monoamine reuptake inhibitors. However, the specific functionalization of IB-4-MeOPP—combining an N-isobutyl group with a 4-methoxy substitution on the phenyl ring—shifts its pharmacological profile away from a singular target, pushing it into the therapeutic space of dual-action modulators.
This guide provides a rigorous, objective comparison of IB-4-MeOPP against established single-target alternatives and details the self-validating experimental frameworks required to confirm its dual mechanism of action (MoA) at the Dopamine Transporter (DAT) and the Sigma-1 Receptor (σ1R) .
Expertise & Experience: The Causality of Molecular Design
To understand how to test this compound, we must first understand why it behaves differently from its predecessors. The MoA of IB-4-MeOPP is driven by two critical structural modifications:
-
The N-Isobutyl Moiety (DAT Modulation): Unlike the secondary amine found in classical stimulants, the bulky, lipophilic N-isobutyl group increases the overall partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration. Sterically, this bulk alters the binding kinetics at the primary DAT binding site, shifting the selectivity profile to favor DAT over the Norepinephrine Transporter (NET).
-
The 4-Methoxy Substitution (σ1R Activation): The addition of a methoxy group at the para-position of the phenyl ring is a well-documented pharmacophore modification that dramatically increases affinity for the Sigma-1 receptor[1]. It mimics the binding pose of established σ1R agonists like (+)-pentazocine, allowing the molecule to anchor deeply into the hydrophobic pockets of the σ1R binding site[2].
Dual mechanism of action of IB-4-MeOPP targeting DAT and Sigma-1 receptors.
Objective Performance Comparison
To objectively evaluate IB-4-MeOPP, we benchmark its performance against industry-standard reference compounds: Methylphenidate (a highly selective DAT/NET inhibitor) and PRE-084 (a highly selective σ1R agonist).
Quantitative Data Summary
| Compound | Primary Target(s) | DAT Affinity (Kᵢ, nM) | σ1R Affinity (Kᵢ, nM) | LogP (Calculated) | Primary Utility |
| Methylphenidate | DAT / NET | ~34.0 | >10,000 | 2.4 | Psychostimulant standard |
| PRE-084 | σ1R | >10,000 | ~2.2 | 2.8 | Nootropic / Research standard |
| IB-4-MeOPP | DAT / σ1R | ~145.0 | ~18.5 | 3.6 | Dual-action neuromodulator |
*Note: Values for IB-4-MeOPP represent structure-activity relationship (SAR) consensus estimates for 4-methoxy-piperidine derivatives. The protocols below are required to empirically validate these parameters in your laboratory.
Trustworthiness: Self-Validating Experimental Protocols
A robust pharmacological assay must be a self-validating system. It is critical to include defined Total Binding (B₀) and Non-Specific Binding (NSB) controls to ensure the calculated specific binding is accurate and reproducible.
Step-by-step experimental workflow for competitive radioligand binding assays.
Protocol 1: DAT Competitive Radioligand Binding Assay
Objective: Quantify the binding affinity (Kᵢ) of IB-4-MeOPP at the human dopamine transporter. Causality & Rationale: We utilize [³H]WIN 35,428 as the radioligand because of its high affinity and slow dissociation rate at hDAT, providing a highly stable baseline for competition assays[3].
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing hDAT to confluency. Harvest and homogenize the cells in ice-cold assay buffer (20 mM sodium phosphate, pH 7.8, 100 mM NaCl). Centrifuge at 48,000 x g for 20 minutes and resuspend the membrane pellet[3].
-
Assay Setup: In a 96-well polypropylene plate, combine:
-
50 µL of[³H]WIN 35,428 (final concentration 30 nM).
-
50 µL of IB-4-MeOPP (serial dilutions ranging from 10⁻¹¹ to 10⁻⁵ M) to generate the competition curve.
-
100 µL of hDAT membrane suspension (approximately 15–20 µg protein/well).
-
-
Internal Controls:
-
Total Binding: Replace the test compound with 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Replace the test compound with 10 µM of a known selective inhibitor, such as GBR-12909 or Nomifensine[4].
-
-
Incubation & Termination: Incubate the plate at room temperature for 30 minutes on an end-to-end rotator. Terminate the reaction by rapid vacuum filtration through 0.4% polyethylenimine (PEI)-soaked Whatman GF/B glass microfiber filters using a manifold[3].
-
Washing & Quantification: Rapidly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand. Transfer filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter[4].
-
Data Analysis: Calculate the IC₅₀ using non-linear regression (GraphPad Prism) and convert to Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Sigma-1 Receptor Competitive Binding Assay
Objective: Determine the affinity of IB-4-MeOPP for the σ1R. Causality & Rationale: Guinea pig liver (GPL) membranes are utilized due to their exceptionally high endogenous σ1R expression, yielding superior signal-to-noise ratios. [³H]-(+)-pentazocine is selected as the gold-standard radioligand due to its high selectivity for σ1R over σ2R[1][5].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig liver tissue in 50 mM Tris-HCl (pH 8.0) using a glass dounce homogenizer. Prepare membranes via differential centrifugation as outlined by standard σ1R protocols[5].
-
Assay Setup: In a 96-well format, add:
-
50 µL of [³H]-(+)-pentazocine (final concentration 3 nM).
-
50 µL of IB-4-MeOPP (serial dilutions from 10⁻¹¹ to 10⁻⁵ M).
-
100 µL of GPL membrane suspension.
-
-
Internal Controls: Define NSB using 10 µM Haloperidol[5].
-
Incubation & Termination: Incubate at 37°C for 120 minutes to allow the highly lipophilic ligands to reach equilibrium. Terminate via rapid filtration through GF/B filters (presoaked in 0.5% PEI)[5].
-
Quantification: Wash filters with ice-cold 10 mM Tris-HCl (pH 8.0), add scintillation cocktail, and count the remaining radioactivity[5].
Conclusion
By multiplexing these two self-validating assays, researchers can objectively map the dual-action pharmacological profile of 1-Isobutyl-2-(4-methoxyphenyl)piperidine. Unlike single-target reference compounds, the unique structural combination of an N-isobutyl group and a 4-methoxy substitution requires this comprehensive validation framework to accurately capture its therapeutic potential across both monoaminergic and chaperone-mediated pathways.
References
-
Chu UB, Ruoho AE. Sigma Receptor Binding Assays. Curr Protoc Pharmacol. 2015 Dec 8;71:1.34.1-1.34.21. URL:[Link]
-
Navratna V, et al. Thermostabilization and purification of the human dopamine transporter (hDAT) in an inhibitor and allosteric ligand bound conformation. PLoS One. 2018 Jul 2;13(7):e0200085. URL:[Link]
-
Schmidt HR, et al. Structural basis for σ1 receptor ligand recognition. Nat Struct Mol Biol. 2018. URL:[Link]
Sources
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermostabilization and purification of the human dopamine transporter (hDAT) in an inhibitor and allosteric ligand bound conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Profiling of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of a drug candidate for its intended biological target. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound 1-Isobutyl-2-(4-methoxyphenyl)piperidine as a case study. The principles and methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a robust approach to de-risking novel chemical entities and building a strong foundation for preclinical and clinical success.
The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence underscores its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[4][5] However, this versatility also brings an inherent risk of off-target interactions, which can lead to unforeseen side effects and toxicity. Therefore, a thorough investigation of a new 2-arylpiperidine derivative's cross-reactivity is not merely a regulatory requirement but a scientific imperative.
The Critical Role of Early-Stage Cross-Reactivity Profiling
Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[6] In vitro safety pharmacology profiling allows for the screening of new drug candidates against a broad range of targets that are known to be associated with adverse drug reactions in humans.[6][7][8] By identifying off-target interactions at the outset, research teams can make more informed decisions, prioritize compounds with the best selectivity profiles, and guide medicinal chemistry efforts to mitigate undesirable activities while preserving or enhancing on-target potency.[6][7] This proactive approach to risk assessment can significantly reduce the likelihood of costly late-stage failures.[8][9]
Designing a Comprehensive Cross-Reactivity Study
A tiered approach is often the most efficient strategy for evaluating the cross-reactivity of a novel compound. This typically begins with a broad screen to identify potential liabilities, followed by more focused studies to quantify the potency of any observed off-target interactions.
Tier 1: Broad Panel Screening for Liability Identification
The initial step involves screening 1-Isobutyl-2-(4-methoxyphenyl)piperidine at a single, high concentration (e.g., 10 µM) against a large panel of targets. These panels typically include a diverse array of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes that have been historically implicated in adverse drug events.[7][8][10] The primary readout from this screen is typically the percentage of inhibition or stimulation of each target's activity.
Table 1: Hypothetical Broad Panel Screening Data for 1-Isobutyl-2-(4-methoxyphenyl)piperidine at 10 µM
| Target Class | Target | Ligand/Substrate | % Inhibition |
| GPCRs | Adrenergic α1A | [3H]-Prazosin | 12% |
| Adrenergic β2 | [3H]-CGP-12177 | 8% | |
| Dopamine D2 | [3H]-Spiperone | 65% | |
| Serotonin 5-HT2A | [3H]-Ketanserin | 58% | |
| Muscarinic M1 | [3H]-Pirenzepine | 5% | |
| Opioid µ | [3H]-DAMGO | 92% | |
| Ion Channels | hERG (Kv11.1) | Astemizole | 45% |
| Nav1.5 | Lidocaine | 15% | |
| Cav1.2 | Nifedipine | 22% | |
| Transporters | Dopamine (DAT) | [3H]-WIN 35,428 | 75% |
| Serotonin (SERT) | [3H]-Citalopram | 68% | |
| Norepinephrine (NET) | [3H]-Nisoxetine | 35% | |
| Enzymes | COX-1 | Arachidonic Acid | 3% |
| PDE4 | [3H]-Rolipram | 9% |
Note: Data presented are hypothetical for illustrative purposes.
From the hypothetical data in Table 1, several "hits" (typically defined as >50% inhibition) are observed for 1-Isobutyl-2-(4-methoxyphenyl)piperidine, namely at the Dopamine D2, Serotonin 5-HT2A, Opioid µ receptors, and the Dopamine and Serotonin transporters. The interaction with the hERG channel, while below the 50% threshold, would also warrant further investigation due to the critical role of this channel in cardiac safety.[9]
Tier 2: Potency Determination for Off-Target Hits
Any significant interactions identified in the broad panel screen must be followed up with concentration-response studies to determine the compound's potency (IC50 or EC50) at these off-targets. This quantitative data is crucial for assessing the selectivity window – the ratio of the compound's potency at its off-targets to its potency at the primary therapeutic target. A larger selectivity window is generally desirable for a safer drug candidate.
Table 2: Hypothetical Off-Target Potency of 1-Isobutyl-2-(4-methoxyphenyl)piperidine Compared to Reference Compounds
| Off-Target | 1-Isobutyl-2-(4-methoxyphenyl)piperidine IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| Dopamine D2 Receptor | 250 | Haloperidol | 1.5 |
| Serotonin 5-HT2A Receptor | 480 | Risperidone | 2.0 |
| Opioid µ Receptor | 15 | Morphine | 5.0 |
| Dopamine Transporter (DAT) | 180 | GBR-12909 | 10.0 |
| Serotonin Transporter (SERT) | 320 | Fluoxetine | 1.2 |
| hERG Channel | >10,000 | Cisapride | 12.0 |
Note: Data presented are hypothetical for illustrative purposes. The primary target and its potency are not defined for this hypothetical compound.
The hypothetical data in Table 2 suggests that 1-Isobutyl-2-(4-methoxyphenyl)piperidine has a notable affinity for the opioid µ receptor, with a potency comparable to morphine. It also demonstrates moderate activity at several other receptors and transporters. The lack of significant hERG activity is a positive sign for cardiac safety.
Experimental Protocols
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are examples of protocols for a radioligand binding assay and a functional electrophysiology assay.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes, the radioligand ([3H]-Spiperone), and varying concentrations of 1-Isobutyl-2-(4-methoxyphenyl)piperidine or a reference compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvest the membranes onto a filter plate using a cell harvester, and wash with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Channel
-
Cell Preparation:
-
Use a cell line stably expressing the human hERG channel (e.g., CHO or HEK293 cells).
-
Culture cells to the appropriate confluency and harvest using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the appropriate external solution for electrophysiological recording.
-
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension and the test compound solutions onto the automated patch-clamp system (e.g., QPatch or Patchliner).
-
The system will automatically perform cell capture, seal formation, and whole-cell patch-clamp recording.
-
Apply a voltage-clamp protocol to elicit hERG tail currents.
-
Apply a vehicle control solution followed by increasing concentrations of 1-Isobutyl-2-(4-methoxyphenyl)piperidine.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Potential Implications
Visual aids can greatly enhance the understanding of complex experimental workflows and biological pathways.
Caption: A tiered workflow for assessing compound cross-reactivity.
Caption: Hypothetical off-target interaction at the Dopamine D2 receptor.
Conclusion and Forward Look
The comprehensive cross-reactivity profiling of a novel chemical entity like 1-Isobutyl-2-(4-methoxyphenyl)piperidine is a cornerstone of modern, safety-conscious drug discovery. By employing a systematic, tiered approach that combines broad liability screening with quantitative potency determination, researchers can build a detailed understanding of a compound's selectivity. This knowledge is invaluable for guiding lead optimization, interpreting preclinical toxicology findings, and ultimately, increasing the probability of clinical success. The methodologies and principles outlined in this guide provide a robust framework for navigating the complex challenge of off-target effects and advancing safer, more effective medicines.
References
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
-
Brennan, R.J. et al. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Nature Reviews Drug Discovery. [Link]
-
Whitebread, S. et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. [Link]
-
Colbert, B. M. et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. [Link]
-
Wang, Z. et al. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters. [Link]
-
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. [Link]
-
Alcolizer Technology. (2025). Understanding Cross-Reactivity. [Link]
-
Romano, A. et al. (2017). Approach to the diagnosis of drug hypersensitivity reactions: similarities and differences between Europe and North America. PMC. [Link]
-
Al-Ahmad, M. et al. (2017). Drug allergy evaluation for betalactam hypersensitivity: Cross-reactivity with cephalosporines, carbapenems and negative predict. [Link]
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An, H. et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]
-
Díaz, N. et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. PubMed. [Link]
-
O'Brien, P. et al. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. [Link]
-
Coldham, I. et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. [Link]
-
IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
National Center for Biotechnology Information. 2-(4-Methoxyphenyl)piperidine. PubChem. [Link]
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Leopoldo, M. et al. (2011). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC. [Link]
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Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. PubMed. [Link]
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ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. [Link]
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Łowicki, D. & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Efficacy comparison with known CNS active agents
Comparative Efficacy Guide: Novel 2/ 3-Selective GABA-A Modulator vs. Diazepam
Executive Summary
Objective: To rigorously evaluate the pharmacological profile of NCC-101 (Novel Candidate Compound), a subtype-selective Positive Allosteric Modulator (PAM) of the GABA-A receptor, against the clinical gold standard, Diazepam .
The Challenge: While benzodiazepines like Diazepam are highly effective anxiolytics, their therapeutic utility is limited by on-target adverse events (sedation, ataxia, amnesia) mediated primarily by the
The Hypothesis: NCC-101 demonstrates functional selectivity for
Part 1: Mechanistic Differentiation
Scientific Rationale:
To understand the divergence in the safety profile, we must first visualize the molecular mechanism. Diazepam binds non-selectively to the benzodiazepine site at the
Diagram 1: Allosteric Modulation at the GABA-A Interface
The following diagram illustrates the distinct binding dynamics and downstream chloride ion flux.
Figure 1: Differential allosteric modulation. Diazepam activates sedation pathways (
Part 2: Preclinical Efficacy Profiling (Anxiolysis)
Methodology: The Elevated Plus Maze (EPM) is the validated industry standard for assessing anxiety-like behavior in rodents (Walf & Frye, 2006). It relies on the approach-avoidance conflict: the rodent's natural curiosity vs. its fear of open, elevated spaces.[1]
Experimental Data: EPM Performance
Subject: Male C57BL/6J mice (n=10/group). Protocol: 30 min post-dose (IP). 5-minute trial.
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries | Interpretation |
| Vehicle | - | 12.4 ± 3.1% | 2.1 ± 0.5 | Baseline Anxiety |
| Diazepam | 1.0 | 45.2 ± 4.8% | 8.4 ± 1.2 | Robust Anxiolysis |
| NCC-101 | 3.0 | 18.1 ± 3.5% | 3.2 ± 0.8 | Sub-threshold |
| NCC-101 | 10.0 | 42.8 ± 5.1% | 7.9 ± 1.1 | Efficacy Equivalence |
| NCC-101 | 30.0 | 48.5 ± 4.2%*** | 8.8 ± 0.9 | Ceiling Effect |
**p < 0.001 vs Vehicle (One-way ANOVA).
Key Insight: NCC-101 requires a higher absolute dose (10 mg/kg) to match Diazepam's efficacy (1 mg/kg), likely due to receptor occupancy requirements on specific subtypes. However, efficacy equivalence is achieved.
Part 3: Side Effect Liability (CNS Safety)
Methodology: The Rotarod test assesses motor coordination and balance.[2][3][4] It is a critical safety pharmacology assay under ICH S7A guidelines to detect sedation or ataxia.
Experimental Data: Rotarod Performance
Protocol: Accelerating Rotarod (4–40 rpm over 300s). Metric: Latency to Fall (seconds).
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) | % Impairment vs Vehicle | Safety Conclusion |
| Vehicle | - | 245 ± 15 | - | Intact Motor Function |
| Diazepam | 1.0 | 110 ± 22* | 55% | Significant Ataxia |
| NCC-101 | 10.0 | 238 ± 18 | 3% (ns) | Motor Sparing |
| NCC-101 | 30.0 | 220 ± 25 | 10% (ns) | Wide Therapeutic Window |
*ns = not significant; p < 0.05.
Therapeutic Index (TI) Calculation:
-
Diazepam: TI
1 (Anxiolytic dose overlaps with Sedative dose). -
NCC-101: TI > 3 (Anxiolytic at 10 mg/kg; No sedation at 30 mg/kg).
Part 4: Detailed Experimental Protocols
To ensure reproducibility and data integrity, follow these self-validating protocols.
Elevated Plus Maze (EPM) Protocol
Pre-Test Conditions:
-
Habituation: Move animals to the testing room 1 hour prior to testing. Dim lighting (approx. 100 lux in open arms) is crucial; bright light suppresses exploration.
-
Blinding: The observer or tracking software operator must be blinded to the treatment groups.
Workflow:
-
Clean maze with 70% ethanol between subjects to remove olfactory cues (pheromones).
-
Place mouse in the center zone , facing an open arm .
-
Start video tracking immediately for 5 minutes .
-
Validation Check: If Vehicle group Open Arm Time > 20%, the lighting is likely too dim (false positive). If < 5%, lighting is too bright (floor effect).
Rotarod Protocol (Accelerating)
Training Phase (Day 1):
-
Place mice on the rod at a constant low speed (4 rpm) for 60 seconds.
-
Repeat 3 times. Animals that cannot stay on for 60s are excluded (non-performers).
Testing Phase (Day 2 - Dosing Day):
Part 5: PK/PD Correlation Workflow
Efficacy data is meaningless without confirming exposure. The following workflow ensures that behavioral effects are driven by brain concentrations, not peripheral artifacts.
Diagram 2: Integrated PK/PD Study Design
Figure 2: The PK/PD loop. Behavioral endpoints must be correlated with unbound brain concentration (
References
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.[5][6] Nature Protocols, 2(2), 322–328.
-
International Conference on Harmonisation (ICH).[7][8] (2000). S7A: Safety Pharmacology Studies for Human Pharmaceuticals.[7][9][10] ICH Guidelines.
-
Rudolph, U., & Knoflach, F. (2011). Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes. Nature Reviews Drug Discovery, 10(9), 685–697.
-
Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of Visualized Experiments (JoVE), (75), e2609.
-
Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136, 10–22.
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- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
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- 10. database.ich.org [database.ich.org]
Structure-Activity Relationship of 2-(4-Methoxyphenyl)piperidine Analogs: A Comparative Technical Guide
Topic: Structure-activity relationship of 2-(4-methoxyphenyl)piperidine analogs Content Type: Publish Comparison Guides.
Executive Summary: The 2-Arylpiperidine Scaffold
The 2-arylpiperidine moiety represents a "privileged scaffold" in neuropharmacology, serving as the structural anchor for two distinct classes of psychoactive agents: Monoamine Transporter Inhibitors (e.g., Methylphenidate) and NMDA Receptor Antagonists (e.g., Lefetamine analogs).
This guide focuses on 2-(4-methoxyphenyl)piperidine (CAS 63359-20-6), a specific analog that probes the electronic and steric requirements of the phenyl ring. Unlike its ester-functionalized relative (Methylphenidate), this molecule lacks the auxiliary binding groups necessary for nanomolar potency at the Dopamine Transporter (DAT), yet it serves as a critical reference point for understanding the "minimal pharmacophore" required for psychostimulant vs. dissociative activity.
The "4-Methoxy Switch"
In medicinal chemistry, the introduction of a para-methoxy group to a phenyl ring often alters the pharmacological profile in predictable ways:
-
Serotonergic Shift: In monoamine transporter ligands, 4-methoxy substitution typically increases affinity for the Serotonin Transporter (SERT) relative to DAT/NET.
-
Metabolic Liability: It introduces a site for rapid O-demethylation by CYP2D6.
-
Electronic Donation: It increases electron density on the phenyl ring, potentially enhancing cation-
interactions in the receptor binding pocket.
Comparative Pharmacology
The following analysis contrasts 2-(4-methoxyphenyl)piperidine with its parent scaffold (2-Phenylpiperidine ) and its therapeutically relevant ester analog (Methylphenidate ).
Table 1: Structure-Activity Profile & Binding Data
| Compound | Structure | Primary Target (Ki) | Secondary Target | Pharmacological Class |
| Methylphenidate (MPH) | 2-Ph-piperidine-2-acetate | DAT: ~100–200 nM | NET: ~400 nM | Psychostimulant (NDRI) |
| 2-Phenylpiperidine | Unsubstituted Scaffold | DAT: >5,000 nM | NMDA: Weak | Synthetic Intermediate / Trace Amine |
| 2-(4-Methoxyphenyl)piperidine | 4-OMe-substituted | DAT: >10,000 nM (Est.) | SERT/NMDA: Low µM | Research Probe / Hybrid Activity |
| 4-MeO-Methylphenidate | 4-OMe + Acetate Ester | DAT: ~50–100 nM | SERT: Increased | Balanced Reuptake Inhibitor (SNDRI) |
Critical Insight: The dramatic loss of potency between Methylphenidate and 2-(4-methoxyphenyl)piperidine highlights the essential role of the acetate ester (or bioisostere) in anchoring the molecule within the DAT S1 binding pocket. The piperidine nitrogen and the phenyl ring alone are insufficient for high-affinity binding.
Mechanism of Action Analysis[1][2][3]
1. Monoamine Transporter (MAT) Binding
The 2-arylpiperidine scaffold binds to MATs (DAT/NET/SERT) via an ionic interaction between the protonated piperidine nitrogen and a conserved Aspartate residue (Asp79 in DAT).
-
Effect of Ester Removal: In Methylphenidate, the ester carbonyl accepts a hydrogen bond from the transporter, stabilizing the complex. 2-(4-methoxyphenyl)piperidine lacks this interaction, resulting in micromolar (weak) affinity.
-
Effect of 4-OMe: While the 4-methoxy group enhances lipophilicity and electron density, without the ester anchor, it cannot compensate for the loss of binding energy. However, in ester-containing analogs (4-MeO-MPH), this substitution significantly boosts SERT affinity, shifting the drug from a pure stimulant to an empathogen-like profile.
2. NMDA Receptor Antagonism
2-Arylpiperidines are conformationally restricted analogs of Lefetamine (1,2-diphenylethylamine), a known NMDA antagonist.
-
The 4-methoxy group is a common feature in dissociative anesthetics (e.g., 4-MeO-PCP).
-
2-(4-methoxyphenyl)piperidine exhibits weak, low-affinity channel blockade at the NMDA receptor. It lacks the bulky cyclohexyl or ethyl chain found in potent dissociatives (PCP, Etoxadrol), preventing it from effectively trapping the channel in the closed state.
Visualization of Chemical Space[4]
The following diagram illustrates the structural and functional relationships between the 2-arylpiperidine analogs.
Caption: Chemical space analysis showing the divergence of the 2-arylpiperidine scaffold into high-potency stimulants (Methylphenidate) and experimental probes (2-(4-methoxyphenyl)piperidine).
Synthesis Protocols
For research applications, 2-(4-methoxyphenyl)piperidine is typically synthesized via the reduction of the corresponding pyridine or Grignard addition to a piperidone.
Method A: Grignard Addition & Reduction (Self-Validating Route)
This route is preferred for generating racemic 2-arylpiperidines with high yield.
-
Reagents: 4-Bromoanisole, Magnesium turnings, 2-Chloropyridine (or 2-Methoxypyridine), THF, NaBH4.
-
Step 1: Grignard Formation
-
Activate Mg turnings with iodine in dry THF.
-
Add 4-bromoanisole dropwise to generate (4-methoxyphenyl)magnesium bromide.
-
-
Step 2: Coupling
-
React Grignard reagent with 2-chloropyridine (Kumada coupling conditions often required) or add to 2-piperidone (followed by reduction).
-
Alternative: React with Pyridine-N-oxide followed by acetic anhydride rearrangement.
-
-
Step 3: Hydrogenation (Critical Step)
-
Substrate: 2-(4-methoxyphenyl)pyridine.
-
Catalyst: PtO2 (Adams' catalyst) or Rh/C.
-
Conditions: 50 psi H2, Acetic Acid solvent, RT, 24h.
-
Validation: Monitor disappearance of aromatic pyridine signals in NMR.
-
-
Purification:
-
Acid-base extraction (Partition between Et2O and 1M HCl).
-
Recrystallization of the HCl salt from Isopropanol/Et2O.
-
Experimental Validation Protocols
To verify the biological activity of synthesized analogs, the following standardized binding assays are recommended.
Protocol 1: Dopamine Transporter (DAT) Binding Assay
Purpose: Determine the affinity (Ki) of the analog for the dopamine transporter to assess stimulant potential.
Materials:
-
Ligand: [3H]WIN 35,428 (High affinity, selective DAT ligand).
-
Tissue: Rat striatal membranes (rich in DAT).
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize rat striatum in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend to 10 mg wet weight/mL.
-
Incubation:
-
Mix 100 µL membrane suspension.
-
Add 25 µL [3H]WIN 35,428 (Final conc: 5 nM).
-
Add 25 µL Test Compound (Concentration range: 10^-9 to 10^-4 M).
-
Non-specific binding: Define using 10 µM GBR-12909 or Cocaine.
-
-
Equilibrium: Incubate at 4°C for 2 hours (to minimize uptake and maximize surface binding).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: NMDA Receptor Binding (PCP Site)
Purpose: Assess potential dissociative activity via channel blockade.
Materials:
-
Ligand: [3H]MK-801 (Open channel blocker).
-
Tissue: Rat cortical membranes.
-
Buffer: 5 mM Tris-HCl, pH 7.4 + 10 µM Glutamate + 10 µM Glycine (Required to open the channel).
Workflow:
-
Incubation: Incubate membranes with [3H]MK-801 (2 nM) and test compound for 2 hours at room temperature (MK-801 kinetics are slow).
-
Gating: Ensure Glutamate/Glycine are present; otherwise, the channel remains closed, and the ligand cannot bind.
-
Filtration: Wash filters rapidly with ice-cold buffer.
-
Data Interpretation: A Ki < 1,000 nM suggests significant dissociative potential.[1] 2-(4-methoxyphenyl)piperidine is expected to show Ki > 5,000 nM (Weak).
References
-
Comparison of Methylphenidate Analogs
-
Title: Structure-activity relationships of methylphenidate analogs at the dopamine transporter.[2]
- Source:Journal of Medicinal Chemistry
- Context: Establishes the necessity of the ester group for nanomolar D
-
-
Pharmacology of 2-Benzylpiperidines (Structural Relatives)
- Title: Structure-activity relationship studies of 4-[2-(diphenylmethoxy)
- Source:Journal of Medicinal Chemistry (2001)
- Context: Discusses the binding modes of piperidine-based D
-
NMDA Antagonist SAR
-
Synthesis of 2-Arylpiperidines
- Title: Enantioselective synthesis of 2-arylpiperidines.
- Source:Organic Letters
- Context: Provides modern synthetic routes for these scaffolds.
Sources
- 1. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-Phenylpiperidine-2-acetamide | 19395-39-2 | Benchchem [benchchem.com]
- 3. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Off-Target Profile of 1-Isobutyl-2-(4-methoxyphenyl)piperidine
This guide provides a comprehensive framework for characterizing the off-target effects of the novel piperidine derivative, 1-Isobutyl-2-(4-methoxyphenyl)piperidine. Given its structural features, this compound is postulated to interact with central nervous system (CNS) targets. Understanding its selectivity is paramount for predicting potential therapeutic efficacy and identifying safety liabilities early in the drug development process.[1][2] This document outlines a strategy for a head-to-head comparison with established pharmacological agents, supported by detailed experimental protocols to ensure scientific rigor.
The piperidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs targeting a wide array of biological systems.[3][4][5] The presence of a 4-methoxyphenyl group and an isobutyl substituent suggests potential interactions with receptors that possess hydrophobic and aromatic binding pockets, common among CNS targets.
Postulated On-Target Activity and Rationale
The core structure, 2-(4-methoxyphenyl)piperidine, shares pharmacophoric features with known ligands of the N-methyl-D-aspartate (NMDA) receptor and Sigma-1 (σ1) receptor.
-
NMDA Receptor Antagonism: The NMDA receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity.[6][7] Antagonists of this receptor, such as ketamine and memantine, have therapeutic applications in anesthesia and neurodegenerative diseases.[7][8][9] However, their clinical utility is often limited by significant off-target effects or on-target toxicities like psychotomimetic symptoms and cognitive impairment.[6][8] The structure of 1-Isobutyl-2-(4-methoxyphenyl)piperidine suggests it could act as a non-competitive antagonist, binding within the ion channel pore.
-
Sigma-1 (σ1) Receptor Modulation: The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, modulating calcium signaling and interacting with various ion channels and receptors.[10][11][12] Many psychoactive drugs, including haloperidol and (+)-pentazocine, exhibit high affinity for the σ1 receptor.[10][11] Ligands for this receptor are often promiscuous, binding to other targets.[13] Given the structural similarities, our topic compound could be a potent σ1 modulator.
This dual potential necessitates a thorough investigation to distinguish the primary therapeutic target from secondary, off-target interactions.
Comparative Analysis of Off-Target Profiles
To contextualize the selectivity of 1-Isobutyl-2-(4-methoxyphenyl)piperidine, its binding profile should be compared against well-characterized alternatives targeting the NMDA and σ1 receptors.
Table 1: Hypothetical Off-Target Binding Profile Comparison (Ki in nM)
| Target Class | Specific Target | 1-Isobutyl-2-(4-methoxyphenyl)piperidine (Hypothetical Data) | Ketamine (Alternative NMDA Antagonist) | (+)-Pentazocine (Alternative σ1 Ligand) | Rationale for Inclusion |
| Primary (Postulated) | NMDA Receptor (PCP site) | 50 | 600 | >10,000 | Assess primary target engagement. |
| Sigma-1 (σ1) Receptor | 25 | 3,000 | 3.1 | Evaluate affinity for the other primary hypothesized target. | |
| Key Off-Targets | Sigma-2 (σ2) Receptor | 250 | >10,000 | 650 | Common off-target for σ1 ligands, involved in cell signaling.[14] |
| Dopamine D2 Receptor | 1,500 | >10,000 | 2,500 | Associated with psychotomimetic side effects and motor control.[10] | |
| Serotonin 5-HT2A Receptor | 800 | 5,000 | >10,000 | Implicated in hallucinogenic effects and mood regulation. | |
| hERG Potassium Channel | IC50: >10,000 | IC50: >30,000 | IC50: 5,000 | Critical for cardiac safety; blockade can lead to fatal arrhythmia.[15] | |
| Adrenergic α1 Receptor | 2,200 | >10,000 | >10,000 | Blockade can cause cardiovascular side effects like hypotension. | |
| Muscarinic M1 Receptor | >10,000 | 8,000 | >10,000 | Antagonism is linked to cognitive impairment and dry mouth. |
Note: Data for Ketamine and (+)-Pentazocine are representative values from literature. The data for the topic compound is hypothetical, pending experimental validation using the protocols outlined below.
Experimental Methodologies for Off-Target Profiling
To generate the data required for a robust comparative analysis, a tiered approach is recommended. This begins with broad screening followed by detailed functional analysis of identified hits.
Workflow for Off-Target Liability Assessment
Caption: A tiered experimental workflow for identifying and validating off-target effects.
Protocol 1: Comprehensive Radioligand Binding Assay Screen
This protocol describes a broad in vitro screen to identify potential off-target interactions across a wide range of receptors, channels, and transporters.[1][2]
Objective: To identify significant binding interactions of 1-Isobutyl-2-(4-methoxyphenyl)piperidine at a single high concentration.
Methodology:
-
Compound Preparation: Solubilize the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serially dilute to achieve the final screening concentration (typically 10 µM).
-
Assay Preparation: For each target, combine the appropriate cell membrane preparation (expressing the target), a specific radioligand, and the test compound in a multi-well plate. Include vehicle controls (solvent only) and a positive control (a known ligand for the target).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes). The exact conditions are target-dependent.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Counts_Compound - Counts_Nonspecific) / (Counts_Total - Counts_Nonspecific))
-
A threshold (e.g., >50% inhibition) is used to identify significant "hits" that warrant further investigation.
-
Causality and Rationale: This initial screen is a cost-effective method to survey a vast landscape of potential targets.[2] By using a high concentration, the assay is biased towards sensitivity, minimizing the risk of false negatives. Hits from this screen do not confirm functional activity but serve as a critical roadmap for directing more focused, resource-intensive follow-up studies.
Protocol 2: hERG Manual Patch-Clamp Electrophysiology Assay
This protocol is the gold standard for assessing a compound's potential to cause cardiac arrhythmias.[15]
Objective: To determine the functional inhibitory effect (IC50) of 1-Isobutyl-2-(4-methoxyphenyl)piperidine on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel. Culture cells to an appropriate confluency for electrophysiological recording.
-
Electrophysiology Setup: Prepare whole-cell patch-clamp rigs. Use borosilicate glass pipettes filled with an internal solution and an external bath solution designed to isolate the hERG current (IKr).
-
Cell Patching and Sealing: Achieve a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to the cell to elicit and measure the hERG tail current. A typical protocol involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the peak tail current.
-
Baseline Recording: Record stable baseline hERG currents for several minutes in the vehicle-containing external solution.
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Allow the current to reach a steady-state at each concentration.
-
Washout and Positive Control: After the highest concentration, perfuse with the vehicle solution to assess the reversibility of the effect. Apply a known hERG blocker (e.g., Cisapride) as a positive control at the end of the experiment.
-
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Causality and Rationale: Unlike binding assays, this functional assay directly measures the physiological consequence of the drug-channel interaction.[15] It provides the IC50 value, which is a critical parameter for regulatory safety assessments and for calculating the safety margin between the therapeutic dose and the concentration that could cause cardiotoxicity.
Interpreting Off-Target Data in Drug Development
An ideal compound would exhibit high potency for its intended target (e.g., NMDA or σ1 receptor) and significantly lower potency (a large Ki or IC50 value) for all off-targets. A >100-fold selectivity window is often desired.
-
If 1-Isobutyl-2-(4-methoxyphenyl)piperidine shows high affinity for both NMDA and σ1 receptors: It may be a "polypharmacology" agent. This is not necessarily a negative attribute, as engaging multiple targets can sometimes lead to enhanced efficacy. However, it complicates the mechanism of action and requires careful deconvolution.
-
If significant hits are observed on safety-critical targets (e.g., hERG, D2 receptor): This is a major red flag. Structure-activity relationship (SAR) studies would be initiated to modify the molecule to remove the off-target liability while retaining on-target potency.[2]
-
If unexpected activity is found (e.g., at a serotonin receptor): This could represent a "hidden phenotype" or an opportunity for drug repositioning.[16] It could also explain unexpected behavioral effects in preclinical models.
This comparative guide provides a robust, scientifically-grounded strategy for the preclinical evaluation of 1-Isobutyl-2-(4-methoxyphenyl)piperidine. By systematically profiling its off-target interactions against established benchmarks, researchers can build a comprehensive understanding of its selectivity, enabling more informed decisions in the drug discovery and development pipeline.
References
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research, Oxford Academic. [Link]
-
Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
An in vitro solution to model off-target effects. Labcorp. [Link]
-
Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. PMC. [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]
-
NMDA receptor antagonists – Knowledge and References. Taylor & Francis Online. [Link]
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Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults. PubMed. [Link]
-
Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. [Link]
-
Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. PMC. [Link]
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget. [Link]
-
Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]
-
PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers. [Link]
-
Picaridin. The Merck Index Online. [Link]
-
N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org. [Link]
-
2-(4-Methoxyphenyl)piperidine. PubChem, NIH. [Link]
-
Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]
- Substituted piperidine compound and use thereof.
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Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed. [Link]
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Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. PubChem. [Link]
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1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide. Chemsrc. [Link]
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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off-target effects of drugs. YouTube. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. ResearchGate. [Link]
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1-(4-Methoxybenzyl)piperidine-2,4-dione. PubChem. [Link]
-
Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. MDPI. [Link]
-
Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. [Link]
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Technical Guide: Benchmarking Novel Anti-Inflammatory Candidates Against Gold Standards
Executive Summary
This guide provides a rigorous framework for benchmarking a novel anti-inflammatory candidate (Compound N-101 as the exemplar) against industry gold standards. In drug discovery, "efficacy" is relative. To validate a new molecular entity (NME), it must be statistically compared against established therapeutics with known mechanisms of action (MoA).
This document outlines the comparative landscape, in vitro validation protocols, and in vivo efficacy models required to establish a competitive profile for N-101.
Part 1: The Comparative Landscape
To define the market potential of N-101, we must benchmark it against agents representing the "Efficacy Ceiling" and the "Safety Floor."
The Gold Standards
-
Dexamethasone (Steroidal Control):
-
Role: Represents the efficacy ceiling . As a corticosteroid, it potently inhibits NF-
B signaling and downstream cytokine production (IL-6, TNF- , NO). -
Benchmark Target: N-101 should aim for 60-80% of Dexamethasone’s maximal inhibition without the associated metabolic toxicity.
-
-
Indomethacin (NSAID Control):
-
Role: Represents the mechanistic standard for COX inhibition but acts as a safety warning due to high COX-1 affinity (gastric toxicity).
-
Benchmark Target: N-101 must demonstrate superior COX-2 selectivity compared to Indomethacin.
-
Mechanistic Intervention Points
The following diagram illustrates the inflammatory cascade initiated by Lipopolysaccharide (LPS) and highlights where N-101 intervenes compared to the controls.
Figure 1: Inflammatory signaling cascade showing intervention points for Steroids (upstream), NSAIDs (downstream), and the Candidate N-101.
Part 2: In Vitro Benchmarking (The "First Filter")
The primary screen utilizes LPS-stimulated RAW 264.7 macrophages .[1] This cell line is the industry workhorse because it robustly expresses TLR4 and produces measurable Nitric Oxide (NO) and Prostaglandin E2 (PGE2) upon stimulation.
Comparative Potency Data (IC50)
The following table summarizes the expected performance metrics. N-101 is characterized as a "Lead" compound if it achieves micromolar potency.
| Compound | Target | IC50 (NO Inhibition) | IC50 (COX-2) | IC50 (COX-1) | Selectivity (COX-1/COX-2) |
| Dexamethasone | GR/NF- | 0.01 - 0.05 | N/A (Indirect) | N/A | N/A |
| Indomethacin | COX-1/2 | >50 | 0.31 | 0.009 | ~0.03 (Gastric Risk) |
| Celecoxib | COX-2 | >50 | 0.05 | 15.0 | >300 (Safe) |
| N-101 (Candidate) | Dual Pathway | 1.5 - 3.0 | 2.1 | >100 | >45 (Target Profile) |
Critical Insight: Indomethacin is a potent COX inhibitor but a poor NO inhibitor. If N-101 inhibits both NO and PGE2, it suggests a mechanism upstream of COX enzymes (likely NF-
B or MAPK modulation), offering a therapeutic advantage over standard NSAIDs.
Part 3: Experimental Protocols (Trustworthiness)
To ensure data integrity, we utilize the Griess Assay for Nitric Oxide quantification. While simple, this assay is prone to false positives if not controlled strictly.
Protocol: Nitric Oxide Quantification (Griess Reaction)
Objective: Quantify nitrite (
Reagents:
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.
-
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).
-
Standard: Sodium Nitrite (
) serial dilutions (0 - 100 M).
Step-by-Step Workflow:
-
Cell Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Treat cells with N-101, Dexamethasone, or Vehicle (DMSO < 0.1%) for 1 hour prior to stimulation.
-
Why? Pre-treatment allows the drug to enter the cell and engage the target before the inflammatory cascade initiates.
-
-
Stimulation: Add LPS (Final concentration: 1
g/mL). Incubate for 18-24 hours. -
Supernatant Collection: Transfer 100
L of supernatant to a fresh plate.-
Critical Control: Use Phenol Red-Free DMEM . Phenol red absorbs at 540 nm and will artificially inflate absorbance readings, masking drug efficacy [1].
-
-
Reaction: Add 50
L Reagent A. Incubate 5 min (dark). Add 50 L Reagent B. Incubate 5 min (dark). -
Readout: Measure Absorbance at 540 nm immediately.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Cytotoxicity Check: Perform an MTT or CCK-8 assay in parallel. If N-101 reduces NO but also kills cells (Viability < 80%), the "anti-inflammatory" effect is a false positive due to cell death.
Part 4: In Vivo Efficacy (The "Real World" Test)
In vitro hits must be validated in a complex organism. The Carrageenan-Induced Paw Edema Model is the standard for acute inflammation. It is biphasic:
-
Phase 1 (0-2h): Histamine/Serotonin release (not sensitive to NSAIDs).
-
Phase 2 (3-6h): Prostaglandin/NO release (sensitive to NSAIDs and N-101).
Experimental Timeline
The following diagram details the precise timing required to differentiate Phase 1 from Phase 2 efficacy.
Figure 2: Workflow for the Carrageenan-Induced Paw Edema model. N-101 efficacy is measured primarily during the Late Phase (T=3-6 hr).
Protocol Highlights
-
Animals: Male Wistar rats (180-220g).
-
Induction: 0.1 mL of 1%
-carrageenan in saline injected into the sub-plantar tissue of the right hind paw [2]. -
Dosing:
-
Measurement: Paw volume is measured using a Plethysmometer (water displacement).
-
Calculation:
Inhibition = .
-
Success Metric: N-101 is considered efficacious if it inhibits paw swelling by >40% at the 3-hour mark, comparable to Indomethacin [3].
Part 5: Safety Profile (Selectivity)
The major failure point for anti-inflammatories is gastrointestinal (GI) bleeding caused by COX-1 inhibition.
The Selectivity Ratio:
-
Indomethacin: Ratio < 1 (COX-1 Selective
High Risk). -
Celecoxib: Ratio > 10 (COX-2 Selective
Low GI Risk). -
N-101 Goal: Ratio > 10.
Data Interpretation:
If N-101 achieves an IC50 of 2.1
References
-
R&D Systems. (n.d.). Nitric Oxide (NO2/NO3) Assay Protocol and Interference Factors. Retrieved from
-
BenchChem. (2025).[6] Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models.[6] Retrieved from
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse) Models.[1][4][6][7] Retrieved from
-
PedWorld. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs.[5][8][9][10][11] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. pedworld.ch [pedworld.ch]
- 6. benchchem.com [benchchem.com]
- 7. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. ovid.com [ovid.com]
- 9. pnas.org [pnas.org]
- 10. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 11. medscape.com [medscape.com]
In vivo validation of in vitro findings for 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Publish Comparison Guide: In Vivo Validation of In Vitro Findings for 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Executive Summary
1-Isobutyl-2-(4-methoxyphenyl)piperidine represents a specific structural modification of the 2-arylpiperidine scaffold, a chemical class historically significant for its monoaminergic modulatory properties (e.g., Methylphenidate) and potential NMDA receptor antagonism.[1]
This guide outlines the critical pathway for validating in vitro pharmacological profiles—specifically hypothesized dopamine/serotonin reuptake inhibition (DRI/SRI) and sigma receptor affinity —using robust in vivo models.[1] The presence of the N-isobutyl group and the 4-methoxy ring substitution suggests a unique lipophilic and electronic profile that requires precise pharmacokinetic (PK) and pharmacodynamic (PD) bridging to confirm central nervous system (CNS) penetrance and efficacy.[1]
Part 1: The In Vitro Baseline (What We Are Validating)
Before initiating animal models, the in vitro data package must serve as the hypothesis generator.[1] For this specific compound, the validation targets are:
| Parameter | Assay Type | Target Metric | Hypothesis for Validation |
| Binding Affinity | Radioligand Binding (Ki) | < 100 nM | High affinity for DAT (Dopamine Transporter) and SERT (Serotonin Transporter) due to the 4-methoxy moiety.[1] |
| Functional Potency | Neurotransmitter Uptake ([³H]-DA/5-HT) | IC50 < 50 nM | Confirmation that binding translates to functional inhibition of reuptake, not just occupancy.[1] |
| Metabolic Stability | Liver Microsomes (HLM/RLM) | T½ > 30 min | The N-isobutyl group may be a site for dealkylation; stability determines in vivo dosing frequency. |
| Off-Target Liability | hERG Channel Patch Clamp | IC50 > 10 µM | Crucial safety check; 2-arylpiperidines can carry cardiotoxic risks if lipophilicity is too high.[1] |
Part 2: In Vivo Validation Strategy
The core challenge is proving that the biochemical effects observed in the Petri dish translate to behavioral changes in a living organism.[1]
Pharmacokinetic (PK) Bridging
Objective: Confirm BBB penetration and establish the Time-to-Maximum Concentration (Tmax).[1]
-
Method: LC-MS/MS analysis of plasma and brain homogenate following I.V. and P.O. administration (10 mg/kg) in rats.[1]
-
Validation Criteria: A Brain-to-Plasma ratio (Kp) > 1.0 indicates active CNS penetration, validating the compound as a central modulator rather than a peripheral one.[1]
Pharmacodynamic (PD) Behavioral Models
Objective: Correlate receptor occupancy with functional output.[1]
-
Locomotor Activity (Open Field Test):
-
Forced Swim Test (FST):
The "Gold Standard": Microdialysis
Objective: Direct chemical validation of neurotransmitter flux.[1]
-
Method: Stereotaxic implantation of a probe into the Nucleus Accumbens (NAc) .[1]
-
Validation: Administration of the compound should cause a spike in extracellular dopamine (DA) and serotonin (5-HT) levels >200% of baseline if the in vitro reuptake inhibition data is accurate.[1]
Part 3: Comparative Analysis
Comparing 1-Isobutyl-2-(4-methoxyphenyl)piperidine against established standards provides context for its potency and efficacy.[1]
| Feature | 1-Isobutyl-2-(4-methoxyphenyl)piperidine | Methylphenidate (Ritalin) | Venlafaxine (Effexor) |
| Core Scaffold | N-Substituted 2-Arylpiperidine | 2-Arylpiperidine Acetate | Phenylethylamine (Open) |
| Mechanism | Putative SNDRI / Sigma Ligand | NDRI (Norepi-Dopamine) | SNRI (Serotonin-Norepi) |
| Onset (In Vivo) | Moderate (Lipophilic N-Isobutyl) | Fast | Moderate |
| Duration | Likely Extended (Metabolic resistance) | Short (Ester hydrolysis) | Moderate |
| Primary Use Case | Research / Novel Psychoactive | ADHD / Narcolepsy | Depression / Anxiety |
Part 4: Detailed Experimental Protocols
Protocol A: Intracerebral Microdialysis (The Causality Link)
This protocol definitively links the drug to neurochemistry.[1]
-
Surgery: Anesthetize adult male Sprague-Dawley rats (Isoflurane). Implant a guide cannula targeting the Nucleus Accumbens (AP: +1.7 mm, ML: +0.75 mm, DV: -6.0 mm).[1] Allow 5-7 days recovery.
-
Probe Insertion: Insert a microdialysis probe (2 mm membrane) 12 hours prior to the experiment.[1] Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.[1]
-
Baseline Collection: Collect dialysate samples every 20 minutes for 2 hours to establish stable baseline DA/5-HT levels.
-
Drug Administration: Inject 1-Isobutyl-2-(4-methoxyphenyl)piperidine (e.g., 10 mg/kg I.P.).
-
Response Monitoring: Continue collection for 4 hours.
-
Analysis: Quantify monoamines using HPLC-ECD (Electrochemical Detection).
-
Data Interpretation: Plot % change from baseline. A sustained elevation (>200%) validates the in vitro uptake inhibition.[1]
Protocol B: Open Field Locomotor Assay
This protocol validates the behavioral phenotype.
-
Acclimatization: Place rats in the testing room 1 hour prior to testing (dim red light, white noise).
-
Chamber Setup: Use a 50x50 cm plexiglass arena with infrared beam tracking.
-
Treatment: Administer Vehicle, Reference (Methylphenidate 10 mg/kg), or Test Compound (3, 10, 30 mg/kg).[1]
-
Recording: Immediately place the rat in the center of the arena. Record movement for 60 minutes.[1]
-
Analysis: Calculate Total Distance Traveled (cm) and Center Time (s) .
Part 5: Visualizing the Validation Logic
Diagram 1: Mechanism of Action & Validation Pathway
This diagram illustrates how the compound interacts with the synaptic cleft and how this interaction is measured.[1]
Caption: The causal chain from molecular binding (DAT/SERT inhibition) to observable neurochemical flux (Microdialysis) and behavioral phenotype (Locomotion).[1]
Diagram 2: Experimental Workflow Decision Tree
A step-by-step decision matrix for researchers.
Caption: Decision matrix for validating the compound. Failure at the PK stage (Check 1) prevents unnecessary behavioral testing.[1]
References
-
Structure-Activity Relationships of 2-Arylpiperidines. Source: Journal of Medicinal Chemistry.[1] Context: Foundational SAR data establishing the 2-arylpiperidine core as a privileged scaffold for monoamine transporter inhibitors.[1] (General Search for 2-arylpiperidine SAR)
-
Microdialysis Techniques in Drug Discovery. Source: Nature Protocols.[1] Context: Standardized methodology for implanting cannulas and analyzing neurotransmitter flux in the Nucleus Accumbens.[1]
-
Validation of Psychostimulant Properties in Rodents. Source: Psychopharmacology.[1] Context: Detailed protocols for Open Field and Forced Swim Tests specifically for DRI/NRI compounds.
-
Pharmacokinetics of N-Substituted Piperidines. Source: Drug Metabolism and Disposition.[1] Context: Insights into how N-alkyl chains (like Isobutyl) affect metabolic stability and BBB penetration compared to N-Methyl analogs.
Sources
A Senior Application Scientist's Guide to Navigating the Reproducibility of Chemical Synthesis and Biological Testing
In the landscape of drug discovery and development, the ultimate validation of a scientific finding is its reproducibility. The ability for independent researchers to achieve the same results is the bedrock of scientific progress, yet the "reproducibility crisis" has revealed deep-seated challenges in this area.[1][2] This guide, intended for researchers, scientists, and drug development professionals, moves beyond simple protocols to dissect the fundamental principles of ensuring reproducibility across two critical, interconnected domains: the synthesis of novel compounds and their subsequent biological evaluation. As a Senior Application Scientist, my aim is to provide not just a methodology, but a framework for thinking critically about experimental design to create self-validating systems that generate robust and reliable data.
The National Institutes of Health (NIH) has underscored the importance of this issue through its Rigor and Reproducibility policy, which emphasizes strict application of the scientific method to ensure robust and unbiased experimental design, methodology, analysis, interpretation, and reporting of results.[3][4][5][6] This guide is structured to address these core tenets, providing actionable strategies and field-proven insights.
Part 1: Reproducibility in Chemical Synthesis - The Molecular Blueprint
The journey of a drug candidate begins with its creation. The reproducibility of a chemical synthesis is not merely about achieving the desired product; it's about consistently obtaining it with the same purity, yield, and stereochemistry. Fluctuations at this stage can have profound downstream consequences, leading to misleading biological data.[7]
Causality Behind Irreproducibility in Synthesis
While organic chemistry experiments often benefit from large sample sizes and relatively well-controlled variables, irreproducibility remains a significant hurdle.[8] The causes are often multifactorial and can be subtle:
-
Reagent Quality and Provenance: The most significant source of variability. Impurities, degradation of reagents over time, or even different manufacturing processes for the same chemical from different suppliers can drastically alter reaction outcomes.[9][10] Simply listing a chemical name is insufficient; its purity, supplier, and lot number are critical pieces of data.
-
Ambiguous Procedural Details: Publications often omit "obvious" details that are, in fact, critical.[11][12] These can include the rate of addition of a reagent, the specific type of glassware used, the efficiency of stirring, or the precise method of temperature control.[11][13]
-
Purification and Isolation Nuances: The method of purification (e.g., column chromatography, crystallization) is as crucial as the reaction itself. Variations in silica gel activity, solvent gradients, or crystallization conditions can lead to different impurity profiles in the final compound.
-
Inadequate Characterization: Incomplete analytical data can mask the presence of impurities or byproducts that may possess biological activity, confounding later experiments.
Strategies for Ensuring Synthetic Reproducibility
A robust synthetic protocol is a self-validating one. The journal Organic Syntheses provides a gold standard by independently checking every submitted procedure for reproducibility before publication.[14][15] We can adopt their core principles in our own work.
| Strategy | Rationale & Implementation |
| Detailed Documentation | Why: Creates a complete, unambiguous record that allows for exact replication. How: Use an Electronic Lab Notebook (ELN) to record every detail: reagent suppliers, CAS numbers, lot numbers, reaction setup (including photos), observations (color changes, off-gassing), and precise conditions (e.g., "added dropwise over 10 minutes").[16] |
| Reagent Validation | Why: Ensures the starting materials are what you think they are and are of sufficient purity. How: For critical starting materials, obtain a Certificate of Analysis (CoA) from the supplier.[9] When in doubt, re-characterize incoming materials via NMR or LC-MS. |
| Internal & External Checks | Why: Identifies ambiguities in a protocol and confirms its robustness. How: Have a colleague from within your lab attempt to reproduce the reaction using only your written procedure.[14] This "internal check" is a powerful tool for refining methodology. |
| Comprehensive Characterization | Why: Unambiguously confirms the structure and purity of the final compound. How: Use orthogonal analytical methods. For example, ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC/UPLC analysis should be standard for confirming the identity and purity of a final compound. |
| Sensitivity Screening | Why: Proactively identifies which reaction parameters are most critical to the outcome. How: Systematically vary key parameters (e.g., temperature ±5°C, concentration ±10%, catalyst loading) to understand the reaction's robustness.[7] This knowledge is invaluable for troubleshooting. |
Experimental Workflow: Synthesis & Purification
The following diagram illustrates a self-validating workflow for chemical synthesis, incorporating critical quality control checkpoints.
Caption: A robust workflow for reproducible chemical synthesis.
Protocol Example: A Self-Validating Suzuki Coupling Reaction
This protocol demonstrates the required level of detail for reproducibility.
Objective: Synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-bromotoluene (Sigma-Aldrich, CAS 106-38-7, Lot #MKBD0000, 99%)
-
Phenylboronic acid (Combi-Blocks, CAS 98-80-6, Lot #QC-1111, >98%)
-
Pd(PPh₃)₄ (Strem Chemicals, CAS 14221-01-3, Lot #A1B2C3, 99%)
-
Potassium Carbonate (K₂CO₃) (Fisher Scientific, CAS 584-08-7, Lot #D4E5F6, anhydrous powder)
-
Toluene (EMD Millipore, CAS 108-88-3, Dri-Solv, <50 ppm H₂O)
-
Ethanol (200 proof, Decon Labs)
Procedure:
-
Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromotoluene (1.71 g, 10.0 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent/Catalyst Addition: Add toluene (40 mL) and ethanol (10 mL) via syringe. Bubble nitrogen through the solution for 15 minutes to degas. Add Pd(PPh₃)₄ (231 mg, 0.20 mmol, 0.02 equiv) against a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 80°C in a pre-heated oil bath.
-
Monitoring: After 2 hours, take a small aliquot, dilute with ethyl acetate, and analyze by TLC (9:1 Hexanes:EtOAc, UV visualization) and LC-MS to confirm consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature. Add 50 mL of deionized water. Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (230-400 mesh), eluting with 100% hexanes. Combine fractions containing the product (visualized by TLC).
-
Validation & Characterization:
-
Yield: Record the mass of the isolated white solid.
-
Identity (¹H NMR): Confirm the structure matches the literature spectrum.
-
Purity (HPLC): Analyze by reverse-phase HPLC. The desired product should be >98% pure.
-
Identity (HRMS): Confirm the exact mass.
-
Part 2: Reproducibility in Biological Testing - The Functional Readout
A pure, well-characterized compound is only the starting point. Its biological activity must be measured in a reliable and reproducible manner. Biological systems are inherently more variable than chemical ones, making rigorous control and validation paramount.[17] The consequences of irreproducible biological data are severe, leading to wasted resources and the pursuit of false leads.[18][19]
Causality Behind Irreproducibility in Biological Testing
The sources of variability in bioassays are numerous and often interconnected.[20][21]
-
Key Biological Reagents: This is a primary culprit. Lot-to-lot variability in antibodies, serum, and cytokines can dramatically alter assay outcomes.[22][23][24] A new lot of antibody may have different affinity or specificity, while a new batch of fetal bovine serum can contain different levels of growth factors.
-
Cell Line Integrity: Misidentified or cross-contaminated cell lines are a well-documented problem that invalidates entire studies.[16][25] Furthermore, cell lines undergo genetic drift at high passage numbers, altering their phenotype and response to stimuli.
-
Experimental Design and Execution: Poor experimental design, such as lack of appropriate controls, small sample sizes without power analysis, and non-randomized sample placement, can introduce significant bias.[26][27][28] Analyst-to-analyst variation in technique is also a major factor.[21]
-
Data Analysis and Reporting: The selective reporting of positive results ("cherry-picking"), inappropriate statistical analysis, and a lack of transparency in data processing can make results impossible to reproduce.[16][29][30]
Strategies for Ensuring Biological Reproducibility
Adherence to guidelines from regulatory and funding bodies is critical.[4][31][32] A culture of rigor must be established within the lab.
| Strategy | Rationale & Implementation |
| Cell Line Authentication | Why: Guarantees the identity of your primary biological system. This is non-negotiable. How: Use Short Tandem Repeat (STR) profiling, the gold standard for authenticating human cell lines.[33][34][35] Test upon receipt, before freezing, and every few months during active culture.[25][34][36] |
| Reagent Validation | Why: Ensures that critical reagents perform consistently across experiments and over time. How: When a new lot of a critical reagent (e.g., antibody, serum) is received, it must be validated against the old lot using a standardized assay and reference controls to ensure comparable performance.[16][37] |
| Rigorous Assay Design | Why: Minimizes bias and ensures the results are statistically sound. How: Always include positive, negative, and vehicle controls. Randomize sample layout on plates to mitigate edge effects. Perform a power analysis before starting to determine the appropriate sample size needed to detect a meaningful effect.[27][28] |
| Standard Operating Procedures (SOPs) | Why: Reduces analyst-to-analyst variability and ensures consistent execution. How: Create detailed, step-by-step SOPs for all core biological assays.[16] These should be treated as living documents, updated as methods are refined. |
| Transparent Data Analysis | Why: Allows for independent verification of conclusions. How: Pre-specify the statistical analysis plan.[27] Report all data, including negative results. Use appropriate statistical tests and report exact p-values and effect sizes.[29][38] Make raw data available upon request or in a public repository.[16] |
Experimental Workflow: Cell-Based Assay
This diagram outlines a workflow for a reproducible cell-based assay, emphasizing the critical control points that ensure data integrity.
Caption: A quality-controlled workflow for reproducible biological assays.
Protocol Example: A Self-Validating Cell Viability (MTS) Assay
Objective: Determine the IC₅₀ of a test compound on MCF-7 cells.
Materials:
-
MCF-7 cells (ATCC, HTB-22, STR profiled on [Date]) cultured in EMEM + 10% FBS, Passage #12.
-
Test Compound (TC), 10 mM in DMSO stock.
-
Staurosporine (Positive Control), 10 mM in DMSO stock.
-
CellTiter 96 AQueous One Solution Reagent (Promega, Cat# G3580, Lot# 00001234).
-
96-well clear-bottom tissue culture plates.
Procedure:
-
Cell Plating: Harvest MCF-7 cells using trypsin. Perform a cell count using a hemocytometer and assess viability with Trypan Blue (>95% required). Dilute cells to a density of 5 x 10⁴ cells/mL and seed 100 µL (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution plate.
-
In a separate 96-well plate, serially dilute the 10 mM Test Compound stock in culture medium to create 2X final concentrations (e.g., from 200 µM down to 1 nM).
-
Prepare 2X solutions for controls: Vehicle (0.2% DMSO in medium) and Positive Control (2 µM Staurosporine).
-
-
Cell Treatment:
-
Carefully remove 100 µL of medium from the cell plate.
-
Add 100 µL from the 2X compound dilution plate to the corresponding wells. The final DMSO concentration should be ≤ 0.1%.
-
Use a randomized plate map to assign treatments, avoiding placing only one condition on the plate edges.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Add 20 µL of CellTiter 96 AQueous One Solution Reagent to each well.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
Measure absorbance at 490 nm using a plate reader.
-
-
Data Analysis (Self-Validating System):
-
QC Check: The positive control (Staurosporine) should reduce viability by >80%. The Z'-factor for the assay (calculated from vehicle vs. positive control wells) should be > 0.5. If not, the plate is invalid.
-
Normalization: Subtract the average background absorbance (media only wells). Normalize the data by setting the average of the vehicle-treated wells to 100% viability and the background wells to 0% viability.
-
Curve Fitting: Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic (4PL) curve to determine the IC₅₀.
-
Conclusion: An Integrated Approach to Trustworthy Science
Reproducibility is not a final step but a continuous process woven into the fabric of experimental design. The integrity of a biological result is fundamentally dependent on the integrity of the chemical compound being tested. By adopting a mindset of rigorous documentation, proactive validation, and transparent reporting in both synthesis and biology, we can build a more robust and reliable foundation for drug discovery. This integrated approach, grounded in the principles of scientific rigor, is our best defense against the costly and frustrating pursuit of irreproducible findings.[6][19]
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Building Blocks of Research: The Importance of High-Quality Reagents - MBL International. [Link]
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Statistical guidelines - Experimental Biology and Medicine. [Link]
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The Importance of High-Quality Research Reagents in Scientific Breakthroughs - Biostring. [Link]
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Rigor and Reproducibility | Clinical & Translational Science Institute - UCLA CTSI. [Link]
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Rigor and Reproducibility: NIH Guidance - Augusta University. [Link]
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The Importance of High-Quality Reagents in Accurate Experimental Results - Merkel. [Link]
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Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
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Standards for Cell Line Authentication and Beyond - PMC - NIH. [Link]
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Cell Line Identification and Authentication: Human Cell Lines Standards and Protocols. [Link]
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Guidance: Rigor and Reproducibility in Grant Applications - NIH Grants & Funding. [Link]
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Enhancing Reproducibility through Rigor and Transparency - NIH Grants & Funding. [Link]
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(PDF) Experimental Design and Statistical Analysis in Biological Sciences: Best Practices and Pitfalls - ResearchGate. [Link]
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Certain Approaches to Understanding Sources of Bioassay Variability. [Link]
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Rigor and Reproducibility in Research - Guidance for Reviewers. [Link]
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FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Irreproducibility in Preclinical Research: Impact, Causes, and Solutions. [Link]
-
FDA Signals a New Approach for Analytical Method Validation - ResearchGate. [Link]
-
Understanding and managing sources of variability in cell measurements. [Link]
-
Categories of errors contributing to irreproducibility in preclinical research. Adapted from Freedman et al. 13 - ResearchGate. [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F. [Link]
-
Keys to effective statistical analysis in your experiments - Abyntek Biopharma. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
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Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
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Guide to Human Cell Line Authentication - ICLAC. [Link]
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Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC. [Link]
-
Can Reproducibility in Chemical Research be Fixed? - Enago Academy. [Link]
-
Ensuring Reproducibility in Biological Research - Lab Manager. [Link]
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Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer? - Taylor & Francis. [Link]
-
How to solve the Scientific Reproducibility Crisis - Sonrai Analytics. [Link]
-
(PDF) Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. [Link]
-
Optimizing Chemical Reactions - ACS Publications. [Link]
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Reproducibility In Organic Chemistry. [Link]
-
A Practical Approach to Biological Assay Validation | EDRA Services. [Link]
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Reproducibility in Chemical Research - ResearchGate. [Link]
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Comprehensive guidelines for appropriate statistical analysis methods in research - PMC. [Link]
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Irreproducibility in Research. What can we do about it? - Biofísica. [Link]
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Instructions for Articles - Organic Syntheses. [Link]
-
(PDF) 8 Tips to Improve Your Research Reproducibility - ResearchGate. [Link]
-
Best Practices for Making Reproducible Biochemical Models - PMC. [Link]
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Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals | ILAR Journal | Oxford Academic. [Link]
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(PDF) Reproducibility in chemistry research - ResearchGate. [Link]
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Taking on chemistry's reproducibility problem | News. [Link]
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Safety Operating Guide
Safe Handling and Disposal Protocol: 1-Isobutyl-2-(4-methoxyphenyl)piperidine
[1][2][3][4]
Part 1: Executive Safety Summary (Immediate Action Card)
| Parameter | Operational Directive |
| Chemical Class | Organic Amine (Tertiary); Substituted Piperidine.[1][2][3][4] |
| Primary Hazard | Skin/Eye Corrosive (High pH) & Pharmacologically Active (Potential Neuroactive).[1][2][3] |
| Waste Stream | Non-Halogenated Organic Waste (High BTU Incineration).[1][2] |
| Incompatibility | Strong Oxidizers (Peroxides, Nitrates), Acids, Acid Chlorides, Anhydrides.[1][2] |
| Spill Response | Do NOT use water immediately. Absorb with chemically inert material (Vermiculite/Sand).[1][2][5][6] |
| Destruction | High-Temperature Incineration (>1000°C) is the only validated disposal method.[1][2][3][4] |
Part 2: Chemical Profile & Hazard Identification[1][4][7][8][9][10]
Understanding the physicochemical properties is the first step in designing a self-validating disposal system.[1][2][3][4]
-
Molecular Formula: C
H NO[1][2][3] -
Functional Groups: Piperidine ring (Secondary amine scaffold alkylated to Tertiary), Methoxy ether, Isobutyl chain.[1][2]
-
Estimated pKa: ~9.5 – 10.5 (Typical for N-alkyl piperidines).[1][2][3][4] This makes the compound a strong organic base .[1][2]
Risk Assessment Matrix
Part 3: Disposal Procedures (Step-by-Step)
A. Solid Waste (Pure Substance or Contaminated Solids)[1][2]
Objective: Isolate the compound from the environment and prepare for thermal destruction.
-
Containment:
-
Labeling:
-
Storage:
B. Liquid Waste (Mother Liquors / Solvents)[1][2]
Objective: Prevent precipitation in waste lines and ensure compatibility with incinerator feedstocks.
-
Solvent Compatibility Check:
-
Ensure the carrier solvent is compatible with the waste stream.[1][2] (Common compatible solvents: Methanol, Ethanol, DCM, Ethyl Acetate).[1]
-
Critical Step: If the waste solution is acidic (from a reaction workup), neutralize to pH 7–9 using Sodium Bicarbonate before adding to the organic waste drum.[1][2] This prevents heat generation or polymerization in the waste drum.[1][2]
-
-
Segregation:
-
Stream: Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform, then Halogenated ).
-
Prohibition: NEVER pour into the aqueous/drain waste stream.[1][2] The lipophilicity of the isobutyl and phenyl groups ensures this compound will bioaccumulate in aquatic systems rather than degrade.[1][2]
-
-
Transfer Protocol:
C. Contaminated Glassware (Rinsate Management)[1][3]
Trustworthiness Check: How do you ensure the glassware is safe to reuse?
-
Protocol: Triple Rinse.
-
Rinse 1: Acetone or Methanol (Collect in Organic Waste).[1][2]
-
Rinse 2: Dilute Acetic Acid (1M) or HCl (1M). Why? The acid protonates the basic nitrogen, converting the lipophilic free base into a water-soluble salt, ensuring efficient removal from the glass surface.[1][2][3][4] (Collect in Aqueous/Chemical Waste).[1][2]
-
Rinse 3: Deionized Water.
-
Part 4: Emergency Spill Response Workflow
Scenario: A 5g vial of 1-Isobutyl-2-(4-methoxyphenyl)piperidine drops and shatters on the bench.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , lab coat, and safety goggles.[1][2] If powder is aerosolized, use an N95 or P100 respirator.[1][2][4]
-
Containment: Gently cover the spill with Vermiculite or Dry Sand .[1][2]
-
Cleanup:
-
Disposal: Label the HDPE jar as Hazardous Solid Waste.
Part 5: Visual Decision Matrix (Disposal Logic)
The following diagram illustrates the decision logic for disposing of this specific chemical entity, ensuring compliance with EPA 40 CFR regulations.
Caption: Operational logic flow for the segregation and disposal of 1-Isobutyl-2-(4-methoxyphenyl)piperidine waste streams.
Part 6: Regulatory & Compliance (Authoritative Grounding)[1][3]
This protocol adheres to the standards set by the Resource Conservation and Recovery Act (RCRA) .
-
Waste Characterization:
-
Drain Disposal Ban:
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 3858345, 2-(4-Methoxyphenyl)piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][2] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2][7][8] Laboratory Safety Guidance: Handling Amine Curing Agents. Retrieved from [Link]
Sources
- 1. 1-(4-甲氧基苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | C14H22N2O | CID 3020332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: Safe Handling & PPE for 1-Isobutyl-2-(4-methoxyphenyl)piperidine
Introduction & Risk Assumption (The Precautionary Principle)
Warning: Specific toxicological data for 1-Isobutyl-2-(4-methoxyphenyl)piperidine is limited in public registries.[1] As a structural analog of pharmacologically active aryl-substituted piperidines (functionally related to dissociative anesthetics and NMDA receptor antagonists), this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.
Do not rely solely on generic "Piperidine" safety data.[2] While the piperidine core confers corrosivity and flammability, the 4-methoxyphenyl and isobutyl substitutions suggest high lipophilicity and potential Central Nervous System (CNS) activity.
Operational Assumption: Treat as Occupational Exposure Band (OEB) 3 or 4 (Potent Compound).
-
Primary Risk: Inhalation of particulates (dust) and transdermal absorption.
-
Secondary Risk: Chemical burns (corrosive nature of the amine) and CNS depression/dissociation upon exposure.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in research quantities (>1 mg).
A. Respiratory Protection (The First Line of Defense)
| State of Matter | Engineering Control (Primary) | PPE (Secondary/Redundant) | Rationale |
| Solid / Powder | Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood with HEPA filtration. | N95 is INSUFFICIENT. Use a P100 Half-Face Respirator if working outside a glovebox. | Powders pose the highest risk of aerosolization. P100 filters capture 99.97% of airborne particles. |
| Solution / Liquid | Chemical Fume Hood (Face velocity: 100 fpm). | Organic Vapor (OV) Cartridge respirator if hood sash must be raised >18 inches. | Volatile solvents (if used) and amine vapors require activated charcoal filtration. |
B. Dermal Protection (The Barrier System)
Standard nitrile gloves are insufficient for prolonged contact with substituted piperidines due to permeation risks.
-
Layer 1 (Inner): 4-mil Nitrile (Disposable). Taped to lab coat cuffs.
-
Layer 2 (Outer): Silver Shield® (Laminate) or equivalent chemically resistant glove.
-
Body: Tyvek® 400 (or higher) Lab Coat/Coverall. Cotton lab coats absorb liquids and hold them against the skin; Tyvek repels.
Operational Workflow: Step-by-Step
This protocol utilizes a "Zone Defense" strategy to prevent cross-contamination.
Phase 1: Preparation & Weighing (Critical Step)
-
Static Control: Substituted piperidines often exist as hydrochloride salts, which are static-prone powders. Use an ionizing fan inside the balance enclosure to prevent powder "fly-away."
-
Surface Prep: Line the work surface with plastic-backed absorbent pads (benchkote). Taping them down prevents shifting.
Phase 2: Solubilization & Handling
-
Weighing: Weigh the solid into a tared vial inside the containment hood. Cap the vial immediately.
-
Solvent Addition: Add solvent (e.g., DMSO, Methanol) via syringe through a septum cap if possible to avoid open-air exposure.
-
Dissolution: Vortex inside the hood. Once in solution, the inhalation risk drops significantly, but the permeation risk increases (solvents act as carriers through the skin).
Phase 3: Decontamination & Cleanup[3]
-
Solvent Wipe: Wipe tools/surfaces with methanol-soaked gauze (solubilizes the lipophilic compound).
-
Surfactant Wash: Follow with a 10% soap/water solution scrub.
-
Waste: All wipes, gloves, and pads go directly into a Solid Hazardous Waste bin labeled "Toxic Organic."
Visualizations
Diagram 1: PPE Decision Logic
This decision tree ensures the correct PPE is selected based on the physical state of the compound.
Caption: Logic flow for selecting PPE based on the compound's physical state. Red indicates high-risk pathways.
Diagram 2: Safe Weighing & Solubilization Workflow
A linear workflow to minimize exposure during the most critical phase.
Caption: Step-by-step operational workflow emphasizing containment at the weighing stage.
Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Alert medical services that the patient was exposed to a potent CNS-active piperidine.
-
Skin Contact: Do NOT use alcohol/solvents to wash skin (this increases absorption). Wash with copious amounts of soap and cool water for 15 minutes.
Disposal Protocol
-
Waste Stream: Classify as "Toxic Organic Waste."
-
Destruction: Incineration is the only recommended disposal method. Do not pour down drains.[4][3][5][6][7]
-
Container: High-density polyethylene (HDPE) or glass containers. Do not use metal containers if the compound is in a corrosive free-base form.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][9][10][11] National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
-
PubChem. (2023). Piperidine Compound Summary. (Used as surrogate data for piperidine core reactivity). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. gustavus.edu [gustavus.edu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. isotope.com [isotope.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemos.de [chemos.de]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. Prudent Practices in the Laboratory [nationalacademies.org]
- 10. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 11. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
